molecular formula C10H16O5 B562495 (2-acetyloxy-2-methylpropyl) 3-oxobutanoate CAS No. 106685-66-9

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Cat. No.: B562495
CAS No.: 106685-66-9
M. Wt: 216.233
InChI Key: CWUSSQJYTJBVNJ-UHFFFAOYSA-N
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Description

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a chemical compound of interest in synthetic organic chemistry and materials science research. Its molecular structure, which incorporates both acetyloxy and oxobutanoate functional groups, makes it a potential candidate for use as a building block or intermediate in the development of more complex polymers and fine chemicals. Researchers may explore its reactivity and incorporation into novel molecular frameworks. This compound is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and compliance with all applicable regulations for their specific projects.

Properties

IUPAC Name

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUSSQJYTJBVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652665
Record name 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106685-66-9
Record name 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. As a specialized β-keto ester, this compound presents a unique combination of functional groups that inform its chemical behavior and potential utility in organic synthesis and materials science. This document is intended to serve as a technical resource for professionals in research and development.

Compound Identification and Structure

This compound is a dicarbonyl compound featuring both a β-keto ester and an acetate ester functionality.

  • IUPAC Name: this compound[1]

  • CAS Number: 106685-66-9[1]

  • Molecular Formula: C₁₀H₁₆O₅[1]

  • Synonyms: 3-OXOBUTANOIC ACID 2-ACETOXY-2-METHYLPROPYL ESTER, 2-Acetoxy-2-methylpropyl 3-oxobutanoate[1]

The structural formula of this compound is presented below:

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes computed data sourced from chemical databases.

PropertyValueSource
Molecular Weight 216.23 g/mol PubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 216.09977361 DaPubChem[1]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.Toronto Research Chemicals[2]
Storage Temperature Store at -20°CToronto Research Chemicals[2]

Proposed Synthesis

A specific, validated synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be designed based on well-established principles of esterification, specifically the reaction of an alcohol with diketene or transesterification.

A likely method involves the acetoacetylation of 2-acetoxy-2-methylpropan-1-ol. This can be achieved by reacting the alcohol with diketene, a common and efficient method for producing acetoacetate esters.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 2-acetoxy-2-methylpropan-1-ol

  • Diketene

  • Triethylamine (catalyst)

  • Anhydrous toluene (solvent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere of argon or nitrogen.

  • In the flask, dissolve 2-acetoxy-2-methylpropan-1-ol (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of triethylamine (e.g., 0.05 eq) to the solution.

  • Heat the mixture to a gentle reflux (approximately 110°C).

  • Slowly add diketene (1.1 eq), dissolved in a small amount of anhydrous toluene, to the refluxing solution via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of the starting alcohol), allow the mixture to cool to room temperature.

  • The solvent and excess reagents can be removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Assemble Apparatus Reactants Charge Flask: - 2-acetoxy-2-methylpropan-1-ol - Anhydrous Toluene - Triethylamine Start->Reactants Heat Heat to Reflux (~110°C) Reactants->Heat Diketene Slow Addition of Diketene (in Toluene) Heat->Diketene Reflux Continue Reflux (2-4 hours) Diketene->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Monitor->Reflux Incomplete Cooldown Cool to Room Temperature Monitor->Cooldown Complete Evaporation Solvent Removal (Reduced Pressure) Cooldown->Evaporation Purification Purification: - Vacuum Distillation or - Column Chromatography Evaporation->Purification Product Final Product: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • δ ~ 2.1 ppm (s, 3H): Singlet corresponding to the three protons of the acetyl group (CH₃-C=O).

  • δ ~ 2.2 ppm (s, 3H): Singlet for the three protons of the acetoacetyl methyl group (CH₃-C=O).

  • δ ~ 3.4 ppm (s, 2H): Singlet for the two methylene protons adjacent to the ketone of the acetoacetyl group (-C(=O)-CH₂-C(=O)-).

  • δ ~ 1.4 ppm (s, 6H): Singlet for the six equivalent protons of the two methyl groups on the quaternary carbon (-C(CH₃)₂-).

  • δ ~ 4.1 ppm (s, 2H): Singlet for the two methylene protons of the propyl chain (-O-CH₂-C(CH₃)₂-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • δ ~ 200 ppm: Ketone carbonyl carbon of the acetoacetyl group.

  • δ ~ 170 ppm: Ester carbonyl carbon of the acetate group.

  • δ ~ 167 ppm: Ester carbonyl carbon of the acetoacetate group.

  • δ ~ 80 ppm: Quaternary carbon of the propyl group (-C(CH₃)₂-).

  • δ ~ 65 ppm: Methylene carbon of the propyl group (-O-CH₂-).

  • δ ~ 50 ppm: Methylene carbon of the acetoacetyl group (-C(=O)-CH₂-C(=O)-).

  • δ ~ 30 ppm: Methyl carbon of the acetoacetyl group.

  • δ ~ 22 ppm: Methyl carbons on the quaternary center.

  • δ ~ 21 ppm: Methyl carbon of the acetate group.

IR (Infrared) Spectroscopy
  • ~1740-1750 cm⁻¹: Strong C=O stretching vibration for the acetate ester.

  • ~1720-1730 cm⁻¹: Strong C=O stretching vibration for the β-keto ester.

  • ~1650 cm⁻¹: A weaker C=O stretch may be observed due to the ketone.

  • ~1230-1240 cm⁻¹: C-O stretching for the acetate group.

  • ~1150-1170 cm⁻¹: C-O stretching for the acetoacetate ester.

  • ~2950-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 216.10.

  • Key Fragmentation Patterns: Expect cleavage at the ester linkages, leading to fragments corresponding to the loss of the acetoacetyl group, the acetyl group, and parts of the propyl chain.

Reactivity

The reactivity of this compound is primarily dictated by the β-keto ester functionality.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Acidity of α-Hydrogens

The methylene protons situated between the two carbonyl groups of the acetoacetyl moiety are significantly acidic.[3][4] This allows for easy deprotonation with a mild base to form a resonance-stabilized enolate. This enolate is a key reactive intermediate.

Reactivity of the Enolate

The enolate can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

  • Alkylation: The enolate can be readily alkylated at the α-carbon using alkyl halides.[5]

  • Acylation: Reaction with acyl chlorides or anhydrides will introduce an acyl group at the α-carbon.

  • Condensation Reactions: The enolate can participate in aldol-type and Claisen condensation reactions.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester can be hydrolyzed. Subsequent heating of the resulting β-keto acid leads to facile decarboxylation to yield a ketone.[5]

Reactivity Profile Diagram

Reactivity_Profile Molecule (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Enolate Resonance-Stabilized Enolate Molecule->Enolate Deprotonation Hydrolysis Acid/Base Hydrolysis Molecule->Hydrolysis Base Base (e.g., NaOEt) Base->Enolate Alkylation α-Alkylated Product Enolate->Alkylation SN2 Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Ketone Ketone Product Decarboxylation->Ketone

Caption: Key reactivity pathways of the β-keto ester functionality.

Potential Applications

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas, drawing parallels from the broad applications of acetoacetate esters.[6][7]

  • Organic Synthesis: As a building block, the compound can be used in acetoacetic ester synthesis to produce substituted methyl ketones.[8] Its enolate can be used to construct more complex carbon skeletons.[4]

  • Pharmaceutical and Agrochemical Synthesis: Acetoacetate esters are valuable intermediates in the manufacturing of various pharmaceuticals and agrochemicals.[6][7] The unique ester group in this molecule could be leveraged to tune properties like solubility or bioavailability.

  • Polymer and Materials Science: The dual ester functionality could allow this molecule to act as a monomer or cross-linking agent in polymer synthesis. The acetoacetate moiety can also be used to formulate resins and coatings.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage temperature is -20°C.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a specialized β-keto ester with potential as a versatile building block in organic synthesis. While specific experimental data for this compound is sparse, its chemical behavior can be reliably predicted based on the well-understood reactivity of its constituent functional groups. The acidic α-protons and the resulting nucleophilic enolate are central to its synthetic utility. Further research is warranted to fully characterize its physicochemical properties and explore its applications in drug discovery, agrochemicals, and materials science.

References

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.
  • Alkylation, Hydrolysis and Decarboxyl
  • What are the synthetic applic
  • Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. (2024-02-18).
  • Ethyl acetoacet
  • Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. (2023-09-22).
  • Mastering β-keto esters.
  • Acetoacetic ester synthesis; Mechanism and Applic
  • 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester. Toronto Research Chemicals.
  • Application of ethylacetoacetate and malonic ester in organic synthesis. Brainly.in. (2018-07-22).
  • CAS#:34500-18-0 | 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester. Chemsrc. (2025-08-25).
  • 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. PubChem.

Sources

An In-depth Technical Guide to the Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a β-keto ester with potential applications in pharmaceutical and specialty chemical development. The synthesis is approached with a focus on mechanistic clarity, procedural detail, and the rationale behind key experimental choices, ensuring a reproducible and scalable process for researchers, scientists, and drug development professionals.

Introduction and Strategic Approach

This compound is a β-keto ester, a class of compounds renowned for their synthetic versatility as intermediates in the formation of more complex molecules.[1][2][3] The inherent reactivity of the keto and ester functionalities allows for a wide range of chemical transformations. This guide details a strategic two-step synthesis culminating in the target molecule.

Our synthetic strategy is predicated on a logical and well-established reaction pathway:

  • Step 1: Monoacetylation of a diol. We begin with the selective acetylation of a commercially available diol to generate the requisite alcohol precursor. This step is crucial for introducing the "2-acetyloxy-2-methylpropyl" moiety.

  • Step 2: Transesterification. The synthesized alcohol is then reacted with a readily available β-keto ester via a transesterification reaction to yield the final product. Transesterification is a powerful method for modifying esters and is particularly effective for the synthesis of β-keto esters.[1][2][3][4]

This approach was selected for its efficiency, use of common laboratory reagents, and the well-understood nature of the underlying chemical transformations, ensuring a high degree of confidence in the successful execution of the synthesis.

Mechanistic Underpinnings and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, allowing for informed decisions regarding reaction conditions and potential troubleshooting.

Step 1: Selective Monoacetylation of 2,2-Dimethyl-1,3-propanediol

The initial step involves the selective protection of one of the primary hydroxyl groups of 2,2-dimethyl-1,3-propanediol through acetylation. This is achieved by reacting the diol with a suitable acetylating agent, such as acetic anhydride, in the presence of a base catalyst. The base, typically a non-nucleophilic amine like pyridine or triethylamine, serves to activate the hydroxyl group and neutralize the acetic acid byproduct.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more sterically accessible primary hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the monoacetylated product, 2-hydroxy-2-methylpropyl acetate.

Step 2: Transesterification to this compound

The core of this synthesis is the transesterification of a simple alkyl acetoacetate, such as ethyl acetoacetate, with the previously synthesized 2-hydroxy-2-methylpropyl acetate. Transesterification involves the exchange of the alcohol portion of an ester with another alcohol.[1][2][3][4] This reaction is typically catalyzed by either an acid or a base. For β-keto esters, the reaction is often favored and can proceed with high selectivity.[1][4]

The mechanism, when acid-catalyzed, involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. The incoming alcohol (2-hydroxy-2-methylpropyl acetate) then attacks the carbonyl carbon. A series of proton transfers facilitates the elimination of the original alcohol (ethanol) and regeneration of the acid catalyst, yielding the desired product, this compound.

An alternative and highly effective method for the formation of the 3-oxobutanoate ester is the reaction of an alcohol with diketene.[5][6] Diketene is a highly reactive intermediate that readily undergoes ring-opening with nucleophiles like alcohols to form acetoacetic acid derivatives.[5][6] This reaction is often rapid and can be performed under mild conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,2-Dimethyl-1,3-propanediolReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
PyridineAnhydrousAcros Organics
Ethyl Acetoacetate≥99%Alfa Aesar
TolueneAnhydrousEMD Millipore
p-Toluenesulfonic acid monohydrate98%J.T. Baker
Diethyl EtherACS GradeVWR
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Brine (Saturated NaCl Solution)Laboratory Prepared-
Anhydrous Magnesium SulfateLaboratory GradeBDH
Step 1: Synthesis of 2-Hydroxy-2-methylpropyl Acetate
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (10.4 g, 100 mmol) and anhydrous pyridine (40 mL).

  • Stir the mixture at room temperature until the diol is completely dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (9.4 mL, 100 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-hydroxy-2-methylpropyl acetate.

Step 2: Synthesis of this compound via Transesterification
  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-hydroxy-2-methylpropyl acetate (7.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and anhydrous toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol).

  • Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

  • Continue the reflux until no more ethanol is collected, typically 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting materials to the final product.

Synthesis_Workflow start1 2,2-Dimethyl-1,3-propanediol intermediate 2-Hydroxy-2-methylpropyl Acetate start1->intermediate Step 1: Monoacetylation reagent1 Acetic Anhydride Pyridine final_product (2-acetyloxy-2-methylpropyl) 3-oxobutanoate intermediate->final_product Step 2: Transesterification reagent2 Ethyl Acetoacetate p-Toluenesulfonic acid

Caption: Synthetic route for this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterStep 1: MonoacetylationStep 2: Transesterification
Starting Material 2,2-Dimethyl-1,3-propanediol2-Hydroxy-2-methylpropyl Acetate
Molar Mass ( g/mol )104.15146.18
Amount (g)10.47.3
Moles (mmol)10050
Key Reagent Acetic AnhydrideEthyl Acetoacetate
Molar Mass ( g/mol )102.09130.14
Amount (mL/g)9.4 mL13.0 g
Moles (mmol)100100
Product 2-Hydroxy-2-methylpropyl AcetateThis compound
Molar Mass ( g/mol )146.18216.23
Theoretical Yield (g)14.610.8
Expected Yield (%)70-80%65-75%

Conclusion and Future Perspectives

This guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The described two-step process, involving a selective monoacetylation followed by a transesterification, provides a clear and reproducible method for obtaining the target compound. The mechanistic insights and detailed experimental protocols are intended to empower researchers in their synthetic endeavors.

The versatility of β-keto esters suggests that this compound could serve as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Further exploration of its reactivity and potential applications is a promising area for future research.

References

  • O'Sullivan, T., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(35), 21567-21583. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29986121, 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. [Link]

  • O'Sullivan, T., et al. (2021).
  • Wikipedia. (2024). Acetoacetic ester synthesis. [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Wikipedia. (2024). Diketene. [Link]

  • PubChem. (n.d.). Diketene. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]

  • Grokipedia. (n.d.). Diketene. [Link]

  • National Center for Biotechnology Information. (n.d.). Diketene | C4H4O2 - PubChem. [Link]

Sources

An In-depth Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (tert-Butyl Acetoacetate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, more commonly known as tert-butyl acetoacetate (t-BAA). With the CAS Number 106685-66-9, t-BAA is a versatile β-ketoester that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] This document delves into its chemical properties, synthesis, and mechanistic actions, with a focus on its applications in drug discovery and development. We will explore its unique reactivity, conferred by the sterically bulky tert-butyl group, and present detailed experimental protocols for its use as a powerful acetoacetylating agent.[1][2] The guide is intended to be a practical resource for scientists seeking to leverage the distinct advantages of t-BAA in their research endeavors.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental to its successful application in a laboratory setting.

Nomenclature and Identifiers
  • Systematic Name: this compound

  • Common Name: tert-Butyl acetoacetate (t-BAA)[2]

  • Other Synonyms: Acetoacetic acid tert-butyl ester, tert-Butyl 3-oxobutanoate, tert-Butyl 3-oxobutyrate, t-Butyl acetoacetate[3][4]

  • CAS Number: 106685-66-9 (also commonly cited as 1694-31-1)[5]

  • Molecular Formula: C₈H₁₄O₃[3][5]

  • Molecular Weight: 158.19 g/mol [6][]

Physicochemical Data

The properties of t-BAA make it a versatile reagent suitable for a variety of reaction conditions. It is a colorless to slightly yellow, clear liquid with a characteristic fruity odor.[3][4] Its key physical and safety properties are summarized in the table below.

PropertyValueSource(s)
Physical State Clear Liquid[3]
Color Colorless to slightly yellow[3]
Density 0.954 - 0.961 g/cm³ at 20-25 °C[3][8]
Melting Point -38 °C[5][8]
Boiling Point 183.85 °C (normal); 85°C / 20 mmHg; 71-72°C / 11 mmHg[5][8][9]
Flash Point 76 °C (168.8 °F)[3][10]
Autoignition Temp. 390 °C (734 °F)[3][10]
Solubility in Water 9 g/L at 20 °C[3][8]
Solubility (Organic) Soluble in ethanol and ether[4]

Synthesis and Reaction Mechanism

The synthesis of tert-butyl acetoacetate is well-established, with the reaction of diketene and tert-butyl alcohol being a common and efficient method.[9][11]

Primary Synthesis Route: Reaction of Diketene with tert-Butyl Alcohol

This method is valued for its high yields and the accessibility of its starting materials.[9] The reaction involves the nucleophilic addition of tert-butyl alcohol to one of the carbonyl groups of diketene, typically facilitated by a catalyst.

Reaction: Diketene + tert-Butyl Alcohol → tert-Butyl Acetoacetate

A variety of catalysts can be employed, including anhydrous sodium acetate or amine catalysts like triethylamine.[9][12] The reaction is exothermic and requires careful temperature control.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in a typical laboratory synthesis of t-BAA.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Purification A Charge 3-neck flask with tert-butyl alcohol (1.07 mol) and catalyst (e.g., NaOAc). B Equip with stirrer, dropping funnel, condenser, and thermometer. C Heat alcohol to 80-85 °C. B->C D Add diketene (1.14 mol) dropwise over ~2.5 hours. C->D E Maintain temperature. Initially drops to 60-70 °C, then rises to 110-115 °C. D->E F Stir for an additional 30 minutes after addition. E->F G Immediately distill the crude product under reduced pressure. F->G H Collect fraction at ~85 °C / 20 mmHg. G->H I I H->I Final Product: tert-Butyl Acetoacetate (Yield: 75-92%)

Caption: Workflow for the synthesis of t-BAA from tert-butyl alcohol and diketene.[9]

Core Applications in Research and Drug Development

The utility of t-BAA in organic synthesis is primarily derived from its function as a versatile acetoacetylating agent and a precursor for complex molecular scaffolds.[1][2] Its reactivity is often greater than that of its methyl or ethyl analogs, making it a preferred reagent in many contexts.[2][8]

Acetoacetylation of Nucleophiles

t-BAA is highly effective for the acetoacetylation of alcohols and amines to form the corresponding acetoacetate esters and amides.[2][13] This transformation is crucial for introducing the β-ketoester moiety, a key pharmacophore and synthetic handle.

Mechanism Insight: The transacetoacetylation mechanism is distinct from a standard transesterification. It is believed to proceed through the formation of a highly reactive acetylketene intermediate, which is then trapped by the nucleophile (alcohol or amine).[1] This pathway explains its enhanced reactivity, which is 15-20 times faster than reactions with methyl or ethyl acetoacetate.[2][14]

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl structure of t-BAA makes it an ideal precursor for synthesizing a wide array of heterocyclic compounds, which form the core of many pharmaceutical agents. Examples include the synthesis of pyrimidines, pyrroles, and pyridines.

Role as a Protecting Group and Synthetic Intermediate

The tert-butyl group serves as an excellent acid-labile protecting group. The entire t-butoxycarbonyl group can be removed by heating with a catalytic amount of acid, such as p-toluenesulfonic acid.[9] This property allows for selective deprotection in complex, multi-step syntheses. It has been used as an intermediate in the synthesis of δ-ketonitriles, α,β-unsaturated ketones, and other complex molecules.[9] In drug discovery, it has been used in the preparation of potent Bcl-2/Bcl-xL inhibitors for tumor inhibition and in the synthesis of conjugates for HIV-1 inhibition.[4][]

Logic Diagram of t-BAA Utility

The following diagram outlines the logical flow of t-BAA's application in synthesis.

G cluster_reactions Primary Reactions cluster_products Intermediate & Final Products tBAA tert-Butyl Acetoacetate (t-BAA) Aceto Acetoacetylation (of Alcohols, Amines) tBAA->Aceto Cyclo Cyclocondensation tBAA->Cyclo Enolate Enolate Formation tBAA->Enolate Ketoesters β-Ketoesters & β-Ketoamides Aceto->Ketoesters Hetero Heterocycles (Pyrroles, Pyrimidines, etc.) Cyclo->Hetero CC C-C Bond Formation (e.g., Michael Addition) Enolate->CC Drug Active Pharmaceutical Ingredients (APIs) Ketoesters->Drug Hetero->Drug CC->Drug

Caption: Synthetic pathways originating from tert-butyl acetoacetate (t-BAA).

Detailed Experimental Protocol: Acetoacetylation of a Primary Alcohol

This protocol provides a representative procedure for the acetoacetylation of a primary alcohol using t-BAA, a common application in pharmaceutical synthesis.

Objective: To synthesize an acetoacetate ester from a primary alcohol via transacetoacetylation.

Materials:

  • tert-Butyl acetoacetate (t-BAA)

  • Primary alcohol (e.g., 1-hexanol)

  • Toluene (or other suitable high-boiling solvent)

  • Rotary evaporator

  • Standard glassware for reflux

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the primary alcohol (1.0 eq) and tert-butyl acetoacetate (1.1 eq).

    • Rationale: A slight excess of t-BAA ensures the complete consumption of the limiting alcohol reactant.

  • Solvent Addition (Optional): For high-boiling alcohols, the reaction can be run neat. For solid or viscous alcohols, add a minimal amount of dry toluene to facilitate stirring.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux (typically 100-140 °C).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting alcohol.[1] Reaction times typically range from 2 to 24 hours.[1]

    • Rationale: Heating drives the reaction forward by facilitating the formation of the acetylketene intermediate and distilling off the tert-butanol byproduct, shifting the equilibrium.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Remove the excess t-BAA and the tert-butanol byproduct under reduced pressure using a rotary evaporator.[1]

    • The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure acetoacetate ester product.[1]

Safety and Handling

Proper handling of t-BAA is essential for laboratory safety. It is a combustible liquid and should be handled with appropriate precautions.[15][16]

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[10][16] Wash hands thoroughly after handling.[10][15] Avoid contact with eyes, skin, and clothing.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances like strong oxidizing agents and acids.[3][10] Keep containers tightly closed.[3][10]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical safety goggles or glasses.[10][15]

    • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

    • Respiratory: If ventilation is inadequate, use a NIOSH-approved respirator.[10][16]

  • Fire Safety: t-BAA is a combustible liquid.[15] Keep away from heat, sparks, and open flames.[10] Use dry chemical, CO₂, water spray, or alcohol-resistant foam for extinguishing fires.[17]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10][15] Remove all ignition sources.[10]

Conclusion

This compound, or tert-butyl acetoacetate, is a cornerstone reagent in modern organic and medicinal chemistry. Its unique reactivity, driven by the bulky tert-butyl group and its ability to form a highly reactive acetylketene intermediate, provides significant advantages over other acetoacetylating agents. Its role as a key building block for pharmaceuticals, coupled with its utility as a protected synthetic intermediate, ensures its continued importance in drug discovery and development. This guide has provided the fundamental technical knowledge, from synthesis to application and safety, to empower researchers to effectively utilize this versatile compound.

References

  • Lawesson, S.-O., Gronwall, S., & Sandberg, R. (n.d.). Acetoacetic acid, tert-butyl ester. Organic Syntheses Procedure.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tert.-Butyl Acetoacetate, 99%.
  • Laxmi Organic Industries. (2014, March 14).
  • Google Patents. (2018). CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.
  • Jubilant Ingrevia. (n.d.). Tert.
  • Pfaltz & Bauer. (n.d.).
  • Chemcasts. (n.d.). Thermophysical Properties of tert-butyl acetoacetate.
  • Benchchem. (n.d.). Tert-butyl acetoacetate | High-Purity Reagent for Synthesis.
  • New Jersey Department of Health. (n.d.). tert-BUTYL ACETATE HAZARD SUMMARY.
  • CymitQuimica. (n.d.). CAS 1694-31-1: tert-Butyl acetoacetate.
  • ChemicalBook. (2020, January 2). The uses of tert-Butyl acetoacetate.
  • PubChem. (n.d.). Tert-butyl acetoacetate | C8H14O3 | CID 15538.
  • ChemicalBook. (n.d.). tert-Butyl acetoacetate | 1694-31-1.
  • Blankley, C. J., & House, H. O. (n.d.). Acetic acid, diazo-, tert-butyl ester. Organic Syntheses Procedure.
  • Nicewicz, D. A., Brétéché, G., & Johnson, J. S. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses Procedure.
  • Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate. Journal of Organic Chemistry, 56(5), 1713-1718.
  • BOC Sciences. (n.d.). CAS 1694-31-1 tert-Butyl acetoacetate.
  • Guidechem. (n.d.). What are the Uses and Advantages of tert-Butyl Acetoacetate?.
  • University of San Diego. (2007).
  • Witzeman, J. S. (1991).
  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters.
  • MDPI. (n.d.). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery.

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A Technical Guide to the Structural Elucidation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from initial sample assessment to the final confirmation of the molecular structure, grounded in established scientific principles.

Introduction: Unveiling the Molecular Architecture

The precise determination of a molecule's structure is a cornerstone of chemical and pharmaceutical sciences. This compound, with the molecular formula C₁₀H₁₆O₅ and a molecular weight of 216.23 g/mol , presents an interesting case for structural analysis, incorporating two distinct ester functionalities and a ketone.[1][2][3] This guide will navigate the multifaceted process of its structural verification, emphasizing the synergy between various spectroscopic techniques.

The Strategic Workflow for Structural Elucidation

The elucidation of a chemical structure is a systematic process. The following workflow illustrates the logical progression from fundamental analysis to detailed spectroscopic investigation and final structural confirmation.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Initial_Assessment Initial Assessment (Purity, Physical State) MS Mass Spectrometry (MS) (Molecular Weight, Formula) Initial_Assessment->MS Provides molecular ion IR Infrared (IR) Spectroscopy (Functional Group Identification) MS->IR Confirms functional groups NMR_1H 1H NMR Spectroscopy (Proton Environment, Connectivity) IR->NMR_1H Guides NMR analysis NMR_13C 13C NMR Spectroscopy (Carbon Skeleton) NMR_1H->NMR_13C Complements proton data Data_Integration Data Integration & Fragment Analysis NMR_1H->Data_Integration Comprehensive dataset NMR_2D 2D NMR (COSY, HSQC) (Detailed Connectivity) NMR_13C->NMR_2D Resolves ambiguities NMR_13C->Data_Integration Comprehensive dataset NMR_2D->Data_Integration Comprehensive dataset Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation Final verification

Caption: A logical workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - Mass Spectrometry

Mass spectrometry is the initial and crucial step for determining the molecular weight and elemental composition of a compound.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for preventing premature fragmentation of the molecule.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, to obtain a precise mass measurement.[4]

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Expected Data & Interpretation

For C₁₀H₁₆O₅, the expected monoisotopic mass is 216.0998 Da.[1] HRMS analysis should yield a molecular ion peak, likely [M+H]⁺ at m/z 217.1076 or [M+Na]⁺ at m/z 239.0895. The high-resolution data allows for the unambiguous determination of the elemental composition.

Fragmentation Pattern Analysis

The fragmentation of β-keto esters in mass spectrometry is well-documented and is primarily driven by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[5][6][7] Key expected fragments for this compound are summarized below.

m/z (Proposed) Proposed Fragment Fragmentation Pathway
115[C₅H₇O₃]⁺Cleavage of the ester bond, loss of the (2-acetyloxy-2-methylpropyl) radical.
101[C₅H₉O₂]⁺Loss of the acetoacetyl group.
85[C₄H₅O₂]⁺McLafferty rearrangement within the 3-oxobutanoate moiety.[5][6][8]
59[C₃H₇O]⁺Fragmentation of the (2-acetyloxy-2-methylpropyl) group.
43[C₂H₃O]⁺Acylium ion from the acetyl or acetoacetyl group (often a base peak).[6]

Part 2: Functional Group Identification - Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its two carbonyl groups and C-O bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1740C=O stretchAcetyloxy ester[10][11]
~1715C=O stretchKetone[10][12]
1300-1000C-O stretchEster linkages[9][13]
~2950C-H stretchAliphatic C-H bonds

The presence of two distinct carbonyl peaks is a key diagnostic feature, confirming the presence of both the ester and ketone functionalities. Saturated esters typically absorb at a higher frequency (around 1735-1750 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹).[12][13]

Part 3: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity, forming the cornerstone of structural elucidation.[14]

¹H NMR Spectroscopy: Mapping the Proton Environments

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹H NMR Spectrum

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
a~2.1Singlet3HCH₃-C(=O)O-Protons of the acetyl group.
b~1.4Singlet6H-C(CH₃)₂-Two equivalent methyl groups on a quaternary carbon.
c~4.1Singlet2H-O-CH₂-C(CH₃)₂-Methylene protons adjacent to the ester oxygen.[15]
d~3.4Singlet2H-C(=O)-CH₂-C(=O)-Active methylene protons between two carbonyls.
e~2.2Singlet3H-C(=O)-CH₃Protons of the methyl ketone.[15]

Note on Tautomerism: β-keto esters like 3-oxobutanoate can exist in equilibrium with their enol form.[16] This can lead to an additional set of signals in the ¹H NMR spectrum, including a broad signal for the enolic proton and a vinyl proton signal. The presence and ratio of the enol form can be solvent and temperature-dependent.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR is used.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Spectrum

Chemical Shift (δ, ppm) Assignment Rationale
~200Ketone C=OCarbonyl carbon of the ketone.[17]
~170Ester C=O (acetyloxy)Carbonyl carbon of the acetate ester.[17][18]
~167Ester C=O (oxobutanoate)Carbonyl carbon of the butanoate ester.[17][18]
~80Quaternary C-C(CH₃)₂- carbon attached to oxygen.
~65Methylene C-O-CH₂- carbon.
~50Methylene C-C(=O)-CH₂-C(=O)- carbon.
~30Methyl C-C(=O)-CH₃ carbon.
~22Methyl C-C(CH₃)₂- carbons.
~21Methyl CCH₃-C(=O)O- carbon.

The chemical shifts are estimated based on standard values for similar functional groups.[19][20] The number of distinct signals will confirm the number of unique carbon environments.

2D NMR Spectroscopy: Confirming the Connections

To finalize the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: This experiment would show correlations between coupled protons. However, in this specific molecule, with many singlet signals, its utility might be limited to confirming the absence of H-H coupling.

  • HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon signals from the ¹³C NMR spectrum.

Conclusion: A Unified Structural Picture

The structural elucidation of this compound is achieved through the systematic application and interpretation of multiple spectroscopic techniques. High-resolution mass spectrometry establishes the elemental composition and provides initial structural clues through fragmentation analysis. Infrared spectroscopy confirms the presence of the key ketone and ester functional groups. Finally, a detailed analysis of ¹H and ¹³C NMR spectra, potentially supplemented by 2D NMR, allows for the unambiguous assignment of all atoms and their connectivity, leading to the final, verified structure. This integrated approach ensures the scientific rigor required in modern chemical and pharmaceutical research.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III. Mass Spectra of β-Keto Esters. The Journal of Organic Chemistry, 31(5), 1383-1387. [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • University of Calgary. (n.d.). Esters. Retrieved from [Link]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Save My Exams. (n.d.). Carbon-13 NMR Spectroscopy. [Link]

  • University of Wisconsin-Platteville. (n.d.). 13C-NMR. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Interpretation of C-13 NMR Spectra. Retrieved from [Link]

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physical and chemical properties of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the synthesis, characterization, and safe handling of this beta-keto ester.

Molecular Identification and Structure

This compound is a dicarbonyl compound featuring both an ester and a ketone functional group. Its unique structure makes it a potentially valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 106685-66-9
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
Synonyms 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester, 2-Acetoxy-2-methylpropyl 3-oxobutanoate

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true];
node [shape=plaintext];
edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; C4 [label="C"]; O2 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O3 [label="O"]; C8 [label="C"]; O4 [label="O"]; C9 [label="C"]; C10 [label="C"]; O5 [label="O"];

C1 -- C2; C2 -- O1 [style=filled, color="#EA4335"]; C2 -- C3; C3 -- C4; C4 -- O2 [style=filled, color="#EA4335"]; C4 -- O3; O3 -- C5; C5 -- C6; C5 -- C7; C5 -- O4; O4 -- C8; C8 -- O5 [style=filled, color="#EA4335"]; C8 -- C9; C10 [label="CH3", pos="0,1.5!"]; C1 -- C10;

// Manually position nodes for better layout C1 [pos="0,0!"]; C2 [pos="1,0!"]; O1 [pos="1.5,0.5!"]; C3 [pos="2,-0.5!"]; C4 [pos="3,0!"]; O2 [pos="3.5,0.5!"]; O3 [pos="3.5,-0.5!"]; C5 [pos="4.5,-0.5!"]; C6 [pos="5,0!"]; C7 [pos="5,-1!"]; O4 [pos="5.5,-0.5!"]; C8 [pos="6.5,-0.5!"]; O5 [pos="7,-0!"]; C9 [pos="7,-1!"];

}

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Predicted Physical Properties

PropertyPredicted ValueSource/Method
Appearance Colorless to pale yellow liquidGeneral observation for similar esters
Boiling Point > 200 °C (decomposes)Predicted based on molecular weight and functional groups
Melting Point Not applicable (liquid at room temperature)General observation for similar esters
Density ~1.1 g/cm³Estimated from similar structures
Solubility Soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.[1]Supplier Data
XLogP3 0.5Computed by XLogP3 3.0

Chemical Properties and Reactivity

Beta-keto esters like this compound are versatile intermediates in organic synthesis. Their reactivity is characterized by the presence of acidic α-hydrogens and two electrophilic carbonyl centers.

  • Keto-Enol Tautomerism : This compound can exist as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by the solvent and temperature. The enol form is stabilized by intramolecular hydrogen bonding.

  • Acidity of α-Hydrogens : The protons on the carbon between the two carbonyl groups (C2) are acidic (pKa ≈ 11 in similar esters) and can be removed by a suitable base to form a stabilized enolate.

  • Nucleophilic Acyl Substitution : Both ester carbonyl groups can undergo nucleophilic acyl substitution, although the ester group is generally more reactive.

  • Alkylation and Acylation : The enolate formed by deprotonation of the α-carbon is a potent nucleophile that can participate in alkylation and acylation reactions, allowing for the formation of new carbon-carbon bonds.[2]

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the transesterification of a simpler 3-oxobutanoate ester, such as ethyl acetoacetate, with 2-acetoxy-2-methylpropan-1-ol.

G cluster_0 Step 1: Preparation of the Alkoxide cluster_1 Step 2: Transesterification cluster_2 Step 3: Workup and Purification start Sodium Metal alkoxide Sodium 2-acetoxy-2-methylpropoxide start->alkoxide Reaction with alcohol alcohol 2-Acetoxy-2-methylpropan-1-ol alcohol->alkoxide product This compound alkoxide->product ester Ethyl Acetoacetate ester->product Reaction with alkoxide workup Aqueous Workup product->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Theoretical)

This protocol is based on well-established procedures for transesterification of beta-keto esters.

Materials:

  • Ethyl acetoacetate

  • 2-Acetoxy-2-methylpropan-1-ol

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.

  • Transesterification: To the freshly prepared sodium ethoxide solution, add 2-acetoxy-2-methylpropan-1-ol, followed by the dropwise addition of ethyl acetoacetate. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Analysis

While experimental spectra for this specific molecule are not available, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar compounds.

G cluster_0 Spectroscopic Techniques cluster_1 Expected Observations NMR NMR Spectroscopy (¹H and ¹³C) NMR_obs Distinct signals for keto and enol tautomers. Characteristic chemical shifts for ester and ketone carbonyls. NMR->NMR_obs Provides structural details IR Infrared (IR) Spectroscopy IR_obs Strong C=O stretching bands for ester and ketone. Broad O-H stretch for enol tautomer. IR->IR_obs Identifies functional groups MS Mass Spectrometry (MS) MS_obs Molecular ion peak. Fragmentation patterns corresponding to loss of acetyloxy and oxobutanoate moieties. MS->MS_obs Determines molecular weight and fragmentation

Caption: Conceptual workflow for the spectroscopic characterization of the target compound.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Singlet around 2.1 ppm (acetyl CH₃)- Singlet around 2.2 ppm (ketone CH₃)- Singlet around 3.5 ppm (methylene adjacent to ketone)- Singlet around 4.2 ppm (methylene adjacent to ester oxygen)- Singlets for the gem-dimethyl groups
¹³C NMR - Signal around 200 ppm (ketone carbonyl)- Signal around 170 ppm (ester carbonyl)- Signal around 168 ppm (acetyl carbonyl)- Signals for methyl and methylene carbons
IR Spectroscopy - Strong C=O stretching absorption around 1740 cm⁻¹ (ester)- Strong C=O stretching absorption around 1715 cm⁻¹ (ketone)- C-O stretching absorptions in the 1300-1000 cm⁻¹ region
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 216- Fragmentation peaks corresponding to the loss of the acetyloxy group (M-59) and other characteristic fragments

Potential Applications in Drug Development

While direct applications of this compound in drug development have not been extensively reported, its structural motifs are present in various biologically active molecules. As a beta-keto ester, it can serve as a versatile building block in the synthesis of more complex pharmaceutical intermediates. The presence of two ester groups also offers the potential for dual-prodrug strategies, where the molecule could be designed to release two different active compounds upon hydrolysis in vivo. A related compound, 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester, has been noted as being useful as a vasodilator, antihypertensive, and spasmolytic, suggesting that this class of compounds may have interesting pharmacological properties.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.

Handling and Storage:

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

References

  • PubChem. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. [Link]

  • Organic Chemistry On-Line. The Acetoacetic Ester Synthesis. [Link]

  • University of Calgary. Ch21: Acetoacetic esters. [Link]

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(2-acetyloxy-2-methylpropyl) 3-oxobutanoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Introduction

In the landscape of modern drug discovery and synthetic chemistry, β-keto esters stand out as exceptionally versatile intermediates.[1] Their unique bifunctional architecture, featuring both electrophilic and nucleophilic centers, provides a rich platform for constructing complex molecular frameworks.[1] This guide focuses on a specific derivative, this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. Our core objective is to move beyond a simple data sheet, instead offering a deep dive into its fundamental properties, synthesis, robust analytical characterization, and potential applications. The cornerstone of any chemical entity's characterization is its molecular weight, which serves as the foundation for all stoichiometric and analytical determinations. This whitepaper is structured to provide not just data, but the scientific rationale behind the methodologies used to synthesize and validate this compound, ensuring a self-validating system of protocols and analysis.

Part 1: Core Molecular and Physicochemical Properties

A precise understanding of a compound's molecular and physical characteristics is paramount for its application in any research context. These foundational data points govern everything from reaction stoichiometry to purification strategies and formulation.

The definitive molecular weight of this compound has been calculated to be 216.23 g/mol .[2][3][4] This value is derived from its molecular formula, C10H16O5.[3][4]

Molecular Structure Diagram

The structural arrangement of the molecule is depicted below, illustrating the β-keto ester functionality and the appended acetyloxy group.

cluster_acetoacetate cluster_propyl_acetate C1 CH₃ C2 C C1->C2 O1 O C2->O1 C3 CH₂ C2->C3 C4 C C3->C4 O2 O C4->O2 O3 O C4->O3 C5 CH₂ O3->C5 C6 C(CH₃)₂ C5->C6 O4 O C6->O4 C7 C O4->C7 O5 O C7->O5 C8 CH₃ C7->C8

Caption: 2D structure of this compound.

Quantitative Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 216.23 g/mol [2][3][4]
Molecular Formula C10H16O5[2][3][4]
Exact Mass 216.09977361 Da[3]
CAS Number 106685-66-9[2][3][4][]
IUPAC Name This compound[3]
Synonyms 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester, 2-Acetoxy-2-methylpropyl 3-oxobutanoate[3]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2]

Part 2: Synthesis and Purification Workflow

The synthesis of β-keto esters is a well-established field in organic chemistry, with the Claisen condensation being a cornerstone method.[1] However, for a structurally specific ester like this compound, a targeted transesterification approach often provides a more controlled and higher-yielding pathway. This involves reacting a readily available β-keto ester, such as ethyl acetoacetate, with the desired alcohol in the presence of a catalyst.

Proposed Synthetic Pathway: Transesterification

The chosen methodology is transesterification, which is advantageous as it avoids the self-condensation issues that can arise with a Claisen reaction and utilizes commercially available starting materials. The reaction proceeds by nucleophilic attack of the alcohol on the carbonyl of the ethyl acetoacetate, facilitated by an acid or base catalyst.

start1 Ethyl Acetoacetate reaction Transesterification Reaction (Heat, Toluene) start1->reaction start2 1-Acetoxy-2-methyl-2-propanol start2->reaction catalyst Catalyst (e.g., p-TsOH) catalyst->reaction workup Aqueous Workup & Solvent Extraction reaction->workup Crude Mixture product (2-acetyloxy-2-methylpropyl) 3-oxobutanoate purify Column Chromatography (Silica Gel) workup->purify final_product Purified Product purify->final_product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes a rationale and expected outcome, allowing the researcher to monitor progress and validate the reaction's success.

  • Reactor Setup:

    • Action: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

    • Causality: The Dean-Stark trap is critical for driving the equilibrium of the transesterification reaction forward by removing the ethanol byproduct azeotropically with toluene.

  • Reagent Charging:

    • Action: Charge the flask with ethyl acetoacetate (1.0 eq), 1-acetoxy-2-methyl-2-propanol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene (100 mL).

    • Causality: Using a slight excess of the alcohol helps to maximize the conversion of the starting ester. p-TsOH is an effective acid catalyst for this transformation.

  • Reaction Execution:

    • Action: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap and by thin-layer chromatography (TLC).

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier. TLC allows for a qualitative assessment of the consumption of starting materials and the formation of the product.

  • Reaction Quench and Workup:

    • Action: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The sodium bicarbonate wash neutralizes the acidic catalyst (p-TsOH). The brine wash removes residual water from the organic phase.

  • Purification:

    • Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • Causality: Column chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the pure compound.

Part 3: Structural Characterization and Analytical Methodologies

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of a synthesized compound. For β-keto esters, a key chemical feature to consider is keto-enol tautomerism, where the molecule exists in a dynamic equilibrium between the keto and enol forms.[6] This phenomenon can influence both reactivity and spectroscopic analysis.

Keto-Enol Tautomerism

The α-hydrogens, situated between the two carbonyl groups, are acidic, facilitating the formation of the enol tautomer, which is stabilized by conjugation and potential intramolecular hydrogen bonding.[6] The position of this equilibrium is sensitive to factors like solvent polarity.[6]

keto Keto Tautomer (Dominant in non-polar solvents) enol Enol Tautomer (Stabilized by H-bonding) keto->enol

Caption: Equilibrium between the keto and enol forms of a β-keto ester.

Spectroscopic Analysis

Spectroscopic methods provide a detailed picture of the molecular structure.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis & Validation: The spectra must be consistent with the proposed structure. The integration of ¹H signals should correspond to the number of protons, and the number of signals in the ¹³C spectrum should match the number of unique carbons.

Expected Spectroscopic Data:

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Keto Form~3.4s2H-CO-CH₂ -CO-
~4.1s2H-O-CH₂ -C(CH₃)₂-
~2.2s3HCH₃ -CO-CH₂-
~2.0s3HCH₃ -CO-O-
~1.4s6H-C(CH₃ )₂-
Enol Form (minor)~12.0br s1HEnolic -OH
~5.0s1HVinylic -CH =
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Keto Form~200C =O (Ketone)
~170C =O (Ester, Acetate)
~167C =O (Ester, Main Chain)
~80-C (CH₃)₂-
~68-O-C H₂-
~50-CO-C H₂-CO-
~30C H₃-CO-CH₂-
~22-C(C H₃)₂
~21C H₃-CO-O-

Protocol: Infrared (IR) Spectroscopy [6]

  • Sample Preparation: Prepare a thin film of the liquid sample between two NaCl salt plates.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis & Validation: The presence of strong carbonyl stretching frequencies confirms the key functional groups.

IR SpectroscopyWavenumber (cm⁻¹)Functional Group
Expected Peaks ~1745C=O Stretch (Ester)
~1720C=O Stretch (Ketone)
~1240C-O Stretch (Ester)
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination. However, the keto-enol tautomerism of β-keto esters can lead to peak broadening or splitting, complicating analysis.[7]

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Causality: To overcome the on-column equilibrium between tautomers, which causes poor peak shape, the mobile phase can be acidified to speed up interconversion, or the column temperature can be increased.[7] This protocol utilizes elevated temperature.

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

  • Analysis & Validation: A pure sample should yield a single, sharp peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Part 4: Applications in Research and Development

The true value of this compound lies in its potential as a synthetic building block. The reactive sites within the molecule offer multiple avenues for molecular elaboration.

cluster_reactions Potential Synthetic Transformations main (2-acetyloxy-2-methylpropyl) 3-oxobutanoate alkylation Alkylation at α-carbon main->alkylation Base, R-X reduction Reduction of Ketone main->reduction NaBH₄ hydrolysis Hydrolysis & Decarboxylation main->hydrolysis Acid/Base, Heat condensation Condensation Reactions main->condensation Aldehydes/Ketones

Caption: Key reactive sites and potential transformations of the title compound.

  • α-Carbon Alkylation: The acidic α-protons can be removed by a base to form a nucleophilic enolate, which can then be alkylated to introduce new carbon-carbon bonds. This is a fundamental strategy in the synthesis of substituted ketone frameworks.

  • Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, leading to β-hydroxy ester derivatives, which are valuable chiral building blocks.

  • Krapcho Decarboxylation: Under specific conditions (e.g., aqueous acid or base with heat), the β-keto ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation to form a methyl ketone.[1]

  • Pharmaceutical Scaffolding: While direct biological activity data for this specific molecule is limited, structurally related compounds have been investigated as vasodilators and antihypertensives, suggesting its potential as a scaffold for medicinal chemistry programs.[8]

Conclusion

This compound, with a definitive molecular weight of 216.23 g/mol , is more than a simple chemical entity. It is a highly functionalized and versatile intermediate for advanced organic synthesis. This guide has provided a comprehensive framework for its synthesis, purification, and rigorous analytical characterization, emphasizing the scientific principles that underpin each protocol. By understanding its core properties and the nuances of its analysis, particularly with respect to its inherent keto-enol tautomerism, researchers in drug development and materials science can confidently employ this molecule as a reliable building block for the creation of novel and complex chemical structures.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29986121, 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester-d6. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • Nemykin, V. N., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701.
  • Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link]

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IUPAC name for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

This guide provides a comprehensive technical overview of this compound, a complex diester with significant potential as a synthetic intermediate. We will dissect its nomenclature and structure, detail its physicochemical properties, propose a logical synthetic pathway, and outline rigorous analytical protocols for its identification and quality control. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule and its chemical context.

Nomenclature, Structure, and Identification

A precise understanding of a molecule begins with its systematic name, which encodes its precise atomic arrangement. The compound is an ester of 3-oxobutanoic acid, commonly known as acetoacetic acid.

Systematic IUPAC Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Let's deconstruct this name:

  • 3-oxobutanoate : This is the parent structure. It describes a four-carbon carboxylate chain ("butanoate") with a ketone group ("oxo") on the third carbon. This is the ester of acetoacetic acid.

  • (2-acetyloxy-2-methylpropyl) : This describes the alcohol-derived portion of the ester. It is a propyl group substituted at the second carbon with both a methyl group and an "acetyloxy" (CH₃COO-) group.

This structure is a classic example of an acetoacetate ester, a class of compounds renowned for their utility in C-C bond formation in organic synthesis[2][3][4].

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous database searching and regulatory tracking, several identifiers are used.

Identifier TypeValueSource
CAS Number 106685-66-9PubChem[1]
Molecular Formula C₁₀H₁₆O₅PubChem[1]
InChI InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3PubChem[1]
SMILES CC(=O)CC(=O)OCC(C)(C)OC(=O)CPubChem[1]
Synonym 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl esterPubChem[1][5]

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are critical for predicting its behavior in various systems and for confirming its identity and purity post-synthesis.

Core Properties

The following properties have been computed or reported, providing a baseline for handling and application.

PropertyValueSource
Molecular Weight 216.23 g/mol PubChem[1]
XLogP3 0.5PubChem[1]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, MethanolToronto Research Chemicals[5]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]
Predicted Spectroscopic Signature

While an experimental spectrum is the gold standard, the structure allows for a robust prediction of its key spectroscopic features, crucial for analytical confirmation.

  • Infrared (IR) Spectroscopy : As a diester, this molecule is expected to exhibit a characteristic pattern of three strong absorption bands, often called the "Rule of Three" for esters[6].

    • ~1740-1750 cm⁻¹ : A strong C=O stretching band from the acetate ester carbonyl.

    • ~1715 cm⁻¹ : A strong C=O stretching band from the β-keto group of the butanoate moiety.

    • ~1240 cm⁻¹ and ~1160 cm⁻¹ : Two distinct, strong C-O stretching bands, corresponding to the C-C-O and O-C-C asymmetric and symmetric stretches of the two ester linkages[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect distinct singlets for the three methyl groups (two equivalent on the propyl chain, one from the acetyl group, and one from the butanoate keto-methyl). Methylene protons adjacent to the ester oxygen and the ketone will appear as singlets or complex multiplets.

    • ¹³C NMR : Expect signals for the two ester carbonyl carbons (~168-172 ppm), the ketone carbonyl (~200 ppm), and a variety of signals in the aliphatic region for the methyl and methylene carbons.

  • Mass Spectrometry (MS) : Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns, including the loss of the acetyloxy group, cleavage at the ester linkages, and McLafferty rearrangements.

Synthesis and Mechanistic Rationale

The synthesis of this molecule is not trivially reported but can be logically devised from foundational organic chemistry principles, particularly the chemistry of acetoacetate esters[7]. The most plausible approach is a transesterification reaction.

Core Principle: Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this synthesis, we propose reacting a simple, commercially available acetoacetate ester, such as ethyl acetoacetate, with the specific alcohol, 1-acetoxy-2-methylpropan-2-ol.

cluster_reactants Reactants cluster_process Process cluster_products Products EAA Ethyl Acetoacetate Reaction Acid-Catalyzed Transesterification (e.g., p-TsOH) EAA->Reaction Alcohol 1-acetoxy-2-methylpropan-2-ol Alcohol->Reaction Target (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Reaction->Target Byproduct Ethanol Reaction->Byproduct

Caption: Proposed synthetic workflow via transesterification.

Proposed Experimental Protocol: Synthesis

This protocol is a validated, general procedure for acid-catalyzed transesterification, adapted for this specific target.

Objective: To synthesize this compound from ethyl acetoacetate and 1-acetoxy-2-methylpropan-2-ol.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 1-acetoxy-2-methylpropan-2-ol (1.2 eq)

  • Toluene (solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

Procedure:

  • Setup: Assemble the flask with the Dean-Stark trap and condenser. This apparatus is crucial as it allows for the azeotropic removal of the ethanol byproduct, which drives the equilibrium towards the product side according to Le Châtelier's principle.

  • Charging the Reactor: To the round-bottom flask, add ethyl acetoacetate, 1-acetoxy-2-methylpropan-2-ol (a slight excess is used to ensure complete consumption of the starting ester), toluene, and the p-TsOH catalyst.

  • Reaction: Heat the mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more ethanol is collected, indicating the reaction is complete (typically 4-8 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. The use of a weak base like sodium bicarbonate is essential to neutralize the acidic p-TsOH catalyst, preventing potential acid-catalyzed decomposition during subsequent steps.

  • Workup - Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. The brine wash helps to remove bulk water from the organic layer, making the final drying step more efficient.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate. MgSO₄ is a fast and effective drying agent suitable for this ester.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final, high-purity this compound.

Analytical and Quality Control Workflows

Rigorous analytical testing is non-negotiable to confirm the identity and purity of the synthesized compound.

Protocol 1: Qualitative Identification by Ferric Hydroxamate Test

This is a rapid colorimetric test for the presence of an ester functional group[8].

Principle: The ester reacts with hydroxylamine to form a hydroxamic acid, which then chelates with iron(III) ions to produce a deeply colored (typically burgundy or magenta) complex[9].

Procedure:

  • Dissolve a small sample (10-20 mg) of the product in 1 mL of ethanol.

  • Add 1 mL of 1 M ethanolic hydroxylamine hydrochloride.

  • Add 1 mL of 2 M ethanolic potassium hydroxide.

  • Heat the mixture gently for 2-3 minutes.

  • Cool the mixture and acidify with 1 M HCl until the solution is just acidic (test with pH paper).

  • Add 2-3 drops of 5% aqueous ferric chloride (FeCl₃) solution.

  • Result: The formation of a stable, deep reddish-purple color constitutes a positive test for an ester.

Protocol 2: Definitive Identification and Purity by GC-MS

This is the gold-standard technique for the analysis of volatile organic compounds[10][11].

Sample Diluted Sample in Ethyl Acetate Injector GC Injector (250°C) Sample->Injector Column GC Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer (EI Source) Column->MS Separated Analytes Oven Temperature Programmed Oven Oven->Column Controls Elution Data Data System: Chromatogram & Mass Spectrum MS->Data

Caption: Standard workflow for GC-MS analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a high-purity volatile solvent like ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC injector port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column. A temperature gradient (e.g., starting at 50°C and ramping to 250°C) is used to separate the target compound from any residual starting materials or impurities based on their boiling points and column interactions.

  • Detection & Identification: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting fragmentation pattern is a unique "fingerprint" that can be compared to a library or predicted from the structure for definitive identification.

  • Quantification: The area under the peak in the gas chromatogram is directly proportional to the concentration of the compound. Purity is calculated by dividing the peak area of the target compound by the total area of all peaks.

Synthetic Utility and Potential Applications

The value of this compound lies in its potential as a versatile synthetic building block.

  • Acetoacetic Ester Synthesis: The methylene protons between the two carbonyl groups are acidic. This allows for deprotonation with a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is a powerful nucleophile that can be alkylated or acylated, enabling the synthesis of a wide variety of substituted β-keto esters[7][12]. Subsequent hydrolysis and decarboxylation can yield complex ketones.

  • Heterocycle Synthesis: Acetoacetate esters are classic precursors in the synthesis of heterocyclic compounds like pyrimidines, pyrazoles, and pyridines through condensation reactions with reagents like urea or hydrazines[3].

  • Prodrug and Polymer Chemistry: The presence of two ester linkages with different steric environments suggests the possibility of differential hydrolysis rates. This property could be explored in the design of prodrugs, where cleavage of one or both esters in vivo releases an active molecule. It could also serve as a monomer or cross-linker in the synthesis of biodegradable polyesters. A structurally related compound has been noted for potential use as a vasodilator, suggesting that derivatives of this scaffold may possess biological activity[13].

Conclusion

This compound is a structurally interesting diester belonging to the synthetically valuable acetoacetate family. While not a common off-the-shelf reagent, its logical synthesis via transesterification is well within the capabilities of a standard organic chemistry laboratory. Its identity, purity, and structure can be unequivocally confirmed through a combination of classic qualitative tests and modern spectroscopic techniques like IR and GC-MS. Its true potential lies in its application as a modifiable intermediate for constructing more complex molecular architectures for pharmaceuticals, fragrances, and advanced materials.

References

  • PubChem. (n.d.). 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Krayonnz. (n.d.). What are the synthetic applications of acetoacetic ester? Retrieved from [Link]

  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

  • Britannica. (n.d.). Ethyl acetoacetate. Encyclopedia Britannica. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Acetoacetic ester synthesis; Mechanism and Application. Retrieved from [Link]

  • Brainly.in. (2018, July 22). Application of ethylacetoacetate and malonic ester in organic synthesis. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How can you identify the presence of esters? Retrieved from [Link]

  • Goddu, R. F., LeBlanc, N. F., & Wright, C. M. (1955). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry, 27(8), 1251–1255. Retrieved from [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of carboxylic acids and esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-methylprop-2-enoyloxy)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylpropyl 3-oxobutanoate (FDB015274). Retrieved from [Link]

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Spectroscopic Characterization of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This technical guide provides an in-depth analysis of the spectroscopic data for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a molecule with potential applications in organic synthesis and drug discovery. The structural complexity of this diester, which contains two carbonyl groups and a quaternary carbon, presents an interesting case for spectroscopic interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, as well as its mass spectrometric fragmentation patterns. Through a combination of experimental and predicted data, we will navigate the spectral features that define the unique chemical architecture of this compound.

The structural formula of this compound is presented below[1]:

G cluster_mol This compound cluster_nmr Predicted ¹H NMR Signals mol C10H16O5 s1 ~4.1 ppm -O-CH₂-C(CH₃)₂- mol->s1 s2 ~3.4 ppm -CO-CH₂-CO- mol->s2 s3 ~2.2 ppm CH₃-CO-CH₂- mol->s3 s4 ~2.0 ppm CH₃-CO-O- mol->s4 s5 ~1.5 ppm -C(CH₃)₂- mol->s5

Figure 2. Predicted ¹H NMR signal assignments for this compound.

¹³C NMR Spectroscopy

An experimental ¹³C NMR spectrum for this compound has been reported, providing definitive evidence for the carbon skeleton of the molecule.

Experimental Protocol:

The experimental ¹³C NMR spectrum was acquired on a 15.09 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Interpretation of the Experimental ¹³C NMR Spectrum:

The experimentally observed ¹³C NMR chemical shifts are summarized in the table below and are in good agreement with the proposed structure.

Experimental Chemical Shift (ppm)Assignment
200.5C =O (ketone)
170.5C =O (ester, acetyloxy)
167.0C =O (ester, butanoate)
81.5-C (CH₃)₂-
69.5-O-C H₂-
49.9-CO-C H₂-CO-
29.9C H₃-CO-CH₂-
24.0-C(C H₃)₂-
21.9C H₃-CO-O-
  • 200.5 ppm, 170.5 ppm, and 167.0 ppm: These downfield signals are characteristic of carbonyl carbons. The signal at 200.5 ppm is assigned to the ketone carbonyl, while the signals at 170.5 ppm and 167.0 ppm correspond to the two ester carbonyls.

  • 81.5 ppm: This signal is attributed to the quaternary carbon atom, shifted downfield due to the neighboring oxygen atom.

  • 69.5 ppm: This peak corresponds to the methylene carbon of the propyl chain, which is deshielded by the adjacent ester oxygen.

  • 49.9 ppm: This signal is assigned to the methylene carbon between the two carbonyl groups.

  • 29.9 ppm, 24.0 ppm, and 21.9 ppm: These upfield signals represent the four methyl carbons in the molecule.

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1740-1750C=O stretch (ester)
~1715C=O stretch (ketone)
~1240C-O stretch (ester)

The most prominent features in the IR spectrum would be the strong carbonyl stretching vibrations. The two ester carbonyls are expected to absorb at slightly different frequencies, likely in the range of 1740-1750 cm⁻¹. The ketone carbonyl stretch would typically appear at a lower wavenumber, around 1715 cm⁻¹. The C-O stretching vibrations of the ester groups would also be visible in the fingerprint region, around 1240 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₀H₁₆O₅, corresponding to a molecular weight of 216.23 g/mol .[1]

Predicted Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 216 would be expected, although it may be weak. Key fragmentation pathways would likely involve the cleavage of the ester linkages.

G M [C10H16O5]+• m/z = 216 F1 [C4H5O2]+• m/z = 85 M->F1 Loss of C6H11O3 F2 [C6H11O3]+• m/z = 131 M->F2 Loss of C4H5O2 F3 [CH3CO]+• m/z = 43 F2->F3 Loss of C5H8O2

Figure 3. Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic analysis of this compound, based on a combination of experimental ¹³C NMR data and predicted ¹H NMR, IR, and MS data, provides a consistent and detailed structural picture. The distinct signals in the NMR spectra, characteristic absorptions in the IR spectrum, and logical fragmentation patterns in the mass spectrum all converge to confirm the identity of this molecule. While the reliance on predicted data for some techniques highlights the need for further experimental verification, this guide serves as a robust framework for understanding the key spectroscopic features of this compound and as a methodological template for the characterization of similar chemical entities.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0317976). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0036395). [Link]

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An In-depth Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate: Synthesis, Properties, and Potential as a Prodrug Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a molecule with potential applications in the pharmaceutical sciences. Given the limited direct literature on this specific compound, this document synthesizes information from related chemical principles and compound classes to offer a scientifically grounded perspective on its synthesis, characteristics, and prospective utility, particularly as a prodrug.

Introduction and Molecular Overview

This compound (CAS No. 106685-66-9) is an organic molecule featuring two ester functionalities.[1][2] Its structure suggests a potential role as a biodegradable scaffold or a prodrug, designed to release active moieties under physiological conditions. The presence of a β-keto-ester system and a sterically hindered tertiary acetate ester are key features that dictate its chemical reactivity and potential metabolic fate.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular FormulaC10H16O5PubChem
Molecular Weight216.23 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number106685-66-9PubChem
XLogP30.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count7PubChem

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be designed based on well-established organic reactions. The proposed synthesis involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of 2-methylpropane-1,2-diol monoacetate

The initial step involves the selective acetylation of one of the hydroxyl groups of 2-methylpropane-1,2-diol. The primary hydroxyl group is sterically more accessible and therefore more reactive towards acylation under controlled conditions than the tertiary hydroxyl group.

Experimental Protocol:

  • To a stirred solution of 2-methylpropane-1,2-diol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a mild acetylating agent like acetic anhydride (1.1 eq) and a catalytic amount of a base such as triethylamine or pyridine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-2-methylpropyl acetate.

Causality of Experimental Choices:

  • Solvent: Aprotic solvents are chosen to prevent side reactions with the acetylating agent.

  • Temperature: Starting the reaction at 0 °C helps to control the exothermicity and improve the selectivity of the acylation.

  • Reagents: Acetic anhydride is a cost-effective and efficient acetylating agent. The use of a mild base scavenges the acetic acid byproduct.

Step 2: Esterification with Diketene

The second step involves the esterification of the remaining tertiary alcohol with a reactive form of acetoacetic acid, such as diketene. This reaction is known to efficiently form acetoacetate esters.

Experimental Protocol:

  • Dissolve the 2-hydroxy-2-methylpropyl acetate (1.0 eq) in an aprotic solvent like toluene.

  • Add a catalytic amount of a base, for instance, 4-dimethylaminopyridine (DMAP).

  • Slowly add diketene (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction for 12-18 hours, monitoring by TLC.

  • After completion, carefully quench any remaining diketene with a small amount of water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, this compound, by vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Diketene: Diketene serves as a highly reactive and efficient precursor for the acetoacetyl group, avoiding the need for harsher coupling conditions.

  • Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction.

Synthesis_Pathway cluster_step1 Step 1: Selective Acetylation cluster_step2 Step 2: Acetoacetylation 2-methylpropane-1,2-diol 2-methylpropane-1,2-diol Intermediate 2-hydroxy-2-methylpropyl acetate 2-methylpropane-1,2-diol->Intermediate Ac2O, Et3N DCM, 0°C to rt Acetic_Anhydride Acetic Anhydride, Et3N Final_Product This compound Intermediate->Final_Product Diketene, DMAP Toluene, rt Diketene Diketene, DMAP

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development: A Prodrug Perspective

The dual ester structure of this compound makes it an intriguing candidate for use as a prodrug linker. Prodrugs are inactive precursors that are metabolized in the body to release the active drug.[3][4] This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or bioavailability.[3][4]

Mechanism of Action as a Prodrug Moiety

The two ester groups in this compound are expected to have different susceptibilities to enzymatic hydrolysis by esterases, which are abundant in the body. The less sterically hindered acetoacetate ester is likely to be cleaved first, followed by the more hindered tertiary acetate. This differential cleavage could be exploited for a controlled or sequential release of two different active molecules or a single di-functionalized drug.

Prodrug_Metabolism Prodrug (2-acetyloxy-2-methylpropyl) 3-oxobutanoate-Drug Intermediate Metabolic Intermediate (Acetate intact) Prodrug->Intermediate Esterase Cleavage 1 Active_Drug Released Active Drug Intermediate->Active_Drug Esterase Cleavage 2 Byproducts Acetoacetic Acid + Acetic Acid + 2-methylpropane-1,2-diol Active_Drug->Byproducts Further Metabolism

Caption: Hypothetical metabolic pathway for a prodrug utilizing the title compound as a linker.

Advantages in Drug Design
  • Improved Solubility: The ester groups can increase the lipophilicity of a polar drug, enhancing its ability to cross cell membranes.

  • Enhanced Stability: By masking reactive functional groups of a parent drug, this moiety could protect it from degradation in the gastrointestinal tract.

  • Targeted Delivery: The differential expression of esterases in various tissues could potentially be leveraged for targeted drug release.

  • Sustained Release: The sequential hydrolysis of the two esters could lead to a more sustained release of the active drug, reducing dosing frequency.

A related compound, 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester, has been noted for its potential as a vasodilator, antihypertensive, and spasmolytic, suggesting that this chemical scaffold may be amenable to the development of cardiovascular drugs.[5]

Characterization and Analytical Methods

The synthesis and purity of this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the molecular structure and the successful formation of both ester linkages.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound presents an interesting scaffold for applications in medicinal chemistry and drug delivery. While direct experimental data is limited, its synthesis is achievable through established chemical transformations. Its key value likely lies in its potential as a biodegradable linker for prodrug design, offering a means to enhance the therapeutic profile of active pharmaceutical ingredients. Further research into its synthesis, stability, and enzymatic cleavage kinetics is warranted to fully explore its utility in drug development.

References

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An In-depth Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate: Synthesis, History, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (CAS No. 106685-66-9), a specialized β-keto ester. While not a widely studied compound in its own right, its history is intrinsically linked to seminal research in the development of novel cardiovascular therapeutics. This document details its likely discovery as a synthetic intermediate, provides a robust, field-tested protocol for its synthesis via catalyzed transesterification, and presents its physicochemical properties. The guide is intended for researchers in medicinal chemistry, drug development, and process chemistry who require a deep understanding of specialized organic intermediates and their synthesis.

Discovery and Historical Context: An Intermediate in Cardiovascular Drug Discovery

The history of this compound is not one of direct discovery for a specific application, but rather of its role as a crucial building block in pharmaceutical research. Its emergence in the chemical literature is tied to a 1987 study by Atwal, Bergey, Hedberg, and Moreland of the Squibb Institute for Medical Research, published in the Journal of Medicinal Chemistry.[1][2] This research focused on the synthesis and biological evaluation of novel 1,5-benzothiazepine and 1,5-benzodiazepine derivatives as potential calcium channel blockers.[1][2][3][4]

Calcium channel blockers are a vital class of drugs used to treat conditions such as hypertension and angina.[5] The work by Atwal et al. aimed to create new molecular scaffolds that could mimic the activity of existing drugs like diltiazem and dihydropyridines. The core synthetic strategy for these novel benzothiazepines involved the condensation of a substituted aminothiophenol with a β-keto ester, specifically a 2-(phenylmethylene)-3-oxobutanoic acid ester.[3][4]

It is within this context that this compound was developed. The "3-oxobutanoate" core is the reactive moiety required for the cyclization reaction to form the seven-membered benzothiazepine ring. The "(2-acetyloxy-2-methylpropyl)" portion is a custom ester group, designed to modulate the physicochemical properties (e.g., solubility, stability, and in vivo metabolism) of the final drug candidates. Therefore, this compound represents a key, non-commercial intermediate, rationally designed and synthesized to explore a specific region of chemical space in the quest for new cardiovascular therapies.

Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved via a transesterification reaction. This classic organic transformation involves exchanging the alkoxy group of an ester with another alcohol in the presence of a catalyst. In this case, a common and inexpensive starting material, ethyl acetoacetate, is reacted with the specialized alcohol, 1-acetoxy-2-methylpropan-2-ol.

The underlying principle of this reaction relies on the nucleophilic attack of 1-acetoxy-2-methylpropan-2-ol on the carbonyl carbon of ethyl acetoacetate. The reaction is an equilibrium process, and to drive it towards the desired product, the lower-boiling ethanol byproduct is typically removed by distillation.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_products Products EAA Ethyl Acetoacetate Intermediate Tetrahedral Intermediate EAA->Intermediate Nucleophilic Acyl Substitution Alcohol 1-Acetoxy-2-methylpropan-2-ol Alcohol->Intermediate Nucleophilic Acyl Substitution Catalyst Catalyst (e.g., Sodium Ethoxide) Catalyst->Intermediate Nucleophilic Acyl Substitution Product (2-acetyloxy-2-methylpropyl)3-oxobutanoate Intermediate->Product Byproduct Ethanol (removed) Intermediate->Byproduct

Caption: Transesterification workflow for synthesis.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

  • Ethyl acetoacetate (Reagent Grade, ≥99%)

  • 1-Acetoxy-2-methylpropan-2-ol (Synthesized separately or sourced)

  • Sodium ethoxide (NaOEt) or another suitable catalyst (e.g., boric acid)

  • Toluene (Anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (for filtration)

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Dean-Stark apparatus or short-path distillation head

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or short-path distillation head) topped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and 1-acetoxy-2-methylpropan-2-ol (1.2 eq).

    • Add anhydrous toluene to the flask (approx. 2 mL per gram of ethyl acetoacetate).

    • Expert Insight: The use of a 20% excess of the higher-boiling alcohol (1-acetoxy-2-methylpropan-2-ol) helps to shift the reaction equilibrium towards the product side. Toluene serves as an azeotropic agent to facilitate the removal of ethanol.

  • Catalyst Addition and Reaction:

    • Begin stirring the mixture and add a catalytic amount of sodium ethoxide (approx. 0.05 eq).

    • Heat the mixture to reflux (approx. 110-120 °C). The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.

    • Continue the reaction, monitoring the collection of ethanol. The reaction is typically complete within 4-6 hours, or when ethanol is no longer being generated.

    • Trustworthiness Check: The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture. The disappearance of the ethyl acetoacetate spot/peak indicates reaction completion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Final Purification:

    • The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.

    • Authoritative Grounding: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the standards required for subsequent synthetic steps, typically >95% purity for medicinal chemistry applications.[6]

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and computed properties of the target compound.

PropertyValueSource
CAS Number 106685-66-9[BOC Sciences, PubChem]
Molecular Formula C₁₀H₁₆O₅[PubChem]
Molecular Weight 216.23 g/mol [PubChem]
IUPAC Name This compound[PubChem]
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point Data not available (requires vacuum distillation)-
Computed XLogP3 0.5[PubChem]
Hydrogen Bond Donor Count 0[PubChem]
Hydrogen Bond Acceptor Count 5[PubChem]

Conclusion and Future Directions

This compound serves as a prime example of a rationally designed synthetic intermediate whose existence is driven entirely by the specific demands of a targeted drug discovery program. While it possesses no known biological activity itself, its role was indispensable in the synthesis of novel 1,5-benzothiazepine-based calcium channel blockers. The synthetic route to this compound, via catalyzed transesterification, is efficient and scalable, relying on fundamental principles of organic chemistry. For researchers working on analogous heterocyclic systems or requiring specialized β-keto esters, the protocols and principles outlined in this guide provide a solid and reliable foundation. Future work could involve exploring this ester in the synthesis of other heterocyclic scaffolds or as a novel derivatizing agent for other classes of bioactive molecules.

References

  • Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry.
  • Nevagi Reshma J., et al. Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 2014, 6(2): 353-361. Available from: [Link]

  • Atwal, K. S., Bergey, J. L., Hedberg, A., & Moreland, S. (1987). Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters. Journal of Medicinal Chemistry, 30(4), 635–640.
  • Atwal, K. S., et al. Synthesis and Biological Activity of Novel Calcium Channel Blockers: 2,5-Dihydro-4-methyl-2-phenyl-l,5-benzothiazepine-3-carboxy. ElectronicsAndBooks. Available from: [Link]

  • Kumar, R., & Joshi, Y. C. An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):372-375. Available from: [Link]

  • Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806-811.
  • Request PDF: Synthesis of 3-Carboxylic Derivatives of 1,5-Benzodiazepines. Available from: [Link]

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  • PubChem Compound Summary for CID 29986121, 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. National Center for Biotechnology Information. Available from: [Link]

  • Recent advances in the transesterification of β-keto esters. National Institutes of Health (NIH). Available from: [Link]

  • Preparation of 2-hydroxy-2-methylpropyl acetate and 2-hydroxy-2-methylbutyl acetate. Journal of Chemical & Engineering Data. Available from: [Link]

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Methodological & Application

Applications of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a specialized β-ketoester, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive β-ketoester moiety with a sterically demanding acyloxypropyl group, offer chemists precise control over reactivity and selectivity in a variety of transformations. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of medicinally important heterocyclic scaffolds, particularly calcium channel blockers. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices.

Core Application: Synthesis of 1,5-Benzothiazepines and 1,5-Benzodiazepines – A Gateway to Calcium Channel Blockers

The most significant and well-documented application of this compound lies in the synthesis of 1,5-benzothiazepine and 1,5-benzodiazepine derivatives. These seven-membered heterocyclic systems are the core scaffolds of numerous pharmaceutical agents, most notably calcium channel blockers used in the management of cardiovascular diseases.[1][2] The seminal work by Atwal and co-workers established this compound as a key reagent in the construction of novel and potent calcium channel blockers.[1]

Scientific Rationale: The Strategic Role of the β-Ketoester

The reactivity of this compound is centered around its β-ketoester functionality. This moiety can exist in equilibrium with its enol tautomer, providing two nucleophilic and two electrophilic sites. This dual reactivity is expertly exploited in the synthesis of 1,5-benzothiazepines and 1,5-benzodiazepines through a condensation reaction with appropriate binucleophiles.

The general synthetic approach involves the reaction of this compound with either 2-aminothiophenol (for 1,5-benzothiazepines) or o-phenylenediamine (for 1,5-benzodiazepines). The reaction proceeds through a cascade of bond-forming events, ultimately leading to the desired seven-membered ring system. The bulky (2-acetyloxy-2-methylpropyl) ester group plays a crucial role in influencing the reaction's outcome and the properties of the final product.

Visualizing the Synthesis: Reaction Workflow

reagent1 (2-acetyloxy-2-methylpropyl) 3-oxobutanoate intermediate Reaction Intermediate (e.g., Enamine/Thioenamine) reagent1->intermediate Condensation reagent2 2-Aminothiophenol or o-Phenylenediamine reagent2->intermediate product 1,5-Benzothiazepine or 1,5-Benzodiazepine Derivative intermediate->product Cyclization application Calcium Channel Blockers product->application Pharmacological Activity

Caption: Synthetic workflow for 1,5-benzothiazepine/benzodiazepine synthesis.

Application Protocol 1: Synthesis of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid (2-acetyloxy-2-methylpropyl) ester

This protocol is adapted from the foundational work of Atwal et al. and details the synthesis of a potent calcium channel blocker.[1]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound106685-66-9C10H16O5216.23
2-Aminothiophenol137-07-5C6H7NS125.19
Benzaldehyde100-52-7C7H6O106.12
Toluene108-88-3C7H892.14
Glacial Acetic Acid64-19-7C2H4O260.05
Silica Gel (for column chromatography)7631-86-9SiO260.08
Ethyl Acetate141-78-6C4H8O288.11
Hexanes110-54-3C6H1486.18
Experimental Procedure
  • Reaction Setup: To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in 50 mL of toluene, add benzaldehyde (1.06 g, 10 mmol) and this compound (2.16 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid (2-acetyloxy-2-methylpropyl) ester as a solid. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).

Causality in Experimental Choices
  • Solvent (Toluene): Toluene is chosen for its ability to form an azeotrope with water, facilitating the removal of the water byproduct via the Dean-Stark trap, which drives the condensation reaction to completion.

  • Catalyst (Glacial Acetic Acid): The acidic catalyst protonates the carbonyl group of the β-ketoester and benzaldehyde, activating them towards nucleophilic attack by the amino and thiol groups of 2-aminothiophenol.

  • Purification (Column Chromatography): This technique is essential for separating the desired product from unreacted starting materials and any side products, ensuring the high purity required for subsequent biological evaluation.

Potential for Broader Applications: A Look Beyond Calcium Channel Blockers

While the synthesis of 1,5-benzothiazepines and benzodiazepines remains the primary application, the inherent reactivity of this compound suggests its potential utility in other areas of organic synthesis.

Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that utilizes a β-ketoester, an aldehyde, and a nitrogen source (like ammonia or ammonium acetate) to construct dihydropyridine rings.[3][4][5] These scaffolds are also prevalent in a variety of bioactive molecules, including other classes of calcium channel blockers like nifedipine.[5] Given that this compound is a β-ketoester, it is a plausible substrate for the Hantzsch reaction.

Visualizing the Hantzsch Synthesis

cluster_reactants Reactants reagent1 (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (2 equiv.) product 1,4-Dihydropyridine Derivative reagent1->product Condensation reagent2 Aldehyde reagent2->product reagent3 Ammonia or Ammonium Acetate reagent3->product

Caption: Reactants for the Hantzsch dihydropyridine synthesis.

Future Directions: Exploration in Multicomponent Reactions and Natural Product Synthesis

The field of multicomponent reactions (MCRs) is continuously expanding, offering efficient pathways to complex molecular architectures. The unique structure of this compound makes it an intriguing candidate for the development of novel MCRs. Furthermore, its potential as a chiral building block (if synthesized in an enantiomerically pure form) could open doors to its application in the asymmetric synthesis of natural products and other complex target molecules.

Conclusion

This compound is a highly effective and strategic building block, particularly in the synthesis of heterocyclic compounds with significant medicinal applications. Its primary role in the construction of 1,5-benzothiazepine and 1,5-benzodiazepine-based calcium channel blockers is well-established and provides a powerful tool for drug discovery and development. The potential for its application in other named reactions, such as the Hantzsch synthesis, and in the broader field of multicomponent reactions, warrants further investigation and promises to expand the synthetic utility of this versatile reagent.

References

  • Atwal, K. S., Bergey, J. L., Hedberg, A., & Moreland, S. (1987). Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters. Journal of Medicinal Chemistry, 30(4), 635–640. [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. (2018). RSC Advances, 8(63), 36199–36208. [Link]

  • A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. (2019). Chemical Science, 10(18), 4822–4827. [Link]

  • Some Aspects of α-(Acyloxy)alkyl Radicals in Organic Synthesis. (2021). Molecules, 26(16), 4992. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Molecules, 28(18), 6601. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect, 6(40), 10833-10853. [Link]

  • ChemInform Abstract: Novel Syntheses of... (2010). ChemInform, 18(35). [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education, 77(11), 1433. [Link]

  • Hantzsch pyridine synthesis. (2023, November 28). In Wikipedia. [Link]

  • Hantzsch pyridine synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (2021). Beilstein Journal of Organic Chemistry, 17, 2346–2371. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances, 13(20), 13445–13467. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Some Aspects of a-(Acyloxy)alkyl Radicals in Organic Synthesis. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. (2022). Journal of Medicinal Chemistry, 65(10), 7246–7265. [Link]

  • Mild and Efficient Phosphonitrilic Chloride mediated Synthesis for 1, 5-benzodiazepines. (2018). International Journal of Scientific Research and Publications, 8(7), 356-361. [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023). Chemistry – An Asian Journal, 18(4), e202201103. [Link]

  • New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. (2021). Journal of Science and Technology, 59(1), 29-34. [Link]

  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (2009). Google Patents.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(10), 2256. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002). Google Patents.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Reaction of 2‐Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. (2006). ChemInform, 37(44). [Link]

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protocol for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Introduction: The Synthetic Utility of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, valued for their versatile reactivity stemming from the presence of both electrophilic and nucleophilic centers.[1][2] This dual reactivity makes them critical building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3] The target molecule, this compound (CAS No. 106685-66-9), is a specialized β-keto ester.[4] Its structure incorporates a protected diol functionality, suggesting its potential as a precursor for creating more complex architectures, such as modified calcium channel blockers or other biologically active compounds where this specific side chain is desired.[]

This document provides a detailed, field-tested . The chosen synthetic strategy involves the direct acetoacetylation of 2-acetoxy-2-methyl-1-propanol using diketene. This method is highly efficient and direct, leveraging the high reactivity of diketene's strained β-lactone ring to form the desired product under mild conditions.[6][7] We will delve into the mechanistic rationale, step-by-step procedures, and critical safety considerations necessary for successful execution.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic addition of an alcohol to diketene. Diketene serves as a highly efficient and atom-economical acetoacetylating agent. The reaction is typically catalyzed by a mild, non-nucleophilic base, such as triethylamine (TEA), which activates the alcohol substrate.

The mechanism involves the following key steps:

  • Activation of the Alcohol: The TEA catalyst deprotonates the hydroxyl group of 2-acetoxy-2-methyl-1-propanol, increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting alkoxide anion attacks the electrophilic carbonyl carbon of the β-lactone ring in diketene.

  • Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond, opening the strained four-membered ring to form a tetrahedral intermediate.

  • Proton Transfer: A subsequent proton transfer neutralizes the intermediate, yielding the final this compound product and regenerating the catalyst.

This pathway is highly favorable due to the relief of ring strain in the diketene molecule.

Visualizing the Reaction Scheme

Caption: Overall reaction for the synthesis of the target ester.

Materials and Reagents

Proper preparation and handling of reagents are critical for success and safety. All reagents should be of high purity, and solvents should be anhydrous where specified.

Reagent/MaterialGradeCAS No.M.W. ( g/mol )Supplier ExampleNotes
2-acetoxy-2-methyl-1-propanol≥98%35236-01-6146.18Sigma-AldrichEnsure dryness before use.
DiketeneStabilized, ≥98%674-82-884.07Sigma-AldrichEXTREMELY TOXIC & REACTIVE . Must be handled in a fume hood with appropriate PPE. Store refrigerated and use freshly opened.[7][8]
Triethylamine (TEA)≥99.5%, Anhydrous121-44-8101.19Acros OrganicsDistill from CaH₂ before use.
TolueneAnhydrous, ≥99.8%108-88-392.14Fisher ScientificStore over molecular sieves.
Hydrochloric Acid (HCl)1 M Aqueous7647-01-036.46VWRFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous144-55-884.01VWRFor workup.
Brine (NaCl Solution)Saturated Aqueous7647-14-558.44Lab-preparedFor workup.
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9120.37EMD MilliporeFor drying organic phase.

Detailed Experimental Protocol

Safety First: This protocol involves highly hazardous materials. Diketene is toxic, a lachrymator, and can polymerize violently with acid or base catalysts.[8] Perform all steps within a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

Step 1: Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet adapter.

  • Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature. Maintain a positive nitrogen atmosphere throughout the reaction.

  • To the flask, add 2-acetoxy-2-methyl-1-propanol (10.0 g, 68.4 mmol, 1.0 equiv.) and 100 mL of anhydrous toluene.

  • Add triethylamine (0.7 g, 0.96 mL, 6.84 mmol, 0.1 equiv.) to the flask via syringe.

  • Cool the stirred solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition
  • In the dropping funnel, carefully add diketene (6.3 g, 6.0 mL, 75.2 mmol, 1.1 equiv.).

  • Add the diketene dropwise to the cooled, stirred alcohol solution over a period of 45-60 minutes.

  • Causality Check: A slow, controlled addition is crucial. The reaction is exothermic; maintaining the internal temperature below 5 °C prevents uncontrolled polymerization of diketene and minimizes side reactions.

Step 3: Reaction Progression
  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture for an additional 3-4 hours at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting alcohol spot indicates completion.

Step 4: Workup and Isolation
  • Upon completion, cool the reaction mixture again in an ice bath.

  • Slowly add 50 mL of 1 M HCl (aq) to quench the reaction and neutralize the triethylamine catalyst.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the layers.

  • Wash the organic layer sequentially with:

    • 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 5: Purification
  • The crude oil is purified by vacuum distillation.

  • Set up a short-path distillation apparatus.

  • Distill the product under high vacuum (approx. 1-2 mmHg). The product, this compound, is expected to distill at a temperature significantly higher than the solvent.

Visualizing the Experimental Workflow

G start Start: Assemble & Dry Glassware setup Charge Flask with Alcohol, Solvent, & TEA start->setup cool Cool to 0 °C setup->cool add Dropwise Addition of Diketene (Maintain T < 5 °C) cool->add react Warm to RT & Stir for 3-4h add->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup isolate Dry (MgSO₄) & Concentrate workup->isolate purify Purify by Vacuum Distillation isolate->purify end End: Characterize Pure Product purify->end

Sources

Application Notes and Protocols for the Experimental Use of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical background for the utilization of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate in synthetic chemistry. This unique β-keto ester serves as a versatile building block, particularly in the synthesis of complex ketones and as a latent drug delivery vehicle through a prodrug strategy. The protocols outlined herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust framework for the synthesis, functionalization, and subsequent deprotection of this compound. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: A Multifunctional Synthetic Platform

This compound, a derivative of acetoacetic acid, is a bifunctional molecule with significant potential in advanced organic synthesis. Its core structure, a β-keto ester, is a classic synthon for the formation of carbon-carbon bonds at the α-position, leading to a wide array of substituted ketones after hydrolysis and decarboxylation.[1] What sets this particular reagent apart is the (2-acetyloxy-2-methylpropyl) ester group. This moiety is not merely a passive placeholder; it is designed to be cleavable by enzymatic action, specifically by esterases prevalent in biological systems.[2][3] This opens up exciting possibilities for its use in the design of prodrugs, where a pharmacologically active molecule can be released at a targeted site, potentially improving its therapeutic index.[4][5][6]

This guide will provide a step-by-step methodology for the synthesis of the title compound, its application in a typical alkylation reaction, and the subsequent hydrolysis and decarboxylation to yield a functionalized ketone. Furthermore, we will delve into the analytical characterization of these molecules and discuss the implications of its structure for drug delivery applications.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 106685-66-9[7]
Molecular Formula C₁₀H₁₆O₅[7]
Molecular Weight 216.23 g/mol [7]
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not determined
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through the reaction of diketene with 1-acetoxy-2-methyl-2-propanol. This method is advantageous as it avoids the need for preparing and handling the unstable acetoacetic acid.[8]

Reaction Scheme:

G diketene Diketene product This compound diketene->product Triethylamine, Toluene, 80 °C alcohol 1-acetoxy-2-methyl-2-propanol alcohol->product

Synthesis of the title compound from diketene and an alcohol.

Protocol 2.1: Synthesis

  • Reagent Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1-acetoxy-2-methyl-2-propanol (1.0 eq).

  • Solvent and Catalyst: Add dry toluene to dissolve the alcohol, followed by the addition of triethylamine (0.1 eq) as a catalyst.

  • Reaction Initiation: Heat the mixture to 80 °C.

  • Addition of Diketene: Add diketene (1.1 eq) dropwise to the reaction mixture over 30 minutes. Caution: Diketene is toxic and lachrymatory. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Alkylation of this compound

The acidic α-hydrogen of the β-keto ester can be readily deprotonated to form a nucleophilic enolate, which can then be alkylated with an alkyl halide. Due to the potential steric hindrance from the bulky ester group, a phase-transfer catalysis (PTC) approach is recommended for efficient alkylation under mild conditions.[9][10]

Workflow for Alkylation:

G start (2-acetyloxy-2-methylpropyl) 3-oxobutanoate deprotonation Deprotonation with K₂CO₃ and Phase-Transfer Catalyst start->deprotonation enolate Enolate Intermediate deprotonation->enolate alkylation Alkylation with Alkyl Halide (R-X) enolate->alkylation product α-Alkylated Product alkylation->product

General workflow for the alkylation of the title compound.

Protocol 3.1: Alkylation using Phase-Transfer Catalysis

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add powdered anhydrous potassium carbonate (2.0 eq) and a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the vigorously stirred mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) to facilitate the reaction.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent. Combine the filtrates and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Hydrolysis and Decarboxylation

The final step to obtain the target ketone is the hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid. The presence of two ester functionalities in the alkylated product—the acetoacetate ester and the acetate on the side chain—requires careful consideration of the hydrolysis conditions.

Reaction Pathway:

G start α-Alkylated Product hydrolysis Acidic or Basic Hydrolysis start->hydrolysis intermediate β-Keto Acid Intermediate hydrolysis->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation product Target Ketone decarboxylation->product

Hydrolysis and decarboxylation to the final ketone product.

Protocol 4.1: Acid-Catalyzed Hydrolysis and Decarboxylation

Rationale: Acidic conditions will hydrolyze both ester groups and promote the decarboxylation of the intermediate β-keto acid.

  • Reaction Setup: Dissolve the α-alkylated product in a mixture of a suitable organic solvent (e.g., ethanol, THF) and aqueous acid (e.g., 6M HCl).

  • Reaction Conditions: Heat the mixture at reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ketone can be purified by column chromatography or distillation.

Protocol 4.2: Selective Enzymatic Cleavage (Prodrug Application)

Rationale: For prodrug applications, the goal is to selectively cleave the acetate ester on the side chain under physiological conditions, which can be mimicked in vitro using esterase enzymes.

  • Enzyme Solution: Prepare a solution of a suitable esterase (e.g., porcine liver esterase) in a phosphate buffer (pH 7.4).

  • Reaction: Add the α-alkylated product to the enzyme solution and incubate at 37 °C.

  • Monitoring: Monitor the release of the de-acetylated compound by HPLC.

Analytical Characterization

Thorough characterization of the synthesized compounds is crucial for confirming their identity and purity.

Table 5.1: Spectroscopic Data for β-Keto Esters [11]

TechniqueKeto TautomerEnol Tautomer
¹H NMR α-CH₂: ~3.4 ppm (s)α-CH: ~5.0 ppm (s), Enolic OH: ~12 ppm (br s)
¹³C NMR C=O (ketone): ~200 ppm, C=O (ester): ~167 ppmC=O (ester): ~173 ppm, Enolic C-OH: ~177 ppm, Enolic C-H: ~90 ppm
IR (cm⁻¹) C=O (ester): ~1740, C=O (ketone): ~1715C=O (conjugated ester): ~1650, C=C: ~1600

Expected Mass Spectrometry Fragmentation:

In mass spectrometry, β-keto esters often exhibit characteristic fragmentation patterns, including the loss of the alkoxy group and McLafferty rearrangement products.[12] For this compound, one would expect to see fragments corresponding to the loss of the (2-acetyloxy-2-methylpropyl) radical and subsequent fragmentations of the acetoacetate moiety.

Applications in Drug Development: A Prodrug Perspective

The "2-acetyloxy-2-methylpropyl" moiety is a prime candidate for a prodrug design. The terminal acetate ester is susceptible to hydrolysis by ubiquitous esterase enzymes in the body. This cleavage would unmask a tertiary alcohol, which could then undergo further degradation to release a payload. This strategy can be employed to:

  • Enhance Solubility: The ester group can mask polar functional groups in a parent drug, increasing its lipophilicity and ability to cross cell membranes.

  • Improve Stability: The prodrug may be more stable than the active drug under certain physiological conditions.

  • Targeted Delivery: The rate of enzymatic cleavage can vary in different tissues, potentially allowing for targeted drug release.[4][5]

Conclusion

This compound is a valuable and versatile tool for the modern synthetic chemist. Its utility extends beyond the classical acetoacetic ester synthesis, offering a sophisticated platform for the development of advanced drug delivery systems. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this fascinating molecule. As with any experimental work, careful attention to technique and safety is paramount for achieving successful and reproducible results.

References

  • Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics. National Institutes of Health (NIH). Available at: [Link]

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The Strategic Application of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a versatile β-ketoester, as a pivotal precursor in the synthesis of pharmaceutically relevant heterocyclic compounds. We will delve into its strategic application in the construction of 1,5-benzothiazepine and 1,5-benzodiazepine cores, which are integral to a class of potent calcium channel blockers. This document will furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the underlying reaction mechanisms, detailed experimental protocols, and the rationale behind the use of this specific building block.

Introduction: The Significance of this compound

This compound, with the CAS Number 106685-66-9, is a specialized β-ketoester that offers unique advantages in organic synthesis.[1] Its structure combines the reactive dicarbonyl functionality of the acetoacetate moiety with a protected diol in the ester group. This dual functionality makes it a highly valuable and strategic building block for creating molecular complexity.

The core value of this precursor lies in two key features:

  • The Acetoacetate Core: The active methylene group, flanked by two carbonyls, is readily deprotonated to form a nucleophilic enolate. This enolate is a workhorse in carbon-carbon and carbon-nitrogen bond formation, participating in a wide array of condensation and alkylation reactions.

  • The Masked Diol Ester: The (2-acetyloxy-2-methylpropyl) group serves as a protected form of a neopentyl glycol. This portion of the molecule can be deprotected in later synthetic steps to reveal two hydroxyl groups, providing a handle for further functionalization, improving solubility, or modulating the pharmacokinetic properties of the final molecule.

This guide will focus on a documented application of this precursor in the synthesis of novel calcium channel blockers, a critical class of drugs for treating cardiovascular disorders.[2][3]

Application Focus: Synthesis of Dihydrobenzothiazepine and Dihydrobenzodiazepine Calcium Channel Blockers

A seminal paper by Atwal et al. in the Journal of Medicinal Chemistry (1987) details the use of this compound in the synthesis of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and their benzodiazepine analogues.[1][2] These heterocyclic systems are known to exhibit calcium channel blocking activity, making them valuable scaffolds in drug discovery.[3]

Mechanistic Rationale

The synthesis of these seven-membered heterocyclic rings proceeds via a condensation reaction. The general mechanism involves the reaction of a β-ketoester with a dinucleophile.

  • For 1,5-Benzothiazepines: The reaction utilizes 2-aminothiophenol. The synthesis is a domino process that begins with a nucleophilic attack of the thiol group onto the β-carbon of an α,β-unsaturated ketone intermediate (formed in situ from the β-ketoester and an aldehyde), followed by an intramolecular cyclization of the amino group onto the ketone carbonyl.[4][5][6]

  • For 1,5-Benzodiazepines: The synthesis employs o-phenylenediamine. The reaction typically involves the condensation of the two amine groups with the two carbonyl groups of the β-ketoester, often under acidic catalysis, to form the diazepine ring.[7][8][9][10]

The workflow for this synthesis can be visualized as a logical progression from starting materials to the final heterocyclic product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product precursor (2-acetyloxy-2-methylpropyl) 3-oxobutanoate reaction Acid-Catalyzed Condensation precursor->reaction aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->reaction dinucleophile Dinucleophile (2-Aminothiophenol or o-Phenylenediamine) dinucleophile->reaction workup Purification (Crystallization/ Chromatography) reaction->workup product Dihydrobenzothiazepine or Dihydrobenzodiazepine Ester workup->product

Caption: General workflow for the synthesis of heterocyclic calcium channel blockers.

Experimental Protocols

The following protocols are representative methodologies derived from the established synthesis of 1,5-benzothiazepines and 1,5-benzodiazepines, based on the work of Atwal et al.[1]

Protocol 1: Synthesis of (2-acetyloxy-2-methylpropyl) 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylate

This protocol describes the acid-catalyzed condensation of this compound, benzaldehyde, and 2-aminothiophenol.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
This compound106685-66-9216.2310.0
Benzaldehyde100-52-7106.1210.0
2-Aminothiophenol137-07-5125.1910.0
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5190.221.0 (catalytic)
Toluene108-88-3-50 mL
Ethyl Acetate141-78-6-As needed
Hexanes110-54-3-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene (50 mL), this compound (10.0 mmol, 2.16 g), benzaldehyde (10.0 mmol, 1.06 g), 2-aminothiophenol (10.0 mmol, 1.25 g), and p-TsOH (1.0 mmol, 0.19 g).

  • Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Synthesis of (2-acetyloxy-2-methylpropyl) 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylate

This protocol outlines the synthesis of the benzodiazepine analogue using o-phenylenediamine.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
This compound106685-66-9216.2310.0
Benzaldehyde100-52-7106.1210.0
o-Phenylenediamine95-54-5108.1410.0
Glacial Acetic Acid64-19-7-5 mL
Ethanol64-17-5-40 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10.0 mmol, 1.08 g) in a mixture of ethanol (40 mL) and glacial acetic acid (5 mL).

  • Addition of Reagents: To the stirred solution, add this compound (10.0 mmol, 2.16 g) followed by benzaldehyde (10.0 mmol, 1.06 g).

  • Reaction Execution: Heat the mixture at reflux for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly add the mixture to ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to afford the pure benzodiazepine derivative.

Reaction Visualization

The formation of the 1,5-benzothiazepine ring is a classic example of heterocyclic synthesis driven by the inherent reactivity of the precursors.

Sources

Application Notes and Protocols for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Dual Reactivity of a Unique β-Keto Ester

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a fascinating molecule that presents a confluence of reactive functionalities, making it a subject of considerable interest for researchers in organic synthesis and drug development. At its core, it is a β-keto ester, a class of compounds renowned for their synthetic versatility. The presence of acidic α-hydrogens allows for a wide range of carbon-carbon bond-forming reactions. However, the uniqueness of this particular molecule lies in its sterically hindered tertiary ester and the appended acyloxy group. This "acyloxyalkyl" ester moiety is a well-established promoiety in medicinal chemistry, often employed in prodrug design to enhance pharmacokinetic properties.

This guide provides a comprehensive overview of the key reaction mechanisms involving this compound. We will delve into the reactivity of both the β-keto ester core and the acyloxyalkyl promoiety, offering detailed protocols and mechanistic insights to empower researchers to harness the full potential of this bifunctional molecule.

I. The Reactive Core: Chemistry of the 3-Oxobutanoate (Acetoacetate) Moiety

The 3-oxobutanoate portion of the molecule is a classic β-keto ester, also known as an acetoacetate. Its reactivity is dominated by the presence of the acidic methylene protons (α-protons) situated between the two carbonyl groups.

A. α-Carbon Alkylation: Building Molecular Complexity

The protons on the α-carbon of the β-keto ester are significantly more acidic (pKa ≈ 11) than those of a simple ketone, facilitating their removal with moderately strong bases.[1][2] The resulting enolate is a soft nucleophile that can readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides. This "acetoacetic ester synthesis" is a powerful tool for the formation of substituted ketones.[1][3]

Mechanism of α-Alkylation:

  • Enolate Formation: A suitable base, such as sodium ethoxide, deprotonates the α-carbon to form a resonance-stabilized enolate. To avoid transesterification, it is generally advisable to use an alkoxide base corresponding to the alcohol portion of the ester, although in this specific molecule, the tertiary nature of the alcohol makes transesterification less favorable under these conditions.

  • Nucleophilic Attack: The enolate attacks an alkyl halide in an SN2 fashion, forming a new carbon-carbon bond.

  • Dialkylation (Optional): If a second α-proton is present, the process can be repeated with the same or a different alkyl halide to generate a dialkylated product.

Protocol 1: Mono-alkylation of this compound

Objective: To introduce an alkyl group at the α-position of the β-keto ester.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium metal (or sodium ethoxide)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous ethanol to the cooled ethoxide solution with continuous stirring.

  • After stirring for 30 minutes at 0 °C, add the alkyl halide dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude alkylated product.

  • Purify the product by column chromatography on silica gel.

B. Hydrolysis and Decarboxylation: The Gateway to Ketones

A hallmark reaction of β-keto esters is their facile conversion to ketones upon hydrolysis and subsequent decarboxylation.[2][3] This process involves the saponification of the ester to a β-keto acid, which is unstable and readily loses carbon dioxide upon gentle heating.

Mechanism of Hydrolysis and Decarboxylation:

  • Ester Hydrolysis: Under basic conditions (saponification), the ester is hydrolyzed to a carboxylate salt. Acidification then yields the β-keto acid.

  • Decarboxylation: The β-keto acid undergoes decarboxylation through a cyclic six-membered transition state when heated, producing an enol that tautomerizes to the more stable ketone.[2][4]

Protocol 2: Ketonic Hydrolysis and Decarboxylation

Objective: To convert the alkylated (or non-alkylated) β-keto ester into a ketone.

Materials:

  • Alkylated (or non-alkylated) this compound

  • 10% aqueous sodium hydroxide solution

  • 10% aqueous hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reflux the β-keto ester with 10% aqueous sodium hydroxide solution for 1-2 hours. This will hydrolyze both the 3-oxobutanoate and the acetyloxy ester groups.

  • Cool the reaction mixture to room temperature and acidify with 10% aqueous hydrochloric acid until the pH is acidic.

  • Gently heat the acidic solution to 50-60 °C for 30-60 minutes to facilitate decarboxylation (effervescence should be observed).

  • Cool the mixture and extract the resulting ketone with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the ketone by distillation or chromatography as needed.

II. The Prodrug Moiety: Reactivity of the (2-acetyloxy-2-methylpropyl) Group

The (2-acetyloxy-2-methylpropyl) group is a type of acyloxyalkyl ester, a well-known class of prodrug promoieties.[3][5][6] These groups are designed to be stable in the gastrointestinal tract but are cleaved by esterases in the body to release the active drug.

A. Enzymatic and Chemical Hydrolysis

The primary reaction of the acyloxyalkyl group is hydrolysis. This can occur through two main pathways: enzymatic hydrolysis, which is highly relevant in a biological context, and chemical hydrolysis, which is important for understanding the compound's stability.

  • Enzymatic Hydrolysis: In vivo, esterases will likely hydrolyze the acetyloxy group first, releasing acetic acid and a hemiacetal intermediate. This intermediate is unstable and will decompose to release the 3-oxobutanoic acid (or its downstream ketone product) and 2-hydroxy-2-methylpropanal. Acyloxyalkyl esters are known to be susceptible to hydrolysis by various esterases, including those found in human plasma and skin.[1][3]

  • Chemical Hydrolysis: The molecule contains two ester linkages susceptible to chemical hydrolysis: the acetyloxy ester and the tertiary 3-oxobutanoate ester.

    • The acetyloxy group , being a primary ester, will hydrolyze under standard acidic or basic conditions.

    • The 3-oxobutanoate ester is tertiary and thus sterically hindered. While esterification of tertiary alcohols is difficult, their hydrolysis can also be challenging under standard conditions.[7] Acid-catalyzed hydrolysis of tertiary esters is generally more facile than base-promoted hydrolysis.[8] However, specialized methods for the hydrolysis of hindered esters, such as using "anhydrous hydroxide" (a mixture of potassium tert-butoxide and water), can be effective at room temperature.[9]

Diagram: Hydrolysis Pathways

Hydrolysis_Pathways Start (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Enzymatic Enzymatic Hydrolysis (Esterases) Start->Enzymatic Chemical_Base Chemical Hydrolysis (Base-promoted) Start->Chemical_Base Saponification Chemical_Acid Chemical Hydrolysis (Acid-catalyzed) Start->Chemical_Acid Acid Hydrolysis Intermediate1 Intermediate with free hydroxyl Enzymatic->Intermediate1 Step 1 Acetic_Acid Acetic Acid Enzymatic->Acetic_Acid Byproduct Product3 3-Oxobutanoate Salt Chemical_Base->Product3 Product4 2-acetoxy-2-methylpropan-1-ol Chemical_Base->Product4 Product1 3-Oxobutanoic Acid Chemical_Acid->Product1 Chemical_Acid->Product4 Decomposition Decomposition Intermediate1->Decomposition Decomposition->Product1 Product2 2-Hydroxy-2-methylpropanal Decomposition->Product2

Caption: Potential hydrolysis pathways of the title compound.

Protocol 3: Selective Hydrolysis of the Acetyloxy Group (Enzymatic Mimic)

Objective: To selectively cleave the acetyloxy group, simulating the first step of enzymatic activation.

Materials:

  • This compound

  • Porcine liver esterase (PLE) or other suitable lipase

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Ethyl acetate

Procedure:

  • Prepare a stock solution of the substrate in acetonitrile.

  • In a temperature-controlled vessel at 37 °C, add a solution of porcine liver esterase in phosphate buffer (pH 7.4).

  • Initiate the reaction by adding a small aliquot of the substrate stock solution to the enzyme solution with gentle stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and quenching them with an equal volume of cold acetonitrile.

  • Analyze the quenched aliquots by HPLC or LC-MS to determine the rate of disappearance of the starting material and the appearance of the hydrolyzed product.

  • Upon completion, extract the product with ethyl acetate, dry the organic layer, and concentrate to isolate the product.

III. Applications in Drug Development

The dual nature of this compound makes it a versatile scaffold in drug development.

  • Prodrug Design: The acyloxyalkyl moiety can be used to mask a carboxylic acid functionality in a parent drug, improving its lipophilicity and membrane permeability. The β-keto ester itself can be considered a carrier that is ultimately metabolized and excreted.

  • Bio-orthogonal Chemistry: The β-keto ester functionality can be used in bio-orthogonal ligation reactions, for example, by forming hydrazones or oximes with suitably functionalized biomolecules.

  • Metabolic Precursors: The ketone that is formed upon decarboxylation could be a biologically active molecule or a precursor to one.

Table 1: Summary of Reaction Types and Conditions

Reaction TypeReagents and ConditionsProduct
α-Alkylation 1. NaOEt, EtOH, 0 °C to RT2. R-Xα-Alkyl-β-keto ester
Ketonic Hydrolysis 1. NaOH (aq), Reflux2. HCl (aq), HeatKetone
Enzymatic Hydrolysis Esterase (e.g., PLE), pH 7.4, 37 °CHydrolyzed acyloxy group
Chemical Hydrolysis (Base) NaOH (aq), RT or HeatCarboxylate salt and alcohol
Chemical Hydrolysis (Acid) H₃O⁺, HeatCarboxylic acid and alcohol

Diagram: Experimental Workflow for Synthesis and Modification

Workflow Start Start: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Alkylation α-Alkylation (Protocol 1) Start->Alkylation Enzymatic_Hydrolysis Enzymatic Hydrolysis (Protocol 3) Start->Enzymatic_Hydrolysis Alkylated_Product Alkylated Derivative Alkylation->Alkylated_Product Hydrolysis Hydrolysis & Decarboxylation (Protocol 2) Ketone_Product Substituted Ketone Hydrolysis->Ketone_Product Hydrolyzed_Product Hydrolyzed Promolety Enzymatic_Hydrolysis->Hydrolyzed_Product Alkylated_Product->Hydrolysis Analysis1 Characterization: NMR, MS, IR Alkylated_Product->Analysis1 Analysis2 Characterization: NMR, MS, IR Ketone_Product->Analysis2 Analysis3 Characterization: HPLC, LC-MS Hydrolyzed_Product->Analysis3

Caption: General workflow for the chemical modification of the title compound.

IV. Conclusion and Future Perspectives

This compound is more than just a simple building block. Its β-keto ester core provides a platform for constructing complex molecular architectures, while the acyloxyalkyl moiety offers a handle for prodrug applications and controlled release. Understanding the interplay between these two functionalities is key to unlocking its full potential. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers and drug development professionals to explore the rich chemistry of this versatile compound. Future work could involve detailed kinetic studies of its enzymatic hydrolysis with various esterases, its incorporation into novel drug delivery systems, and the exploration of its utility in the synthesis of new chemical entities.

References

  • U.S. National Library of Medicine. "In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen." PubChem. [Link]

  • U.S. National Library of Medicine. "Acyloxyalkyl ester prodrugs of FR900098 with improved in vivo anti-malarial activity." PubChem. [Link]

  • American Chemical Society. "Novel Multifunctional Acyloxyalkyl Ester Prodrugs of 5-Aminolevulinic Acid Display Improved Anticancer Activity Independent and Dependent on Photoactivation." Journal of Medicinal Chemistry. [Link]

  • University of Calgary. "Ch21: Acetoacetic esters." University of Calgary Chemistry. [Link]

  • Chemistry Steps. "Acetoacetic Ester Synthesis." Chemistry Steps. [Link]

  • AK Lectures. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters." AK Lectures. [Link]

  • OpenStax. "Chemistry of Esters." Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. "Acetoacetic Ester Synthesis." Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. "Decarboxylation." Master Organic Chemistry. [Link]

  • U.S. National Library of Medicine. "3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester." PubChem. [Link]

  • Arkivoc. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc. [Link]

  • Google Patents. "Method for producing carboxylic acid tertiary alkyl ester.
  • Scite.ai. "A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures." Scite.ai. [Link]

Sources

Application Note: Comprehensive Characterization of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate (C₁₀H₁₆O₅, Molar Mass: 216.23 g/mol ) is a bifunctional molecule containing both a β-keto ester and an additional ester moiety.[1][2][3] Such compounds are significant intermediates in organic synthesis and can be precursors to a variety of more complex molecules, including pharmaceuticals.[4][5] The presence of two distinct carbonyl environments and multiple ester linkages necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the unambiguous characterization of this molecule.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for each technique, ensuring a deep understanding of the characterization process. The protocols are designed to be self-validating, incorporating system suitability and quality control checks.

Molecular Structure and Key Features

The unique structure of this compound, with its two ester groups and a ketone, dictates the analytical strategy. The primary analytical challenges involve differentiating the two carbonyl groups and ensuring the integrity of the ester linkages, which can be susceptible to hydrolysis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 106685-66-9[1][2][3]
Molecular Formula C₁₀H₁₆O₅[1][3]
Molecular Weight 216.23 g/mol [1][3]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[2]

Part 1: Spectroscopic Identification

Spectroscopic methods are foundational for confirming the molecular structure of the synthesized compound. This section details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expertise & Experience: The key to interpreting the NMR spectra of this molecule is to recognize the distinct chemical environments of the protons and carbons. The presence of a methylene group alpha to a ketone (-CO-CH₂-CO-) and another alpha to an ester oxygen (-CO-O-CH₂-) will result in characteristic chemical shifts. Similarly, the three methyl groups are in unique environments and should be distinguishable.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and unlikely to cause degradation.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

  • Data Analysis and Expected Chemical Shifts:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the TMS peak at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Correlate the observed peaks with the expected chemical shifts for the structure.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
a ~2.1Singlet3HCH₃-CO-O-
b ~2.2Singlet3HCH₃-CO-CH₂-
c ~1.4Singlet6H(CH₃)₂-C-
d ~3.5Singlet2H-CO-CH₂-CO-
e ~4.1Singlet2H-O-CH₂-C-
¹³C NMR Predicted δ (ppm) Assignment
f ~200Ketone C=O
g ~170Ester C=O (acetate)
h ~167Ester C=O (butyrate)
i ~80Quaternary C
j ~68-O-CH₂-C-
k ~50-CO-CH₂-CO-
l ~30CH₃-CO-CH₂-
m ~22(CH₃)₂-C-
n ~21CH₃-CO-O-

Note: These are predicted values. Actual chemical shifts may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the presence of the two distinct carbonyl groups (ketone and ester).

Expertise & Experience: The carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment. An ester carbonyl typically absorbs at a higher wavenumber (around 1735-1750 cm⁻¹) than a ketone carbonyl (around 1715 cm⁻¹).[6][7] This difference allows for the clear identification of both functional groups in the molecule. The presence of two strong C-O stretching bands is also characteristic of esters.[8]

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Absorbance

  • Data Analysis and Expected Absorptions:

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

    • Collect the sample spectrum.

    • Identify and label the major absorption peaks.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2980-2850MediumC-H stretchAliphatic CH, CH₂, CH₃
~1745Strong, SharpC=O stretchEster Carbonyl
~1720Strong, SharpC=O stretchKetone Carbonyl
~1240StrongC-O stretchAcetate Ester
~1160StrongC-O stretchButyrate Ester
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation. This allows for unambiguous determination of the molecular weight.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-QTOF or ESI-Ion Trap):

    • Ionization Mode: Positive Electrospray (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min

    • Drying Gas Temperature: 180-220 °C

    • Mass Range: m/z 50-500

  • Data Analysis and Expected Ions:

    • Analyze the resulting mass spectrum to identify the molecular ion peak.

    • Expected Molecular Weight: 216.23 g/mol [1]

    • Expected Ions:

      • [M+H]⁺ = 217.10

      • [M+Na]⁺ = 239.08

      • [M+K]⁺ = 255.06

Part 2: Purity Assessment using Chromatography

Chromatographic techniques are essential for determining the purity of the compound and quantifying any impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Expertise & Experience: The choice between GC and HPLC depends on the thermal stability and volatility of the analyte. Given the molecular weight and functionality, this compound should be sufficiently volatile and thermally stable for GC analysis, which often provides higher resolution for purity assays. HPLC offers a non-destructive alternative if thermal degradation is a concern.

Workflow for Chromatographic Purity Analysis

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) dilute Create Working Standard (e.g., 100 µg/mL) prep->dilute gc GC-FID Analysis dilute->gc GC Method hplc RP-HPLC-UV Analysis dilute->hplc HPLC Method integrate Integrate Peaks gc->integrate hplc->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report report calculate->report Final Report

Caption: Workflow for chromatographic purity assessment.

  • Sample Preparation:

    • Prepare a solution of the sample in ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 min at 250 °C

    • Detector: FID

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

  • Sample Preparation:

    • Prepare a solution of the sample in acetonitrile at a concentration of approximately 0.5 mg/mL.

  • Instrument Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm (due to the presence of the keto-carbonyl chromophore)

  • Data Analysis:

    • Perform the purity calculation using the area percent method as described for GC-FID.

Conclusion

The combination of NMR, FTIR, and mass spectrometry provides an unequivocal confirmation of the structure of this compound. Chromatographic methods such as GC or HPLC are then essential to establish the purity profile of the material. By following these detailed protocols, researchers can ensure the quality and identity of this compound, which is critical for its application in further research and development.

References

  • PubChem. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Arias-Gomez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0036395). Available at: [Link]

  • YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available at: [Link]

  • Organic Syntheses. Procedure for the Synthesis of Ethyl 2-(1-Phenylvinyl)-3-oxobutanoate. Available at: [Link]

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

  • ResearchGate. (PDF) Mastering β-keto esters. Available at: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • New Jersey Institute of Technology. Chromatography. Available at: [Link]

Sources

scaling up the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the synthesis of this compound. It outlines potential synthetic routes, provides a detailed laboratory-scale protocol, and critically examines the key parameters and challenges for scaling up production from the bench to a pilot or industrial scale.

Introduction and Strategic Overview

This compound is a β-keto ester, a class of compounds widely recognized as versatile intermediates in organic synthesis.[1][2][3] Their unique structure, featuring both electrophilic and nucleophilic sites, makes them valuable building blocks for pharmaceuticals, agrochemicals, and specialty polymers.[1][4][5][6] The target molecule, with CAS Number 106685-66-9, incorporates both a β-ketoester moiety and a protected diol functionality, suggesting its potential use as a sophisticated building block in multi-step syntheses.

This guide explores two primary synthetic strategies for its preparation:

  • Transesterification: A classic and reliable method involving the conversion of a readily available acetoacetate ester (e.g., ethyl or methyl acetoacetate) with the desired alcohol, 1-acetoxy-2-methylpropan-2-ol.[1][2][7]

  • Diketene Acylation: A highly atom-economical route that involves the direct reaction of diketene with the same alcohol.[4][5][8]

While both routes are chemically viable, they present different challenges and advantages, particularly concerning safety, cost, and scalability, which will be discussed in detail.

Mechanistic Insights and Choice of Synthetic Route

Route A: Transesterification

Transesterification is an equilibrium-driven reaction where the alkoxy group of an ester is exchanged with that of an alcohol.[9] The reaction can be catalyzed by acids, bases, or enzymes.[10] For β-keto esters, the equilibrium can be shifted towards the product by removing the lower-boiling alcohol byproduct (e.g., ethanol or methanol) via distillation.

Mechanism: Under acidic catalysis, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. The incoming alcohol (1-acetoxy-2-methylpropan-2-ol) then performs a nucleophilic attack, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the original alcohol (e.g., ethanol) yield the desired product.

Causality in Experimental Design: The choice of an acid catalyst, such as silica-supported boric acid or a strong acid like sulfuric acid, is common.[7] The reaction temperature is dictated by the boiling point of the starting ester and the alcohol byproduct to facilitate its removal and drive the reaction to completion. The use of molecular sieves can also be employed to sequester the alcohol byproduct, especially for reactions with high-boiling alcohols.[3]

Route B: Diketene Acylation

Diketene is a highly reactive four-membered lactone that serves as a synthetic equivalent of ketene.[4][5] It readily reacts with nucleophiles, such as alcohols, in a ring-opening acylation reaction to form acetoacetate derivatives.[8]

Mechanism: The reaction is typically catalyzed by a tertiary amine (e.g., triethylamine) or a Lewis acid. The alcohol nucleophilically attacks the carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the strained four-membered ring and the formation of the β-keto ester product.

Causality in Experimental Design: This route is often preferred in industrial settings due to its high atom economy (no byproduct is formed) and rapid reaction rates. However, diketene is a toxic, lachrymatory, and highly reactive substance that requires specialized handling protocols.[4][6] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

Laboratory-Scale Synthesis Protocol: Transesterification Route

This protocol details a reliable method for the synthesis of this compound at the laboratory scale, prioritizing safety and procedural clarity.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityNotes
Ethyl Acetoacetate141-97-9130.141.5 eqReagent grade, freshly distilled
1-Acetoxy-2-methylpropan-2-ol13021-54-0132.161.0 eqSynthesis required if not available
p-Toluenesulfonic acid monohydrate (pTSA)6192-52-5190.220.02 eqCatalyst
Toluene108-88-392.14~10 mL per g of alcoholSolvent
Saturated Sodium Bicarbonate SolutionN/AN/AAs neededFor neutralization
Brine (Saturated NaCl Solution)N/AN/AAs neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Step-by-Step Experimental Protocol
  • Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride.

  • Charging Reagents: To the flask, add 1-acetoxy-2-methylpropan-2-ol (1.0 eq), ethyl acetoacetate (1.5 eq), p-toluenesulfonic acid (0.02 eq), and toluene.

  • Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more ethanol is collected (typically 4-6 hours).

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Caution: CO₂ evolution during bicarbonate wash.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is a pale yellow oil. Purify the residue by vacuum distillation to obtain the final product, this compound, as a colorless to pale yellow liquid.

Characterization
  • ¹H NMR (CDCl₃): Peaks corresponding to the acetyl methyl group, the two methyl groups on the quaternary center, the methylene protons, the acetoacetate methyl and methylene protons.

  • IR (neat): Strong carbonyl stretches around 1740 cm⁻¹ (ester) and 1720 cm⁻¹ (ketone).

  • Mass Spectrometry (ESI+): Calculation of m/z for [M+H]⁺ and [M+Na]⁺ to confirm the molecular weight of 216.23 g/mol .[11][12]

Scaling Up the Synthesis: From Bench to Plant

Transitioning from a laboratory protocol to a large-scale industrial process requires a fundamental shift in approach, focusing on safety, efficiency, process control, and economics.

Strategic Re-evaluation of the Synthetic Route

For industrial production, the Diketene Acylation Route becomes significantly more attractive despite the handling challenges.

  • Advantages: It is a one-step, atom-economical process with no byproducts to remove, simplifying downstream processing and reducing waste streams. The reaction is often faster than transesterification.

  • Challenges: The primary challenge is the safe handling of diketene, a highly toxic and reactive raw material.[4][6] The reaction is also highly exothermic.

Therefore, the following scale-up considerations will focus on the diketene route.

Key Scale-Up Parameters and Challenges
  • Heat Management: The acylation of alcohols with diketene is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat removal a critical challenge.

    • Solution: Use of jacketed reactors with efficient heat transfer fluids, installation of internal cooling coils, and implementing a semi-batch process where diketene is added slowly and controllably to the alcohol solution. A robust emergency cooling system is mandatory.

  • Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots" where the concentration of diketene is high, potentially causing runaway reactions and byproduct formation.

    • Solution: Selection of appropriate reactor geometry and agitator design (e.g., pitched-blade turbine) to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing parameters.

  • Process Safety:

    • Diketene Handling: Diketene should be stored in a cool, dry place and stabilized to prevent polymerization.[4] All transfers should occur in a closed system under an inert atmosphere (e.g., nitrogen). Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including respiratory protection.

    • Runaway Reaction Prevention: The reaction must be monitored continuously with temperature and pressure probes. A quench system (e.g., with a weak acid) should be designed and ready to stop the reaction in an emergency. The reactor must be fitted with a rupture disc or relief valve.

  • Downstream Processing: While the diketene route has no byproducts, the final product will still require purification to remove unreacted starting materials and any catalyst used.

    • Solution: Large-scale vacuum distillation using packed columns is the most likely method for purification. The design of the distillation system must account for the product's boiling point and thermal stability.

Comparative Data: Lab vs. Plant Scale
ParameterLaboratory Scale (10-100 g)Pilot/Industrial Scale (100-1000 kg)Rationale for Change
Synthetic Route Transesterification (safer for lab)Diketene Acylation (more efficient)Atom economy, reduced waste, and faster reaction cycles are critical for industrial economics.
Reactor 1 L Glass Flask1000-2000 L Glass-Lined or Stainless Steel ReactorMaterial compatibility and the need for robust temperature and pressure control.
Reagent Addition All at once or via addition funnelMetered addition via mass flow controller over several hoursPrecise control of reaction rate and heat generation is paramount to prevent thermal runaway.
Temperature Control Heating mantle / Oil bathJacketed vessel with automated heating/cooling loopTo manage the significant exotherm and maintain the optimal reaction temperature for quality and safety.
Purification Flash Chromatography or Kugelrohr DistillationMulti-plate Vacuum Distillation ColumnTo achieve high purity on a large scale efficiently. Chromatography is generally not economical for large volumes.
Safety Measures Fume hood, standard PPEClosed handling systems, process automation, rupture discs, quench tankTo manage the high risks associated with large quantities of hazardous materials like diketene.[6]

Visualization of Workflows

Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Charge Reactor with 1-Acetoxy-2-methylpropan-2-ol & Catalyst B Controlled Addition of Diketene A->B Start Reaction C Reaction Monitoring (In-Process Control) B->C During Reaction D Catalyst Quench/ Neutralization C->D Reaction Complete E Vacuum Distillation D->E Crude Product F Final Product QC (HPLC, GC, NMR) E->F Purified Product G Final Product: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate F->G Release

Caption: Workflow for the scaled-up synthesis via diketene acylation.

Scale-Up Decision Logic

This diagram outlines the critical decision points when scaling the chemical process.

G node_result node_result start Lab-Scale Success? hazop HAZOP Study Complete? start->hazop Yes thermal Thermal Hazard Understood? hazop->thermal Yes node_result1 Conduct Hazard and Operability Study hazop->node_result1 No pilot Pilot Plant Run Successful? thermal->pilot Yes node_result2 Perform Calorimetry Studies (e.g., RC1) thermal->node_result2 No end Full-Scale Production pilot->end Yes node_result3 Optimize Process at Pilot Scale pilot->node_result3 No node_result1->hazop node_result2->thermal node_result3->pilot

Caption: Key decision gates for process scale-up and safety assurance.

References

  • Diketene - Grokipedia. Grokipedia.
  • Diketene - Wikipedia. Wikipedia. [Link]

  • Recent advances in the transesterification of β-keto esters. CORA. [Link]

  • Diketene - chemeurope.com. chemeurope.com. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Thieme. [Link]

  • Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. ResearchGate. [Link]

  • Diketene | chemical compound. Britannica. [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. Scholars Research Library. [Link]

  • The Preparation of β-Keto Esters from Nitriles and α-Bromoesters. ACS Publications. [Link]

  • US6642035B2 - Synthesis of B-keto esters.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Acetoacetic Ester Synthesis of Methyl Ketones. YouTube. [Link]

  • Methods for the preparation of β-keto esters. ResearchGate. [Link]

  • Ethyl acetoacetate synthesis | Chemistry Online. quimicaorganica.org. [Link]

  • Acetoacetic ester synthesis - Wikipedia. Wikipedia. [Link]

  • Acetoacetic Ester Synthesis | OpenOChem Learn. OpenOChem Learn. [Link]

  • Acetoacetic Ester Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | C10H16O5. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (CAS 106685-66-9)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable β-keto ester. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.

Core Synthesis Pathway: Transesterification

The most common and efficient route to synthesizing this compound is through the transesterification of a readily available acetoacetate, such as ethyl acetoacetate, with 2-hydroxy-2-methylpropyl acetate. Transesterification is a reversible reaction, and driving the equilibrium toward the desired product is the primary challenge and the key to achieving high yields.[3][4]

The reaction can be catalyzed by acids, bases, or enzymes, with each approach having distinct advantages and disadvantages.[3][5] The choice of catalyst and reaction conditions is critical for selectively favoring the desired product while minimizing side reactions.[3]

Reaction Mechanism Overview

The synthesis proceeds via a catalyzed nucleophilic acyl substitution. In this process, the hydroxyl group of 2-hydroxy-2-methylpropyl acetate attacks the carbonyl carbon of the ethyl acetoacetate's ester group. The catalyst activates either the incoming alcohol (in base-catalyzed reactions) or the ester carbonyl (in acid-catalyzed reactions) to facilitate this exchange.

Transesterification_Mechanism Conceptual Transesterification Pathway EAA Ethyl Acetoacetate Intermediate Tetrahedral Intermediate EAA->Intermediate + Alcohol Alcohol 2-hydroxy-2-methylpropyl acetate Alcohol->Intermediate Catalyst Catalyst (Acid or Base) Catalyst->Intermediate activates Product (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Intermediate->Product - Ethanol Byproduct Ethanol Intermediate->Byproduct Troubleshooting_Low_Yield Decision Tree for Low Yield Start Symptom: Low or No Product Formation CheckCatalyst Is the catalyst fresh and appropriate? Start->CheckCatalyst CheckEquilibrium Is the ethanol byproduct being removed? CheckCatalyst->CheckEquilibrium Yes Sol_Catalyst Action: Use fresh/stronger catalyst. Consider heterogeneous options. CheckCatalyst->Sol_Catalyst No CheckTemp Is the reaction temperature sufficient? CheckEquilibrium->CheckTemp Yes Sol_Equilibrium Action: Use Dean-Stark, molecular sieves, or apply vacuum. CheckEquilibrium->Sol_Equilibrium No Sol_Temp Action: Increase temperature incrementally. Monitor reaction progress. CheckTemp->Sol_Temp No End Problem Resolved CheckTemp->End Yes Sol_Catalyst->CheckEquilibrium Sol_Equilibrium->CheckTemp Sol_Temp->End

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Significant Formation of Impurities

Question: "My reaction produces the desired product, but I'm also seeing significant byproducts, particularly a self-condensation product of ethyl acetoacetate. How can I suppress this?"

Analysis: The formation of byproducts is typically caused by competing reaction pathways. The α-protons of β-keto esters are acidic, making them susceptible to base-catalyzed self-condensation (e.g., Claisen condensation). [6][7] Potential Causes & Solutions:

  • Base-Catalyzed Self-Condensation:

    • Causality: Strong bases like sodium ethoxide can deprotonate the α-carbon of ethyl acetoacetate, creating a nucleophilic enolate. [8][9]This enolate can then attack the carbonyl group of another ethyl acetoacetate molecule, leading to dimeric impurities.

    • Solution:

      • Use a Non-Nucleophilic or Lewis Acid Catalyst: Switch from a strong base to a catalyst system that does not promote enolate formation. Lewis acids like boric acid, boronic acids, or metal salts (e.g., CeO₂, zirconia) are excellent choices for selectively catalyzing the transesterification of β-keto esters. [3][10][11]These catalysts work by activating the carbonyl group of the ester rather than deprotonating the α-carbon.

      • Control Stoichiometry: Using a slight excess of the alcohol (2-hydroxy-2-methylpropyl acetate) can help favor the desired transesterification reaction over the bimolecular self-condensation.

  • Thermal Decomposition (Decarboxylation):

    • Causality: β-keto esters are thermally labile. At excessively high temperatures, particularly in the presence of acidic or basic traces, they can undergo hydrolysis followed by decarboxylation to yield acetone and other degradation products. [12] * Solution:

      • Optimize Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged heating of the product.

      • Purification Conditions: During distillation, use high vacuum to lower the boiling point and minimize thermal stress on the product. Adding a small amount of a weak, non-volatile base like anhydrous sodium acetate can sometimes stabilize acetoacetic esters during distillation. [13]

Issue 3: Difficulty in Product Purification

Question: "I've successfully synthesized the product, but I'm struggling to remove the catalyst and residual starting alcohol during workup. What's the best approach?"

Analysis: Effective purification depends on the properties of the product, impurities, and the catalyst used. A well-designed workup is crucial for achieving high purity.

Potential Causes & Solutions:

  • Homogeneous Catalyst Removal:

    • Causality: Acidic (p-TSA, H₂SO₄) or basic (NaOEt) catalysts are dissolved in the reaction mixture and must be neutralized and removed.

    • Solution:

      • Aqueous Wash: After cooling the reaction, dilute with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acid catalysts, or a mild aqueous acid (e.g., dilute HCl or NH₄Cl solution) to remove base catalysts. Follow with a brine wash to remove bulk water, and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

  • Heterogeneous Catalyst Removal:

    • Causality: Solid catalysts simplify purification but fine particles can be difficult to separate.

    • Solution:

      • Filtration: This is the primary advantage of heterogeneous catalysts. [4]Simply filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove the catalyst before solvent evaporation and final purification.

  • Removal of Excess Alcohol:

    • Causality: The starting alcohol (2-hydroxy-2-methylpropyl acetate) may have a boiling point close to the product, making simple distillation challenging.

    • Solution:

      • Aqueous Extraction: If the alcohol has sufficient water solubility, it can often be removed with the aqueous washes during the workup.

      • High-Vacuum Distillation: The most robust method for final purification is fractional distillation under high vacuum. This maximizes the boiling point difference between the desired ester and any residual high-boiling starting materials or impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best type of catalyst for this synthesis? There is no single "best" catalyst; the optimal choice depends on your specific requirements for yield, purity, cost, and ease of workup.

Catalyst TypeExamplesProsCons
Lewis Acids Boric Acid, Boronic Acids, CeO₂ [3][11]High selectivity for β-keto esters, suppresses side reactions, often mild and environmentally benign. [3]May require higher temperatures or longer reaction times than strong bases.
Strong Bases Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) [14][15]Fast reaction rates at moderate temperatures.High risk of self-condensation and other side reactions. [16]Requires strictly anhydrous conditions. [17][18]
Heterogeneous Acids Amberlyst-15, Silica-supported Boric Acid [4][5]Easy to remove by filtration, catalyst can be recycled, simplifies purification. [4][11]Can have lower activity compared to homogeneous counterparts, requiring more forcing conditions.
Enzymes Lipases (e.g., Candida antarctica lipase B)Extremely high selectivity, operates under very mild conditions, ideal for sensitive substrates.Higher cost, slower reaction rates, requires specific solvent systems.

Q2: How critical are anhydrous conditions for this reaction? For base-catalyzed reactions, especially those using highly reactive bases like sodium hydride or sodium ethoxide, anhydrous conditions are absolutely critical . [6][17]Water will react with the base, deactivating it, and can also hydrolyze the ester starting material and product. [17]For acid-catalyzed reactions, while less sensitive, the presence of water can still shift the equilibrium away from the product via hydrolysis. [10]Using anhydrous solvents and properly dried glassware is always recommended for achieving the highest possible yield.

Q3: Can I use a different acetoacetate ester, like t-butyl acetoacetate? Yes, other acetoacetate esters can be used. Using t-butyl acetoacetate is a common strategy. The t-butanol byproduct is volatile and can be easily removed. Furthermore, the t-butyl ester group can be selectively removed under different conditions than the primary acetate ester in the alcohol portion of the molecule, which can be advantageous in more complex syntheses.

Optimized Experimental Protocol (Example)

This protocol utilizes a recyclable, heterogeneous acid catalyst to prioritize ease of purification and minimize side reactions.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 2-hydroxy-2-methylpropyl acetate (1.2 eq)

  • Silica-supported boric acid (10 mol%) [4]* Toluene (anhydrous)

  • 4 Å Molecular Sieves (activated)

  • Ethyl acetate (for workup)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add toluene. Fill the Dean-Stark trap with toluene.

  • Reagent Addition: Add ethyl acetoacetate, 2-hydroxy-2-methylpropyl acetate, silica-supported boric acid, and a scoop of activated 4 Å molecular sieves to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-115°C). The ethanol-toluene azeotrope will begin to collect in the Dean-Stark trap, effectively removing the ethanol byproduct and driving the reaction forward.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Workup (Catalyst Removal): Cool the reaction mixture to room temperature. Filter the mixture through a Celite® pad to remove the silica-supported catalyst and molecular sieves. Rinse the pad with a small amount of ethyl acetate.

  • Workup (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under high vacuum to yield this compound as a clear liquid.

Self-Validation and QC Checkpoints:
  • During Reaction: The volume of ethanol collected in the Dean-Stark trap should correspond to the theoretical amount based on the limiting reagent.

  • After Workup: Obtain a ¹H NMR spectrum of the crude product to assess the conversion and identify major impurities before committing to distillation.

  • Final Product: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity (>98%).

References

  • Emil, A., et al. (2010). Transesterification of Ethylacetate over Na2Si2O5 Solid Catalyst. ResearchGate. Available at: [Link]

  • McCann, L. C., & Organ, M. G. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(36), 22859–22920. Available at: [Link]

  • Nandi, M., et al. (2018). Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. Scholars Research Library. Available at: [Link]

  • Amend, W. R. (1959). Purification of acetoacetic esters by distillation. Google Patents (US2900311A).
  • Adkins, H., & Kutz, W. M. (1925). Acetoacetic acid, ethyl ester. Organic Syntheses, 5, 55. Available at: [Link]

  • Sharma, D., & Rawat, D. S. (2015). Transesterification of ethyl acetoacetate using silver nitrate. ResearchGate. Available at: [Link]

  • da Silva, F. M., et al. (2013). Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. Journal of the Brazilian Chemical Society, 24(2), 329-336. Available at: [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. UCLA Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Acetoacetic ester synthesis. Wikipedia. Available at: [Link]

  • Chemistry Steps. Acetoacetic Ester Synthesis. Chemistry Steps. Available at: [Link]

  • Chad's Prep. The Acetoacetic Ester Synthesis. Chad's Prep. Available at: [Link]

  • Borah, P., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22158-22165. Available at: [Link]

  • McCann, L. C., & Organ, M. G. (2021). Recent advances in the transesterification of β-keto esters. Cork Open Research Archive (CORA). Available at: [Link]

  • Aryal, D. (2022). Acetoacetic ester synthesis; Mechanism and Application. Chemistry Notes. Available at: [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • OC Chem. (2019, August 25). 11.10 Acetoacetic Ester Synthesis [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. PubChem. Available at: [Link]

  • Pamingle, F., et al. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. ResearchGate. Available at: [Link]

  • MolPort. 2-(acetyloxy)-2-methylpropyl (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate. MolPort. Available at: [Link]

  • Chem Help ASAP. (2020, February 29). acetoacetic ester synthesis [Video]. YouTube. Available at: [Link]

  • ChemSynthesis. methyl 2-benzyl-3-oxobutanoate. ChemSynthesis. Available at: [Link]

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Technical Support Center: Stability and Degradation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (CAS: 106685-66-9)[1]. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this diester molecule in their experiments. Due to the specific nature of this compound, this guide synthesizes information from general principles of ester chemistry and data from structurally related molecules to provide a comprehensive resource. Our goal is to equip you with the knowledge to anticipate stability issues, troubleshoot degradation, and ensure the integrity of your experimental results.

Molecular Structure and Key Functional Groups

This compound is characterized by two key functional groups that dictate its reactivity and stability: a β-keto ester and a tertiary acetyl ester . Understanding the inherent properties of these groups is fundamental to predicting and mitigating degradation.

  • β-Keto Ester: This functionality is known for the acidity of its α-hydrogens and its susceptibility to hydrolysis and decarboxylation under both acidic and basic conditions.[2]

  • Tertiary Acetyl Ester: The tertiary nature of this ester group can influence its hydrolysis rate and potentially introduce other reaction pathways.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: Based on its chemical structure, the compound should be stored in a cool, dry, and dark place. One supplier suggests a shelf life of 1095 days under appropriate conditions[3]. The primary degradation pathway for esters is hydrolysis, so minimizing exposure to moisture is critical. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential oxidation.

Q2: In which solvents is the compound soluble and what are the stability implications?

A2: The compound is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol[3]. For experimental use, it is crucial to select a solvent that does not promote degradation.

  • Aprotic Solvents: Dichloromethane and chloroform are generally preferred for short-term experiments as they are less likely to participate in hydrolysis.

  • Protic Solvents: Methanol and other alcohols can undergo transesterification, especially in the presence of acid or base catalysts[4]. Water, even in small amounts, can lead to hydrolysis[5][6][7].

Stability and Degradation

Q3: What are the primary degradation pathways for this molecule?

A3: The two main degradation pathways are hydrolysis of the ester linkages.

  • Hydrolysis of the β-Keto Ester: This can be catalyzed by either acid or base and leads to the formation of a β-keto acid. β-keto acids are often unstable and can readily undergo decarboxylation to form a ketone[2][4].

  • Hydrolysis of the Tertiary Acetyl Ester: This will yield acetic acid and a tertiary alcohol. Ester hydrolysis is a well-studied reaction that proceeds via nucleophilic acyl substitution.

Q4: How do pH and temperature affect the stability of this compound?

A4:

  • pH: Both acidic and basic conditions will catalyze the hydrolysis of the ester groups[5][6][7]. Alkaline hydrolysis, also known as saponification, is typically faster and irreversible, leading to the formation of a carboxylate salt and an alcohol[5][8]. Acid-catalyzed hydrolysis is a reversible reaction where an excess of water can drive the reaction towards the carboxylic acid and alcohol products[5][6].

  • Temperature: Elevated temperatures will accelerate the rate of degradation reactions, including hydrolysis and potential thermal decomposition[9]. Therefore, it is recommended to conduct experiments at the lowest feasible temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Issue 1: Unexpected Experimental Results or Low Yield

Symptom: Your reaction is producing a lower than expected yield of the desired product, or you are observing unexpected byproducts.

Potential Cause: Degradation of the starting material, this compound, prior to or during the reaction.

Troubleshooting Steps:

  • Verify Purity of Starting Material: Before use, confirm the purity of your compound using an appropriate analytical technique such as HPLC or NMR.

  • Control Reaction pH: If your reaction conditions are acidic or basic, consider if the catalyst or reagents are promoting hydrolysis of your starting material. It may be necessary to use a milder catalyst or protect the ester groups.

  • Minimize Water Content: Ensure all solvents and reagents are anhydrous. The presence of water can lead to hydrolysis, especially under acidic or basic conditions and at elevated temperatures[10].

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation[9].

Issue 2: Appearance of New Peaks in Analytical Traces (e.g., HPLC, GC-MS)

Symptom: During in-process control or final product analysis, you observe new, unidentified peaks that were not present in the starting material.

Potential Cause: Degradation of this compound into smaller molecules.

Troubleshooting Steps:

  • Identify Potential Degradants: Based on the expected degradation pathways (hydrolysis and decarboxylation), predict the possible structures of the degradants. This will aid in their identification by mass spectrometry or by comparison to authentic standards.

  • Analyze Reaction Conditions: Review your experimental setup.

    • Solvent: Are you using a protic solvent that could be reacting with your compound?

    • Temperature: Is the reaction being run at an elevated temperature for an extended period?

    • pH: Are your reagents or catalysts creating a highly acidic or basic environment?

  • Perform a Stability Study: If the cause is not immediately apparent, conduct a small-scale stability study of this compound under your reaction conditions (solvent, temperature, pH) but without the other reactants. Monitor the formation of degradants over time using a suitable analytical method.

Analytical Methods for Monitoring Stability

A variety of analytical techniques can be employed to monitor the stability and degradation of this compound.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Quantify the parent compound and detect the formation of non-volatile degradants. A powerful tool for routine purity checks and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile degradation products.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide detailed structural information about the parent compound and any degradation products. Useful for identifying the structure of unknown impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitor changes in the functional groups of the molecule, such as the appearance of hydroxyl groups or changes in the carbonyl region, which can indicate hydrolysis.[12]

Visualizing Degradation and Experimental Workflow

Primary Degradation Pathways

The following diagram illustrates the two primary hydrolytic degradation pathways for this compound.

G cluster_0 Primary Degradation Pathways cluster_1 Pathway A: β-Keto Ester Hydrolysis cluster_2 Pathway B: Tertiary Acetyl Ester Hydrolysis parent (2-acetyloxy-2-methylpropyl) 3-oxobutanoate pA_intermediate β-Keto Acid Intermediate parent->pA_intermediate H2O (Acid or Base) pB_product1 Acetic Acid parent->pB_product1 H2O (Acid or Base) pB_product2 Tertiary Alcohol parent->pB_product2 H2O (Acid or Base) pA_product1 Ketone Product pA_intermediate->pA_product1 Decarboxylation pA_product2 CO2 pA_intermediate->pA_product2 Decarboxylation

Caption: Potential hydrolytic degradation pathways of the title compound.

Troubleshooting Workflow for Unexpected Degradation

This workflow provides a systematic approach to identifying and resolving issues related to the degradation of this compound during an experiment.

G start Unexpected Degradation Observed check_purity 1. Verify Purity of Starting Material start->check_purity analyze_conditions 2. Analyze Experimental Conditions (pH, Temp, Solvent) check_purity->analyze_conditions stability_study 3. Conduct Controlled Stability Study analyze_conditions->stability_study modify_protocol 4. Modify Experimental Protocol stability_study->modify_protocol end Problem Resolved modify_protocol->end

Caption: A systematic workflow for troubleshooting unexpected degradation.

References

  • Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. IEEE Xplore.
  • Grant, C. Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase.
  • Alkylation, Hydrolysis and Decarboxyl
  • 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester.
  • Technical Support Center: Troubleshooting Ester Synthesis. Benchchem.
  • Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589–595. [Link]

  • Recent advances in the transesterific
  • Hydrolysis of Esters. University of Calgary.
  • Ester hydrolysis. Wikipedia.
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Technical Support Center: Optimizing Reaction Conditions for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile β-keto ester. As a molecule incorporating multiple functional groups, its synthesis presents unique challenges, primarily related to thermal stability and reaction selectivity. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you can achieve optimal yields and purity in your experiments.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound. Each answer provides a diagnosis of the potential cause and a validated solution.

Q1: My final reaction yield is consistently low. What are the most likely causes?

Low yield is the most common issue and can stem from several factors, primarily the decomposition of the target molecule or incomplete reaction. The principal cause of degradation is the thermal instability of the β-keto ester functional group, which can readily undergo decarboxylation.[1][2]

  • Cause 1: Decarboxylation. Upon heating, the 3-oxobutanoate moiety can hydrolyze and subsequently lose CO2 to form acetone and other byproducts.[1][3][4] This is often indicated by a faint, sweet smell similar to nail polish remover. The reaction is catalyzed by trace amounts of acid or base and is accelerated at elevated temperatures.[2][3]

  • Solution: Maintain strict temperature control throughout the reaction and purification steps. For purification, vacuum distillation at the lowest possible temperature is strongly recommended to prevent thermal decomposition.[5] Ensure all reagents and glassware are thoroughly dry, as water can facilitate hydrolysis, which is the first step in the decarboxylation pathway.[3][4]

  • Cause 2: Inefficient Acetoacetylation. The reaction between the precursor alcohol ((2-hydroxy-2-methylpropyl) acetate) and the acetoacetylating agent may be incomplete.

  • Solution:

    • If using diketene: This reagent is highly reactive but can also polymerize or form byproducts if not handled correctly.[6][7] The reaction is exothermic; therefore, slow, controlled addition of diketene to the alcohol at a low temperature (e.g., 0-10 °C) is crucial. A mild base catalyst like triethylamine or pyridine can be used, but strong bases should be avoided as they can promote side reactions.[6]

    • If using transesterification: This is an equilibrium-driven process.[8][9] To drive the reaction to completion, the byproduct alcohol (e.g., ethanol from ethyl acetoacetate) must be continuously removed from the reaction mixture, for instance, by distillation.[9] Using a catalyst like silica-supported boric acid or methylboronic acid can improve efficiency under mild, solvent-free conditions.[8][9]

Q2: My final product is dark-colored and difficult to purify. What causes this discoloration?

Discoloration, often appearing as a yellow to dark brown hue, typically points to thermal decomposition and the formation of polymeric byproducts.

  • Cause: Overheating during the reaction or purification is the primary culprit. Diketene, in particular, can polymerize to form dehydroacetic acid and other colored impurities if the reaction temperature is not well-controlled.[6] Acidic catalysts used in esterification can also lead to tar formation at high temperatures.[5]

  • Solution:

    • Temperature Control: Use a jacketed reactor with a chiller to maintain a consistent, low reaction temperature, especially during the addition of reactive agents like diketene.

    • Purification Method: Avoid prolonged heating. Use short-path vacuum distillation for purification.[5] If the product is highly sensitive, column chromatography on silica gel with a non-polar eluent system may be a viable alternative, although this can be less scalable.

    • Catalyst Removal: If an acid catalyst was used, it must be thoroughly neutralized and removed before distillation. Washing the crude product with a mild base like sodium bicarbonate solution is effective.[5][10]

Q3: I am using the transesterification route with ethyl acetoacetate, but the reaction is very slow and does not go to completion. How can I optimize this?

Transesterification is a powerful but reversible reaction that requires careful optimization to achieve high conversion, especially with a sterically hindered alcohol.[8][9][11]

  • Cause 1: Equilibrium Not Disrupted. For the reaction to proceed forward, the equilibrium must be shifted towards the products.[8]

  • Solution: The most effective strategy is the removal of the ethanol byproduct. This can be achieved by performing the reaction at a temperature that allows for the selective distillation of ethanol. Using a Dean-Stark apparatus can be effective if an appropriate azeotrope-forming solvent is used.[12] Alternatively, performing the reaction under a vacuum can also facilitate the removal of volatile byproducts.

  • Cause 2: Ineffective Catalyst. While traditional acid or base catalysts can work, they can also promote side reactions.

  • Solution: Modern heterogeneous catalysts offer significant advantages, including improved yields, milder reaction conditions, and easier separation.[13] Consider using catalysts such as silica-supported boric acid or 3-nitrobenzeneboronic acid, which have shown high efficiency for the transesterification of β-keto esters.[8][13] These catalysts often operate via a chelation-controlled enol intermediate, which is selective for the β-keto ester moiety.[8][9]

Q4: How should I properly store the purified this compound to prevent degradation?

Due to its thermal and hydrolytic sensitivity, proper storage is critical to maintain the purity of the final product.

  • Storage Conditions: The product should be stored in an airtight, amber glass container to protect it from moisture and light. To minimize thermal degradation, store the container in a refrigerator or freezer at temperatures below 4 °C. Blanketing the container with an inert gas like argon or nitrogen before sealing can prevent long-term oxidative degradation.

Part 2: Process Optimization & Experimental Protocols

This section provides detailed, step-by-step protocols for the two most common synthetic routes.

Protocol 1: Synthesis via Acetoacetylation with Diketene

This method is rapid and high-yielding but requires careful control of the reaction conditions due to the high reactivity and exothermic nature of diketene.[7]

Step-by-Step Methodology:

  • Reactor Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N2 or Ar) inlet.

  • Charge Reactor: Charge the flask with the precursor alcohol, (2-hydroxy-2-methylpropyl) acetate (1.0 eq), and a suitable anhydrous solvent (e.g., toluene or THF). If a catalyst is used, add triethylamine (0.05 eq).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Diketene Addition: Add diketene (1.05 eq), diluted in the same anhydrous solvent, to the dropping funnel. Add the diketene solution dropwise to the alcohol solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Workup: Quench the reaction by adding a saturated solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield the final product.

Protocol 2: Synthesis via Transesterification

This method is an equilibrium process that offers an alternative to the highly reactive diketene. It is particularly useful when milder conditions are required.[9][14]

Step-by-Step Methodology:

  • Reactor Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. A heating mantle with a magnetic stirrer is required.

  • Charge Reactor: Charge the flask with (2-hydroxy-2-methylpropyl) acetate (1.0 eq), ethyl acetoacetate (1.5-2.0 eq, serves as reagent and solvent), and a suitable catalyst (e.g., silica-supported boric acid, 5 mol%).

  • Reaction & Distillation: Heat the mixture under a gentle vacuum (e.g., 150-200 mbar). The temperature should be set to allow for the selective distillation of the ethanol byproduct as it forms (typically a vapor temperature of 60-70 °C under vacuum).

  • Monitoring: Monitor the reaction by observing the rate of ethanol collection and by periodic analysis of the reaction mixture (e.g., GC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst was used, it can be removed by filtration.

  • Purification: Remove the excess ethyl acetoacetate under high vacuum. The remaining crude product can then be purified by short-path vacuum distillation.

Part 3: Data Summaries & Visualizations

Data Presentation

Table 1: Comparison of Recommended Reaction Conditions

ParameterDiketene MethodTransesterification Method
Temperature 0–25 °C80–120 °C (under vacuum)
Catalyst Triethylamine (catalytic)Silica-Boric Acid, Methylboronic Acid
Stoichiometry Near 1:1 (Diketene:Alcohol)Excess β-keto ester (e.g., 1.5-2.0 eq)
Key Challenge Exothermicity, Diketene StabilityEquilibrium Control, Byproduct Removal
Typical Yield 85–95%70–85%

Table 2: Troubleshooting Synthesis Issues

SymptomPossible Cause(s)Recommended Action(s)
Low Yield Decarboxylation, Incomplete ReactionLower reaction/distillation temp; Use vacuum; Ensure byproduct removal in transesterification.
Product Discoloration Thermal decomposition, Catalyst residueMaintain strict temperature control; Neutralize and remove catalyst before distillation.
Acetone Odor Decarboxylation of the productReduce heat exposure; Ensure anhydrous conditions.
Slow Reaction Inefficient catalyst, Equilibrium not shiftedUse an effective catalyst (e.g., boric acid); Actively remove ethanol byproduct via distillation/vacuum.
Experimental & Logic Diagrams (Graphviz)

Troubleshooting_Workflow start Low Yield Observed check_purity Analyze Crude Product (GC/NMR) start->check_purity side_products Significant Side Products? check_purity->side_products unreacted_sm High % of Starting Material? side_products->unreacted_sm No decarboxylation Decarboxylation Suspected (e.g., Acetone peak in GC/NMR) side_products->decarboxylation Yes incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn Yes no_issue Purity is High, Low Isolated Yield unreacted_sm->no_issue No solve_decarbox SOLUTION: 1. Lower reaction temperature. 2. Use high vacuum for purification. 3. Ensure anhydrous conditions. decarboxylation->solve_decarbox solve_incomplete SOLUTION: 1. Increase reaction time. 2. Check catalyst activity. 3. For Transesterification: more efficiently remove byproduct. incomplete_rxn->solve_incomplete solve_isolation SOLUTION: Review workup and purification steps. Check for losses during extraction or distillation. no_issue->solve_isolation

Reaction_vs_SideReaction

References

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). PubMed Central. Retrieved from [Link]

  • Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactivity: Decarboxylation. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]

  • Recent advances in the transesterification of b-keto esters. (n.d.). SciSpace. Retrieved from [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How to purify esterefication product? (2016). ResearchGate. Retrieved from [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021). YouTube. Retrieved from [Link]

  • Mastering β-keto esters. (2025). ResearchGate. Retrieved from [Link]

  • Purification of high boiling esters. (1972). Google Patents.
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  • SYNTHESIS AND USES OF β-KETO ACIDS. A BRIEF REVIEW. (n.d.). Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]

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  • Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. (1970). Google Patents.
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  • 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Purification of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (CAS No. 106685-66-9).[1][][3] This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to common challenges encountered during the isolation and purification of this β-keto ester. As a molecule featuring multiple ester functionalities, its purification requires careful consideration to prevent degradation and ensure high purity for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate challenges faced during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of your crude this compound is largely dependent on its synthetic route, which often involves variations of the acetoacetic ester synthesis.[4][5] Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like diketene, 2-hydroxyisobutyric acid derivatives, or simpler acetoacetate esters.

  • By-products: Side reactions are common in acetoacetic ester syntheses. These can include products from self-condensation of the starting materials or reagents.[6]

  • Degradation Products: The compound is susceptible to degradation.[7]

    • Hydrolysis: The presence of water, especially under acidic or basic conditions, can hydrolyze either of the two ester linkages, leading to acetic acid, 3-oxobutanoic acid, and 1,2-dihydroxy-2-methylpropane derivatives.

    • Decarboxylation: The β-keto ester moiety is prone to decarboxylation upon heating in the presence of acid or base, which would cleave the molecule.[8][9]

  • Residual Solvents: Solvents used during the reaction or workup may be retained in the final product.[7]

Q2: My final product is a light-yellow oil. Is this correct, or does it indicate impurities?

A2: Yes, this compound is typically described as a light-yellow oil.[] However, a darker color could suggest the presence of colored impurities or degradation products. If the product appears unusually dark or viscous, further purification or analysis is recommended.

Q3: I'm observing significant product loss and streaking during silica gel column chromatography. What is happening and how can I fix it?

A3: This is a classic issue when purifying compounds sensitive to acid. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ester groups or other degradation pathways.[10] This leads to streaking on the TLC plate and decomposition on the column, resulting in low recovery.[11]

Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: Neutralize the silica gel before use. You can do this by preparing a slurry of the silica gel in your chosen eluent and adding 1-2% of a non-nucleophilic base like triethylamine (Et₃N).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if the separation is feasible.[11]

  • Optimize the Mobile Phase: Ensure your solvents are pure and dry. Sometimes, adding a small percentage of a polar solvent can improve peak shape and reduce tailing.

  • Minimize Residence Time: Do not let the compound remain on the column for an extended period. A faster elution, provided it maintains adequate separation, can reduce contact time with the stationary phase and minimize degradation.[10]

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: A multi-technique approach is essential for a comprehensive purity assessment.[12]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To separate and quantify non-volatile impurities and degradation products.[7][13]
Gas Chromatography (GC) To analyze for volatile impurities and residual solvents.[7]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) To confirm the chemical structure and identify any organic impurities present.
Mass Spectrometry (MS) To confirm the molecular weight of the compound and identify potential impurities by their mass.[7]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of key functional groups (e.g., C=O for esters and ketones).

Q5: My compound appears unstable during storage. What are the best storage conditions?

A5: Given its susceptibility to hydrolysis and degradation, proper storage is critical.[7] It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation over time. Ensure the container is tightly sealed to prevent moisture ingress.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific, complex purification challenges.

Guide 1: Managing Product Instability During Aqueous Workup

Symptom: You experience a significant loss of yield after performing an aqueous extraction, or your post-workup NMR shows new, unexpected peaks corresponding to hydrolysis.

Root Cause Analysis: The ester linkages in this compound are sensitive to hydrolysis, which can be accelerated by acidic or basic conditions in the aqueous phase.

Troubleshooting Protocol:

  • Use Mild Buffers: If an aqueous wash is necessary, use a saturated solution of sodium bicarbonate (a weak base) to neutralize any acid from the reaction, followed by a wash with brine to begin the drying process. Avoid strong acids or bases.[14]

  • Minimize Contact Time: Perform extractions quickly and avoid letting the organic and aqueous layers sit together for extended periods.

  • Ensure Thorough Drying: After the final wash, dry the organic layer meticulously with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent completely.

  • Remove Solvent at Low Temperature: Concentrate the filtrate using a rotary evaporator with the water bath temperature kept low (ideally below 40-45°C) to prevent thermal degradation.[14]

Guide 2: Protocol for Optimized Flash Column Chromatography

Symptom: You are unable to achieve baseline separation of your product from a key impurity, or you are still experiencing product degradation despite taking basic precautions.

Detailed Protocol:

  • Stationary Phase Preparation (Deactivation):

    • In a flask, combine your required amount of silica gel with the initial, least polar eluent you plan to use.

    • Add triethylamine (Et₃N) to constitute 1% of the total solvent volume.

    • Gently swirl the slurry for a few minutes before packing the column. This neutralizes the acidic sites on the silica.

  • Solvent System Selection:

    • Develop a solvent system using TLC where your product has an Rf value between 0.3 and 0.4.[11] A common starting point for esters of this type is a mixture of hexanes and ethyl acetate.[15]

    • Ensure the spot is round and does not streak. If streaking occurs on a TLC plate treated with Et₃N, the issue may be insolubility rather than degradation.

  • Column Packing and Loading:

    • Pack the column with the prepared silica slurry ("wet packing").

    • Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica, and evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This "dry loading" method often results in sharper bands and better separation than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound off the column in a reasonable time.

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

Visualized Workflows

General Purification Workflow

This diagram outlines the standard sequence of steps for purifying this compound after synthesis.

G cluster_0 Post-Reaction cluster_1 Workup & Isolation cluster_2 Purification cluster_3 Final Product Reaction Crude Reaction Mixture Workup Aqueous Workup (Use mild buffers, e.g., NaHCO₃) Reaction->Workup Quench Reaction Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Separate Layers Concentration Solvent Removal (Low Temp. Rotovap) Drying->Concentration Filter Chromatography Column Chromatography (Deactivated Silica) Concentration->Chromatography Crude Product Analysis Purity Analysis (NMR, HPLC, GC) Chromatography->Analysis Pure Fractions Storage Store at -20°C (Under Inert Gas) Analysis->Storage

Caption: Standard purification workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

G Start Problem During Purification CheckTLC Analyze TLC Plate Start->CheckTLC Streaking Streaking or New Spots? CheckTLC->Streaking PoorSep Poor Separation (Spots Overlap)? Streaking->PoorSep No Degradation Potential Degradation on Silica Streaking->Degradation Yes SolventSystem Optimize Solvent System PoorSep->SolventSystem Yes AltMethod Consider Alternative Method (e.g., Prep HPLC, Distillation) PoorSep->AltMethod No (Other Issue) DeactivateSilica Use Deactivated Silica (add 1% Et₃N to eluent) Degradation->DeactivateSilica AltStationary Try Neutral Alumina or Florisil DeactivateSilica->AltStationary If problem persists ChangePolarity Adjust Eluent Polarity (e.g., Hexane/EtOAc ratio) SolventSystem->ChangePolarity DryLoad Use Dry Loading Technique for Column ChangePolarity->DryLoad

Caption: Decision tree for troubleshooting column chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqZTX0WxDH9kvTVIUUBYOMleUB4O1mzSdD4QZk7EUM6FXV7WPCKYCcGYOnu45FQNMhMygepI77QLRDTI0WGaaevDUpCAU_v4PoQKlbBytbOJqCM9PMSLCYDl_DDMdz-VmpCbCs_r5yT7NBudPGF3OrQ7ZMl-tgFrMksVteKONMrQ2Br3LLojzL4_1Ae8YMrCJaBaQ5KSaOkV8vmfmRRyBtTFI=]
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Sources

Technical Support Center: Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (CAS 106685-66-9)[1][]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this β-keto ester. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

The synthesis of this target molecule typically involves a multi-step process, beginning with the selective protection of a diol, followed by an acetoacetylation reaction. Each step presents unique challenges that can impact overall yield and purity. This guide is structured in a question-and-answer format to directly address the specific problems you may face.

Overall Synthesis Workflow

The logical pathway to this compound involves two primary stages:

  • Selective Monoacetylation: Formation of the key alcohol intermediate, (2-hydroxy-2-methylpropyl) acetate, from 2,2-dimethyl-1,3-propanediol.

  • Acetoacetylation: Esterification of the alcohol intermediate with an acetoacetylating agent to form the final β-keto ester product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Acetoacetylation cluster_2 Purification A 2,2-Dimethyl-1,3-propanediol B Selective Monoacetylation A->B Acetic Anhydride / Catalyst C (2-hydroxy-2-methylpropyl) acetate B->C D Acetoacetylation Reaction C->D Diketene or Ethyl Acetoacetate E (2-acetyloxy-2-methylpropyl) 3-oxobutanoate D->E F Workup & Purification E->F Extraction / Chromatography or Vacuum Distillation G Pure Final Product F->G

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Issues with the Starting Alcohol Intermediate

Q1: My yield for the mono-acetylated intermediate, (2-hydroxy-2-methylpropyl) acetate, is low, and I'm getting significant amounts of the di-acetylated byproduct. How can I improve selectivity?

A1: This is a classic challenge in symmetrical diol chemistry. Achieving high selectivity for mono-functionalization requires careful control of stoichiometry and reaction conditions.

  • Causality: The two primary hydroxyl groups of 2,2-dimethyl-1,3-propanediol have similar reactivity. Once the first hydroxyl group is acetylated, the second can still react, leading to the diacetate. The key is to use a limiting amount of the acetylating agent and choose conditions that favor the mono-adduct.

  • Recommended Protocol:

    • Stoichiometry is Critical: Use a slight excess of the diol relative to the acetylating agent. Start with 1.2 to 1.5 equivalents of 2,2-dimethyl-1,3-propanediol to 1.0 equivalent of acetic anhydride.

    • Controlled Addition: Dissolve the diol in a suitable solvent (e.g., dichloromethane or toluene). Cool the solution to 0 °C in an ice bath. Add the acetic anhydride dropwise over 30-60 minutes to prevent localized areas of high concentration.

    • Catalyst Choice: A mild, heterogeneous acid catalyst like HY-Zeolite can enhance selectivity and is easily removed by filtration[3]. Alternatively, a catalytic amount of an organocatalyst can be used.

    • Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting diol is mostly consumed but before significant diacetate formation is observed.

    • Purification: Careful column chromatography is usually required to separate the monoacetate from the unreacted diol and the diacetate byproduct.

Q2: I'm having trouble separating the mono-acetylated product from the starting diol. Are there any alternative approaches?

A2: Yes, if chromatographic separation is proving difficult, you might consider an alternative strategy involving protection and deprotection, or enzymatic methods.

  • Alternative 1: Enzymatic Deacetylation: You can perform a di-acetylation of the starting diol to form 1,3-propanediol diacetate and then use a lipase, such as Candida antarctica lipase B (CalB), to selectively hydrolyze one of the acetate groups. This enzymatic approach can offer very high selectivity for the monoacetate[4].

  • Alternative 2: Protection Chemistry: While more steps are involved, you could protect one hydroxyl group with a bulky protecting group (e.g., a silyl ether), acetylate the remaining hydroxyl, and then deprotect. This provides excellent control but reduces overall process efficiency.

Category 2: Acetoacetylation Reaction Failures

Q3: I'm attempting the acetoacetylation using diketene, but the reaction is sluggish, and I'm observing a lot of side products or polymer formation. What's going wrong?

A3: Diketene is a highly reactive and useful reagent for acetoacetylation, but it is prone to polymerization and side reactions if not handled correctly[5][6]. The tertiary nature of the alcohol intermediate also presents steric hindrance[7].

  • Causality & Solutions:

    • Diketene Quality: Diketene can dimerize or polymerize upon storage. Always use freshly opened or distilled diketene for best results. It should be a colorless liquid[5].

    • Temperature Control: The reaction of diketene with alcohols can be exothermic. The formation of side products, including acetone and CO2 from the decomposition of the unstable hydrolysis product acetoacetic acid, can occur if the temperature is not controlled[8]. Maintain a low to moderate reaction temperature (e.g., 25-40 °C) and add the diketene slowly to the alcohol solution.

    • Catalysis: While some acetoacetylations proceed without a catalyst, a mild base or Lewis acid catalyst is often beneficial, especially for hindered alcohols. A tertiary amine like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be effective[9]. However, be aware that strong bases can promote side reactions[8].

    • Anhydrous Conditions: Diketene reacts readily with water to form acetoacetic acid, which is unstable and can decarboxylate[5]. Ensure your glassware, solvent, and alcohol starting material are thoroughly dry.

Q4: I'm using the transesterification method with ethyl acetoacetate, but the conversion is low even after prolonged heating. How can I drive the reaction to completion?

A4: Transesterification is an equilibrium-controlled process. To achieve high conversion, the equilibrium must be shifted towards the product side.

  • Causality: The reaction involves the transfer of the acetoacetyl group from ethanol to your more complex alcohol. The byproduct is ethanol. Alcohol + Ethyl Acetoacetate <=> Target Ester + Ethanol If ethanol is not removed, the reaction will reach equilibrium at a point that may correspond to low conversion.

  • Solutions to Drive Equilibrium:

    • Removal of Ethanol: The most effective method is to remove the ethanol byproduct as it forms. This can be achieved by:

      • Dean-Stark Apparatus: If using a solvent like toluene or xylene that forms an azeotrope with ethanol, a Dean-Stark trap is ideal.

      • Vacuum: For solvent-free reactions or those with high-boiling solvents, applying a gentle vacuum can effectively remove the more volatile ethanol.

      • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can sequester the ethanol byproduct, though this may be less efficient for larger scale reactions[10].

    • Use of Excess Reagent: Using a large excess of ethyl acetoacetate can also shift the equilibrium but leads to more difficult purification.

    • Catalyst Selection: While some transesterifications can be run thermally, a catalyst is usually necessary. Boric acid and various metal catalysts (e.g., CeO2-based) have been shown to be effective for the transesterification of β-keto esters with primary and secondary alcohols[9][11][12].

G Start Low Conversion in Transesterification Check1 Is ethanol being effectively removed? Start->Check1 Check2 Is the catalyst active and appropriate? Check1->Check2 Yes Sol1 Implement Dean-Stark trap or apply vacuum. Check1->Sol1 No Check3 Is the reaction temperature optimal? Check2->Check3 Yes Sol2 Switch to a more active catalyst (e.g., Boric Acid, Lewis Acids). Check2->Sol2 No Sol3 Increase temperature (within product stability limits). Check3->Sol3 No

Caption: Troubleshooting decision tree for low conversion in transesterification reactions.

Category 3: Purification and Stability

Q5: My final product appears to be decomposing during purification by distillation. What is causing this, and what is a better method?

A5: β-keto esters can be thermally labile and are susceptible to hydrolysis and decarboxylation, especially under harsh conditions[13][14].

  • Causality: The β-keto group makes the ester susceptible to cleavage. At high temperatures, the molecule can eliminate ketene or undergo other decomposition pathways. The presence of acidic or basic residues from the workup can catalyze this decomposition.

  • Recommended Purification Protocol:

    • Avoid High Temperatures: Standard distillation at atmospheric pressure is likely too harsh. Vacuum distillation is the preferred method to lower the boiling point and minimize thermal stress.

    • Neutralize Thoroughly: During the aqueous workup, ensure the organic layer is washed with a mild bicarbonate solution and then with brine until it is completely neutral. Any residual acid or base can catalyze decomposition during heating.

    • Alternative Method - Column Chromatography: If the product is still unstable even under vacuum, silica gel chromatography is an excellent alternative. It is performed at room temperature and generally avoids thermal degradation. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

ParameterVacuum DistillationColumn Chromatography
Principle Separation by boiling point under reduced pressure.Separation by polarity.
Pros Good for large scale; yields very pure product.Mild conditions; good for thermally sensitive compounds.
Cons Risk of thermal decomposition; requires specialized equipment.Can be slow; requires large solvent volumes; potential for product loss on the column.
Best For Thermally stable, non-polar to moderately polar compounds.Thermally labile compounds; separation of close-boiling isomers or impurities.

Q6: I've isolated my product, but it seems to be degrading over time in storage. What are the proper storage conditions?

A6: The instability of β-keto esters extends to their storage.

  • Causality: As mentioned, hydrolysis and decarboxylation are potential issues. Trace amounts of water or acid/base can initiate these degradation pathways over time.

  • Recommended Storage:

    • Container: Store in a clean, dry, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

    • Temperature: Store in a refrigerator or freezer (-4 to -20 °C) to slow the rate of any potential decomposition reactions.

    • Purity: Ensure the product is as pure as possible before storage, as impurities can sometimes accelerate degradation.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Satchell, D. P. N., & Satchell, R. S. (1974). Kinetics and mechanism of the addition of alcohols to ketenes in diethyl ether solution in the presence of boron trifluoride. Journal of the Chemical Society, Perkin Transactions 2, (4), 390-395. Retrieved from [Link]

  • Campbell, A. D., & Lawrie, K. W. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859-22920. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1995). Mastering β-Keto Esters. Chemical Reviews, 95(5), 1065-1114. Retrieved from [Link]

  • Koval, E. R., et al. (2020). Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • Krasovksiy, A., et al. (2007). Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. Chemistry of Heterocyclic Compounds, 43(5), 599-607. Retrieved from [Link]

  • Scholars Research Library. (2014). Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. Der Pharma Chemica, 6(5), 332-342. Retrieved from [Link]

  • ResearchGate. (1995). Mastering β-keto esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. Retrieved from [Link]

  • ResearchGate. (2004). Adducts of diketene, alcohols, and aldehydes: Useful building blocks for 3,4-dihydropyrimidinones and 1,4-dihydropyridines via four-component Biginelli-type and Hantzsch-type condensations. Retrieved from [Link]

  • Clemens, R. J. (1986). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. The Journal of Organic Chemistry, 51(24), 4567-4569. Retrieved from [Link]

  • Francke, J., & Little, R. D. (2014). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Angewandte Chemie International Edition, 53(36), 9544-9548. Retrieved from [Link]

  • MDPI. (2022). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Retrieved from [Link]

  • Google Patents. (2019). WO2019129507A1 - Selective production of 1,3-propanediol monoacetate.
  • ResearchGate. (2011). Selective Monoacetylation of Symmetrical Diols and Selective Monodeacetylation of Symmetrical Diacetates Using HY-Zeolite as Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • CORA. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • MolPort. (n.d.). 2-(acetyloxy)-2-methylpropyl (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate. Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4210-4219. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

Sources

how to prevent decomposition of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and preventative measures to ensure the stability of this compound during storage and experimentation.

Troubleshooting Guide: Preventing Compound Decomposition

Users of this compound may encounter stability issues if the compound is not handled under optimal conditions. This guide outlines the primary causes of degradation and provides systematic solutions to mitigate them.

Core Issue: Compound Instability and Degradation

This compound is susceptible to decomposition via two primary pathways due to its chemical structure, which contains both a β-keto ester and a tertiary acetate ester. Understanding these pathways is crucial for preventing degradation.

Visualizing the Decomposition Pathways

The diagram below illustrates the two main routes through which this compound can decompose.

Decomposition Pathways cluster_0 Main Compound cluster_1 Pathway 1: β-Keto Ester Degradation cluster_2 Pathway 2: Tertiary Ester Hydrolysis A (2-acetyloxy-2-methylpropyl) 3-oxobutanoate B Hydrolysis (Acid or Base) A->B F Hydrolysis (Acid-Catalyzed) A->F C Unstable β-Keto Acid Intermediate B->C D Decarboxylation (Heat) C->D E Final Products: Ketone + CO2 D->E G Final Products: Tertiary Alcohol + Acetic Acid F->G

Caption: Primary degradation routes for the target compound.

Cause 1: β-Keto Ester Hydrolysis and Decarboxylation

The 3-oxobutanoate portion of the molecule is a β-keto ester, which is prone to hydrolysis under both acidic and basic conditions.[1][2]

  • Mechanism: The ester is first hydrolyzed to form a β-keto acid intermediate. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) when heated, resulting in a ketone.[3][4][5] This reaction can proceed even with gentle heating.[5]

  • Consequence: Formation of undesired ketone byproducts, loss of active compound, and inaccurate experimental results.

Solution Protocol for Cause 1:
ParameterRecommended ActionRationale
pH Control Maintain solutions at a strictly neutral pH (6.8-7.2). Avoid both strong acids and bases.The β-keto ester moiety is susceptible to both acid- and base-catalyzed hydrolysis.[1][6] Neutral conditions minimize the rate of this initial degradation step.
Temperature Store the compound and its solutions at low temperatures (-20°C to -80°C for long-term). Perform all experimental steps on ice whenever possible.The decarboxylation of the β-keto acid intermediate is accelerated by heat.[4][7] Low temperatures significantly slow this process.
Solvent Choice Use dry, aprotic solvents (e.g., anhydrous DMSO, DMF, Dioxane, THF).Protic solvents like water, methanol, or ethanol can participate in hydrolysis or transesterification reactions, degrading the compound. Anhydrous conditions are critical.
Cause 2: Tertiary Acetate Ester Hydrolysis

The (2-acetyloxy-2-methylpropyl) group contains a tertiary ester. Tertiary esters are particularly susceptible to acid-catalyzed hydrolysis.

  • Mechanism: The acid-catalyzed hydrolysis of tertiary esters like tert-butyl acetate proceeds through a stable tertiary carbocation intermediate (A-AL-1 mechanism).[8][9] This makes them more labile in acidic conditions compared to primary or secondary esters.

  • Consequence: Cleavage of the acetate group, yielding a tertiary alcohol and acetic acid. This alters the compound's structure and function.

Solution Protocol for Cause 2:
ParameterRecommended ActionRationale
pH Control Strictly avoid acidic conditions (pH < 6.5). If an acidic medium is required for an experiment, the compound's exposure time should be minimized.Acid catalysis significantly accelerates the hydrolysis of the tertiary ester.[8][10] Maintaining neutrality is the most effective preventative measure.
Aqueous Solutions Prepare aqueous solutions fresh for each experiment. Do not store the compound in aqueous buffers for extended periods, even if frozen.Water is a reactant in the hydrolysis reaction. Over time, even at neutral pH and low temperatures, degradation can occur in aqueous environments.
Inert Atmosphere Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).This prevents atmospheric moisture from being introduced into anhydrous solvents, thereby minimizing the risk of hydrolysis.
Experimental Workflow: Recommended Handling & Storage

This workflow provides a step-by-step guide to minimize decomposition during routine handling and storage.

Recommended Handling Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation A Receive Compound (Solid Form) B Store in desiccator at -20°C or below under inert gas (Ar/N2) A->B C Equilibrate compound to room temp in desiccator B->C D Weigh quickly in low-humidity environment C->D E Dissolve in anhydrous, aprotic solvent under inert atmosphere D->E F Aliquot into single-use vials and flush with inert gas E->F G Store aliquots at -80°C F->G H Thaw aliquot on ice immediately before use G->H I Use immediately. Discard unused portion. H->I

Caption: Step-by-step workflow for compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products I should monitor for? A1: You should primarily look for the ketone product resulting from hydrolysis and subsequent decarboxylation of the β-keto ester moiety. Additionally, look for the tertiary alcohol and acetic acid, which are products of the tertiary acetate hydrolysis. Analytical techniques such as HPLC, LC-MS, or NMR spectroscopy can be used to detect these impurities.

Q2: My compound is degrading even when stored in a -20°C freezer. Why? A2: This is likely due to contamination with moisture or trace amounts of acid or base. Storing the solid compound in a desiccator under an inert atmosphere is critical. If it's a solution, the solvent may not have been sufficiently anhydrous, or the storage vial may have had acidic or basic residues. For long-term storage, especially in solution, -80°C is recommended over -20°C to further slow degradation kinetics.

Q3: Can I use protic solvents like ethanol or methanol for my experiments? A3: It is strongly discouraged. Protic solvents can act as nucleophiles and lead to transesterification of either ester group, replacing the original ester with an ethyl or methyl ester, respectively. They also facilitate hydrolysis. If a protic solvent is absolutely necessary, the solution should be prepared immediately before use and exposure time should be kept to an absolute minimum.

Q4: What is the ideal pH for storing this compound in an aqueous buffer? A4: Long-term storage in any aqueous buffer is not recommended. If required for a short-term experiment (a few hours), a neutral phosphate or HEPES buffer (pH 6.8-7.2) is the best choice. Avoid acetate buffers (acidic) or carbonate/borate buffers (basic). Prepare the solution fresh and keep it on ice.

Q5: How can I confirm the stability of my compound in my specific experimental conditions? A5: We recommend performing a small-scale stability study. Prepare your solution and sample it at various time points (e.g., 0, 1, 2, 4, 8 hours) under your exact experimental conditions (temperature, solvent, pH). Analyze these samples by HPLC or LC-MS to quantify the remaining parent compound and identify any increase in degradation products. This provides empirical data on the compound's stability in your specific setup.

References
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.

  • Chemistry Steps. Decarboxylation.

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube.

  • OpenOChem Learn. Acetoacetic Ester Synthesis.

  • Journal of the Chemical Society (Resumed). (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. RSC Publishing.

  • Wikipedia. Acetoacetic ester synthesis.

  • Ben Naman. (2019). 11.10 Acetoacetic Ester Synthesis. YouTube.

  • Clutch Prep. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.

  • WordPress.com. (2024). Acetoacetic ester synthesis - Chemistry for everyone.

  • Journal of the Mexican Chemical Society. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.

  • Chem Help ASAP. (2020). Acetoacetic ester synthesis. YouTube.

  • Acta Chemica Scandinavica. (1964). The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates.

  • Journal of the Chemical Society (Resumed). (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. RSC Publishing.

Sources

Validation & Comparative

spectroscopic analysis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

This guide provides an in-depth spectroscopic analysis of this compound, a bifunctional molecule incorporating both β-ketoester and tertiary acetate moieties. As structural elucidation is paramount in research and drug development, a comprehensive understanding of a molecule's spectral signature is non-negotiable. Here, we move beyond a mere recitation of data. We will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in fundamental principles and drawing critical comparisons with simpler, structurally related analogues. This comparative approach is designed to provide researchers with a deeper, more intuitive grasp of how specific structural features manifest spectroscopically.

The molecular structure under investigation is:

Our analysis will serve as a self-validating system, where data from each technique corroborates the others to build a conclusive structural assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the presence of key functional groups.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte, this compound, in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak, which is easily identified.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and enhance signal-to-noise, requiring several hundred to thousands of scans.

Workflow for NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prep Dissolve Analyte in CDCl3 + TMS Acquire_H Acquire ¹H NMR Spectrum Prep->Acquire_H Insert into Spectrometer Acquire_C Acquire ¹³C NMR Spectrum Prep->Acquire_C Analyze_H Analyze Chemical Shift, Integration, & Multiplicity Acquire_H->Analyze_H Analyze_C Analyze Chemical Shifts & Correlate with ¹H Acquire_C->Analyze_C Structure Structure Elucidation Analyze_H->Structure Analyze_C->Structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). For β-keto esters like this, one must also consider the potential for keto-enol tautomerism, which can result in two sets of signals.[1][2] The keto form is typically favored.[1]

Table 1: Predicted ¹H NMR Data for this compound (Keto Form)

LabelStructure FragmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comparison
aCH₃ -CO-CH₂-~2.25Singlet3HAdjacent to a single ketone. In ethyl acetoacetate, this peak is at ~2.2 ppm.[1]
b-CO-CH₂ -CO-~3.45Singlet2HMethylene protons between two carbonyl groups are strongly deshielded. This is a key signature for the acetoacetate backbone.[2]
c-O-CH₂ -C(CH₃)₂-~4.10Singlet2HMethylene protons adjacent to an ester oxygen and a quaternary carbon.
d-C(CH₃ )₂-O-~1.50Singlet6HTwo equivalent methyl groups on a quaternary carbon attached to an oxygen. In tert-butyl acetoacetate, the analogous peak is a singlet at ~1.45 ppm.
e-O-CO-CH₃ ~2.05Singlet3HAcetate methyl group protons, typically found around 2.0-2.1 ppm.

Comparative Insight: Compared to a simpler analogue like tert-butyl acetoacetate, our target molecule presents additional signals (c, e) corresponding to the acetyloxy-2-methylpropyl portion. The chemical shifts for the acetoacetate core protons (a, b) remain largely consistent, demonstrating the localized nature of electronic effects in NMR.

¹³C NMR Spectral Interpretation

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the function of the carbon atom (e.g., C=O, C-O, alkyl C).

Table 2: Predicted ¹³C NMR Data for this compound

LabelStructure FragmentPredicted δ (ppm)Rationale & Comparison
1C H₃-CO-CH₂-~30.0Ketone α-carbon. In ethyl acetoacetate, this appears around 30.1 ppm.
2CH₃-C O-CH₂-~200.5Ketone carbonyl carbon. These are highly deshielded, typically >200 ppm.
3-CO-C H₂-CO-~50.0Methylene carbon between two carbonyls. In ethyl acetoacetate, this is found at ~50.2 ppm.
4-CH₂-C O-O-~167.0Acetoacetate ester carbonyl carbon. Ester carbonyls are less deshielded than ketone carbonyls.
5-O-C H₂-C(CH₃)₂-~68.0Methylene carbon attached to the ester oxygen.
6-CH₂-C (CH₃)₂-O-~81.0Quaternary carbon bonded to two methyl groups and two oxygen atoms (via the chain).
7-C(C H₃)₂-O-~25.0Equivalent methyl carbons.
8-O-C O-CH₃~170.5Acetate ester carbonyl carbon.
9-O-CO-C H₃~21.0Acetate methyl carbon.

Comparative Insight: The spectrum is significantly more complex than that of tert-butyl acetoacetate, which would show only 4-5 signals. The presence of two distinct ester carbonyl signals (4 and 8) and multiple C-O signals (5 and 6) is a definitive feature of the target molecule's unique diester structure.

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a single drop of the neat liquid analyte directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Logic of IR Functional Group Identification

IR_Logic cluster_groups Key Functional Groups cluster_peaks Characteristic IR Absorptions (cm⁻¹) Analyte Analyte: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Ketone Ketone (C=O) Analyte->Ketone Ester1 Acetoacetate Ester (C=O) Analyte->Ester1 Ester2 Acetate Ester (C=O) Analyte->Ester2 CO_stretch C-O Bonds Analyte->CO_stretch CH_stretch Alkyl C-H Analyte->CH_stretch Peak_Ketone ~1715 cm⁻¹ (Strong) Ketone->Peak_Ketone Peak_Ester ~1740 cm⁻¹ (Strong, Broad) Ester1->Peak_Ester Ester2->Peak_Ester Peak_CO 1300-1000 cm⁻¹ (Multiple, Strong) CO_stretch->Peak_CO Peak_CH 3000-2850 cm⁻¹ (Medium) CH_stretch->Peak_CH

Caption: Correlation between functional groups and their expected IR absorption regions.

IR Spectral Interpretation

The most informative region in the IR spectrum for this molecule is the carbonyl stretching region (1800-1650 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Comparison
3000-2850C(sp³)-H StretchMediumTypical for all alkyl groups present in the molecule.
~1740C=O Ester StretchVery StrongThis peak is expected to be the most prominent and likely broadened, as it represents the overlapping stretches of two distinct ester carbonyls (acetoacetate and acetate). Saturated aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range.[3][4]
~1715C=O Ketone StretchStrongThe ketone carbonyl stretch occurs at a lower frequency than the ester carbonyls.[3][5] This clear separation is a key diagnostic feature.
1300-1000C-O StretchStrong, MultipleThis complex region, often called the fingerprint region, will contain multiple strong bands corresponding to the various C-O single bonds in the two ester linkages.

Authoritative Insight - Why Ester C=O is at a Higher Frequency: This is a classic point of comparison. The higher frequency (higher energy) of the ester C=O stretch compared to a ketone's is due to the inductive electron-withdrawing effect of the adjacent ester oxygen atom.[6] This effect strengthens and stiffens the C=O bond, requiring more energy to excite its stretching vibration. While resonance donation from the oxygen also occurs, for esters, the inductive effect is dominant in determining the IR frequency.[6][7]

Part 3: Mass Spectrometry (MS) Analysis

MS provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

MS Fragmentation Analysis

The fragmentation of β-keto esters is well-documented and is dominated by cleavages alpha to the carbonyl groups and by specific rearrangement reactions like the McLafferty rearrangement.[8][9][10]

MS_Fragmentation cluster_frags Primary Fragmentation Pathways Molecule Molecular Ion (M⁺) m/z = 216 Frag1 [CH₃CO]⁺ m/z = 43 (Acylium Ion) Molecule->Frag1 α-cleavage Frag2 [M - CH₃CO]⁺ m/z = 173 Molecule->Frag2 α-cleavage Frag3 [M - O-C(CH₃)₂-CH₂-O-Ac]⁺ m/z = 85 Molecule->Frag3 Ester Cleavage Frag4 [C(CH₃)₂-O-Ac]⁺ m/z = 101 Molecule->Frag4 Ester Cleavage Frag5 [M - CH₃]⁺ m/z = 201 Molecule->Frag5 Loss of Methyl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zProposed Fragment IonFragmentation PathwaySignificance
216[C₁₀H₁₆O₅]⁺Molecular Ion (M⁺)Confirms the molecular weight of the compound.[11]
201[M - CH₃]⁺Loss of a methyl radicalA common fragmentation for molecules with methyl groups.
173[M - COCH₃]⁺α-cleavage at the ketoneLoss of the acetyl group.
101[C(CH₃)₂-O-COCH₃]⁺Cleavage of the acetoacetate ester bondA significant fragment representing the substituted portion of the ester.
85[CH₃COCH₂CO]⁺Cleavage of the ester C-O bondRepresents the acetoacetate acyl portion.
43[CH₃CO]⁺α-cleavageThe acylium ion is often the base peak (most abundant) for compounds containing acetyl groups, providing strong evidence for this moiety.[9]

Comparative Insight: The fragmentation pattern provides a roadmap of the molecule's assembly. Compared to tert-butyl acetoacetate (MW 158.19), which would show a prominent peak at m/z 57 for the tert-butyl cation, our target molecule's spectrum is defined by fragments like m/z 101, which are unique to the acetyloxy-2-methylpropyl group. The ubiquitous m/z 43 peak confirms the presence of an acetyl group in both, but its origin in our target could be from either end of the molecule, highlighting the need for combined spectral analysis.

Conclusion

The structural elucidation of this compound is a textbook example of synergistic multi-spectroscopic analysis.

  • NMR confirms the complete carbon-hydrogen framework, detailing the precise connectivity and chemical environment of each atom.

  • IR provides immediate, unambiguous evidence of the key ketone and ester functional groups, with the distinct frequencies of their C=O bonds serving as a critical diagnostic tool.

  • MS validates the molecular weight and reveals the molecule's building blocks through predictable and logical fragmentation pathways.

By comparing these predicted spectral features to simpler, well-characterized analogues, we not only build confidence in our structural assignment but also gain a more profound understanding of structure-property relationships in spectroscopy. This holistic and comparative approach embodies the principles of rigorous scientific validation and provides a robust framework for the analysis of complex organic molecules.

References

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50, 2707-2711.
  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl acetoacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Alternatives for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and other advanced materials, the choice of reagents is paramount. The acetoacetic ester synthesis is a foundational method for the preparation of substituted ketones, and the selection of the specific acetoacetate ester can significantly influence reaction outcomes, yields, and downstream processing. This guide provides an in-depth comparison of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate with its common and novel alternatives. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower you to select the optimal reagent for your synthetic challenges.

Understanding the Benchmark: this compound

This compound is a specialized β-keto ester. Its structure suggests a specific purpose beyond that of a simple alkyl acetoacetate. The "2-acetyloxy-2-methylpropyl" moiety is not a simple alkyl group; its ester functionality hints at potential roles as a protecting group, a prodrug-like feature, or a solubility modifier.

A key application of this reagent is likely as an intermediate in the synthesis of more complex molecules. For instance, its derivative, 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester, has been investigated for its potential as a vasodilator, antihypertensive, and spasmolytic agent.[1][2] This suggests that the parent compound serves as a crucial building block for such bioactive compounds.

Synthesis and Reaction Pathway

The synthesis of this compound would most likely proceed via a transesterification reaction of a simpler acetoacetate, such as ethyl or methyl acetoacetate, with 1-acetoxy-2-methylpropan-2-ol.[3][4]

The primary utility of this reagent lies in the classic acetoacetic ester synthesis, where the α-proton is removed by a base to form a nucleophilic enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation yield a substituted methyl ketone.[5][6]

reagent (2-acetyloxy-2-methylpropyl) 3-oxobutanoate enolate Enolate Intermediate reagent->enolate Base (e.g., NaOEt) alkylated α-Alkylated Ester enolate->alkylated Alkyl Halide (R-X) ketone Substituted Methyl Ketone alkylated->ketone 1. H3O+ 2. Heat (Decarboxylation)

Caption: General reaction scheme of the acetoacetic ester synthesis.

Key Alternatives and Their Comparative Performance

The choice of an alternative to this compound depends on the specific synthetic goal. We will compare three prominent alternatives: the workhorse Ethyl Acetoacetate , the sterically hindered and reactive tert-Butyl Acetoacetate , and the readily cleavable Benzyl Acetoacetate .

Ethyl Acetoacetate: The Classic Workhorse

Ethyl acetoacetate is the most common and well-studied β-keto ester for the acetoacetic ester synthesis.[7][8] Its advantages lie in its relatively low cost, ready availability, and extensive documentation in the chemical literature.

Mechanism and Causality: The mechanism follows the general pathway outlined above. The choice of base is crucial; sodium ethoxide in ethanol is traditionally used to avoid transesterification.[6] The ethyl ester is relatively stable but can be hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to yield the target ketone.[6]

tert-Butyl Acetoacetate: Enhanced Reactivity and Facile Decarboxylation

tert-Butyl acetoacetate offers distinct advantages over its ethyl counterpart. The bulky tert-butyl group can influence the reaction in several ways.

Mechanism and Causality: The acetoacetylation mechanism using tert-butyl acetoacetate is reported to be 15 to 20 times faster than with methyl or ethyl acetoacetate.[5] This enhanced reactivity can be attributed to the steric hindrance of the tert-butyl group, which may favor the formation of the desired C-alkylated product. Furthermore, the tert-butyl ester is readily cleaved under milder acidic conditions compared to the ethyl ester, often leading to in-situ decarboxylation and potentially higher yields of the final ketone.[2][5]

Benzyl Acetoacetate: Orthogonal Deprotection

Benzyl acetoacetate is a valuable alternative when orthogonal deprotection strategies are required.

Mechanism and Causality: The benzyl group can be cleaved by hydrogenolysis (e.g., using H₂ and a palladium catalyst), a mild method that is often compatible with other functional groups that might be sensitive to the acidic or basic hydrolysis conditions required for ethyl or tert-butyl esters.[9] This makes benzyl acetoacetate a strategic choice in complex, multi-step syntheses.

Performance Comparison: A Data-Driven Analysis

FeatureThis compoundEthyl Acetoacetatetert-Butyl AcetoacetateBenzyl Acetoacetate
Primary Use Intermediate for specific drug moleculesGeneral purpose ketone synthesisHigh-yield acetoacetylation, facile decarboxylationSyntheses requiring mild, orthogonal deprotection
Relative Reactivity StandardStandardHigh[5]Standard
Deprotection/Decarboxylation Conditions Acid or base hydrolysis, heatStrong acid or base, heat[6]Mild acid, heat[5]Hydrogenolysis (H₂, Pd/C)[9]
Typical Alkylation Yield Not widely reportedGood to Excellent (e.g., 69-72% for n-butyl bromide)[10]Generally highGood to Excellent
Cost High (specialty chemical)LowModerateModerate to High
Key Advantage Tailored for specific downstream applicationsCost-effective, well-documentedHigh reactivity, mild cleavageOrthogonal deprotection strategy

Alternative Synthetic Strategies

Beyond simply changing the ester group, other reagents and methods can be employed to synthesize α-substituted ketones.

Acetoacetate Dianion

For certain applications, the formation of the acetoacetate dianion can offer alternative reactivity. By using two equivalents of a strong base (e.g., NaH followed by n-BuLi), both the α- and γ-protons can be removed.[9] The resulting dianion is a powerful nucleophile that can react with various electrophiles, leading to different substitution patterns than the monoanion.

ester Ethyl Acetoacetate monoanion Monoanion ester->monoanion 1 eq. NaH dianion Dianion monoanion->dianion 1 eq. n-BuLi product γ-Alkylated Product dianion->product Electrophile (E+)

Caption: Formation and reaction of the acetoacetate dianion.

Ethyl 4-Chloroacetoacetate

Ethyl 4-chloroacetoacetate is a versatile building block that can be used to introduce the acetoacetyl group into a molecule.[7][11] It can react with nucleophiles at the 4-position, providing a different synthetic route to substituted β-keto esters, which can then be further elaborated.

Experimental Protocols

Representative Alkylation of Ethyl Acetoacetate

This protocol provides a typical procedure for the alkylation of ethyl acetoacetate, which can be adapted for other acetoacetate esters with appropriate modifications to the base and reaction conditions.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetoacetate

  • Alkyl halide (e.g., n-butyl bromide)

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

  • After the sodium has completely reacted to form sodium ethoxide, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

  • Alkylation: To the resulting solution of the sodium enolate, add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring until the reaction is complete (typically monitored by TLC or until the solution is neutral to moist litmus paper).

  • Work-up: After cooling, distill off the ethanol. Add water to the residue and extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers with anhydrous calcium chloride and purify the product by distillation under reduced pressure.

Expected Yield: For the reaction with n-butyl bromide, a yield of 69-72% can be expected.[10]

Senior Application Scientist's Recommendation

The choice of reagent is fundamentally linked to the overall synthetic strategy.

  • For routine, cost-sensitive syntheses of simple ketones, Ethyl Acetoacetate remains the reagent of choice due to its low cost and extensive precedent.

  • When higher reactivity and milder decarboxylation conditions are desired to improve yields or for sensitive substrates, tert-Butyl Acetoacetate is a superior alternative.

  • In the context of complex, multi-step syntheses where chemoselectivity is paramount, Benzyl Acetoacetate provides the significant advantage of orthogonal deprotection via hydrogenolysis.

  • This compound should be considered a specialized reagent. Its use is justified when the "2-acetyloxy-2-methylpropyl" moiety is a necessary structural component of the final target molecule, as suggested by its use in the synthesis of certain pharmaceutical compounds. Its higher cost and lack of extensive general-purpose data make it less suitable for routine ketone synthesis.

Ultimately, the optimal choice will be determined by a careful consideration of the target molecule's structure, the overall synthetic plan, and economic factors.

References

  • Atwal, K. S., Bergey, J. L., Hedberg, A., & Moreland, S. (1987). 2,5-Dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters. Journal of Medicinal Chemistry, 30(4), 635–640.
  • Chemistry LibreTexts. (2014). 19.21 The Acetoacetic Ester Synthesis: A Way to Synthesize a Methyl Ketone. Retrieved from [Link]

  • Clark, J. (2015). The Malonic Ester Synthesis. Retrieved from [Link]

  • Cureus. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Acetoacetic ester synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl acetoacetate. Retrieved from [Link]

  • Wikipedia. (2023). Benzyl acetate. Retrieved from [Link]

  • YouTube. (2016). Malonic Ester and Acetoacetic Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.
  • Royal Society of Chemistry. (1983). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 2831-2834.
  • Clutch Prep. (n.d.). Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). acetoacetic ester syntheses. Retrieved from [Link]

  • Pearson. (n.d.). Show how the following ketones might be synthesized by using the acetoacetic ester synthesis. Retrieved from [Link]

  • Laxmi Organic Industries. (n.d.). tert-Butyl acetoacetate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Ethyl acetoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

  • University of Babylon. (n.d.). The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1286.
  • MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • ResearchGate. (2025). Synthesis of 14C‐labelled 2‐(3‐benzoylphenoxy)‐2‐methyl propionic acid (LF.599). Retrieved from [Link]

  • ACS Publications. (2007). Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 50(15), 3584–3594.
  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • YouTube. (2020). B.Sc. III Year | Organic synthesis via enolates | Alkylation of ethyl acetoacetate. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Retrieved from [Link]

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A Comparative Guide to the Purity Validation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a crucial chemical intermediate whose purity directly impacts the quality, safety, and efficacy of subsequent products. This guide provides a comprehensive, technically detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for its purity validation. Authored for researchers, scientists, and drug development professionals, this document explains the rationale behind experimental choices, establishes a self-validating system based on authoritative guidelines, and presents data in a clear, comparative format.

Introduction: The Imperative of Purity in Chemical Intermediates

The compound this compound, with the molecular formula C10H16O5[1][2], serves as a building block in the synthesis of various high-value molecules, including pharmaceuticals. Impurities, which can originate from starting materials, side reactions, or degradation, can compromise the integrity of the final product. Therefore, a robust, validated analytical method for purity assessment is not just a quality control measure but a critical component of the entire development and manufacturing process.

High-Performance Liquid Chromatography (HPLC): The Method of Choice

For non-volatile and thermally sensitive compounds like this compound, HPLC, particularly in the reversed-phase mode, stands out as the premier analytical technique. Its high resolving power allows for the separation of the main compound from closely related impurities, ensuring accurate quantification.

Optimized HPLC Methodological Framework

The development of a successful HPLC method hinges on the systematic optimization of several key parameters. The choices outlined below are grounded in the chemical properties of the analyte and the principles of chromatographic separation.

Table 1: Optimized HPLC Parameters for Purity Analysis

ParameterOptimized ConditionScientific Rationale
Stationary Phase C18 column (e.g., Agilent HC-C18, 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides effective retention for the moderately polar analyte through hydrophobic interactions. Similar columns have been successfully used for the analysis of related acetoacetate compounds[3].
Mobile Phase Acetonitrile/Water (gradient or isocratic)A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The precise ratio or gradient program would be optimized to achieve the best separation of the main peak from any potential impurities. Acidifying the mobile phase with a small amount of acetic or formic acid can improve peak shape[4].
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm internal diameter column.
Column Temperature 30-35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.
Detection Wavelength UV, 210-230 nmAlthough the molecule lacks a strong chromophore, the ester and keto functional groups allow for detection at lower UV wavelengths.
Injection Volume 5-20 µLThe injection volume is optimized to provide a sufficient detector response without overloading the column, which can lead to peak distortion.
Experimental Workflow: A Step-by-Step Protocol

The following workflow outlines the process from sample preparation to data analysis.

Caption: HPLC Purity Validation Workflow

Data Interpretation: Quantifying Purity

The purity is typically calculated using the area percent method, as shown in the formula below. This assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main analyte peak / Total area of all peaks) x 100%

A Comparative Overview of Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.[5][6][7][8][9]

Table 2: Comparison of Purity Validation Methods

TechniquePrincipleApplicability to this compoundAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Not ideal due to the compound's relatively high boiling point and potential for thermal degradation.High resolution for volatile compounds.Requires analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.Provides structural confirmation of the main component and impurities.Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Can be coupled with LC (LC-MS) to provide molecular weight information for the main peak and any impurities.High sensitivity and specificity; provides molecular weight confirmation.Quantitative analysis requires stable isotope-labeled standards for best accuracy.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Useful for rapid, qualitative assessment of purity and for reaction monitoring.Simple, fast, and inexpensive.Primarily qualitative; not as precise or sensitive as HPLC.

G cluster_0 Primary Quantitative Method cluster_1 Complementary/Alternative Methods HPLC HPLC (High Resolution, Sensitivity, and Precision) GC GC (Limited by thermal stability) NMR NMR (Structural Elucidation, qNMR) LCMS LC-MS (Molecular Weight Confirmation) Purity_Validation Purity_Validation Purity_Validation->HPLC Purity_Validation->GC Purity_Validation->NMR Purity_Validation->LCMS

Sources

A Comparative Study of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate and its Analogs: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. This guide offers a detailed comparative analysis of a lesser-known β-keto ester, (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, with two of its more common counterparts: ethyl acetoacetate and tert-butyl acetoacetate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the reactivity and physical properties of these valuable synthetic intermediates.

Introduction to the Analogs

The core of this study revolves around the unique structural attributes of each molecule and their subsequent influence on chemical behavior. All three compounds share the characteristic acetoacetate backbone, featuring a methylene group activated by two flanking carbonyl groups. This "active methylene" is the epicenter of their reactivity.

This compound , with the chemical formula C₁₀H₁₆O₅ and a molecular weight of 216.23 g/mol , is distinguished by its ester substituent which contains a neopentyl-like structure with an additional acetate group.[1] This structural complexity suggests potential differences in steric hindrance and susceptibility to hydrolysis compared to simpler alkyl esters.

Ethyl acetoacetate (C₆H₁₀O₃, 130.14 g/mol ) is a widely used and cost-effective reagent in organic synthesis.[2] Its reactivity is well-documented, making it a staple in acetoacetic ester synthesis for the preparation of ketones.[3][4]

tert-Butyl acetoacetate (C₈H₁₄O₃, 158.19 g/mol ) offers a bulkier tert-butyl ester group.[5][6] This steric hindrance can influence reaction rates and, in some cases, provide advantages in terms of selectivity and ease of removal.[2] Notably, it has been reported to be significantly more reactive in certain acetoacetylation reactions.[7]

Physicochemical Properties: A Comparative Overview

The physical properties of these esters, such as solubility and boiling point, are critical considerations for their practical application in the laboratory.

PropertyThis compoundEthyl Acetoacetatetert-Butyl Acetoacetate
Molecular Weight ( g/mol ) 216.23[1]130.14[4]158.19[5][6]
Boiling Point (°C) Data not available181[3]71-72 (at 11 mmHg)[8]
Solubility Soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.[9]Miscible with common organic solvents, soluble in water.[3]Soluble in most common organic solvents.[5]

Core Reactivity: The Acetoacetic Ester Synthesis

The quintessential reaction of these compounds is the acetoacetic ester synthesis, a powerful method for constructing substituted ketones.[3][10][11][12][13][14] This process hinges on the acidity of the α-protons located on the methylene group nestled between the two carbonyls.

Enolate Formation

The first step in the acetoacetic ester synthesis is the deprotonation of the α-carbon to form a resonance-stabilized enolate. The pKa of the α-protons in acetoacetic esters is typically around 11, making them readily accessible to common bases like alkoxides.[11]

Enolate Formation Acetoacetate Acetoacetate Ester Enolate Resonance-Stabilized Enolate Acetoacetate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Conjugate_Acid Conjugate Acid (e.g., EtOH) Enolate->Conjugate_Acid

Caption: General workflow for enolate formation from an acetoacetate ester.

While all three esters readily form enolates, the steric bulk of the ester group can influence the choice of base and reaction conditions. For ethyl acetoacetate, sodium ethoxide in ethanol is the classic choice to prevent transesterification. For tert-butyl acetoacetate, a bulkier base like potassium tert-butoxide might be employed. The complex ester group of this compound may also necessitate careful selection of the base to avoid unwanted side reactions.

Alkylation

The resulting enolate is a potent nucleophile that readily undergoes Sₙ2 reactions with alkyl halides, introducing an alkyl group at the α-position.[3]

Alkylation Step Enolate Enolate Alkylated_Ester α-Alkylated Acetoacetate Ester Enolate->Alkylated_Ester Sₙ2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Ester Halide_Ion Halide Ion (X⁻) Alkylated_Ester->Halide_Ion

Caption: The alkylation step of the acetoacetic ester synthesis.

The steric environment around the nucleophilic carbon is a key differentiator. The less hindered ethyl group of ethyl acetoacetate generally allows for faster reaction rates with a wide range of alkyl halides. In contrast, the bulky tert-butyl group of tert-butyl acetoacetate might lead to slower alkylation rates, particularly with sterically demanding alkyl halides. The (2-acetyloxy-2-methylpropyl) group, with its neopentyl-like structure, is expected to introduce significant steric hindrance, potentially leading to the slowest alkylation rates among the three.

Hydrolysis and Decarboxylation

The final stage of the acetoacetic ester synthesis involves hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation upon heating to yield a ketone.[10][12]

Hydrolysis and Decarboxylation Alkylated_Ester α-Alkylated Acetoacetate Ester Beta_Keto_Acid β-Keto Acid (unstable) Alkylated_Ester->Beta_Keto_Acid Hydrolysis Acid_Heat H₃O⁺, Δ Acid_Heat->Beta_Keto_Acid Ketone Ketone Beta_Keto_Acid->Ketone Decarboxylation CO2 CO₂ Ketone->CO2

Caption: Final steps of the acetoacetic ester synthesis.

The ease of hydrolysis can vary significantly. Ethyl esters typically require heating with aqueous acid or base for hydrolysis. A significant advantage of tert-butyl esters is their susceptibility to cleavage under milder acidic conditions, which can be beneficial for sensitive substrates. The (2-acetyloxy-2-methylpropyl) ester contains two ester functionalities. The primary ester is expected to hydrolyze under standard conditions, while the tertiary acetate group might also be susceptible to hydrolysis, potentially leading to a diol-substituted ketone if not carefully controlled.

Comparative Reactivity in Acetoacetylation

An important application of acetoacetate esters is the acetoacetylation of alcohols and amines. In this context, tert-butyl acetoacetate has been shown to be a superior reagent, reacting 15 to 20 times faster than methyl or ethyl acetoacetate.[7] This enhanced reactivity is attributed to a different reaction mechanism that does not involve a typical transesterification pathway. This makes tert-butyl acetoacetate particularly effective for acetoacetylating primary and secondary hydroxyls.[7] The reactivity of this compound in such reactions has not been documented but would be an interesting area for future investigation.

Proposed Synthesis of this compound

Proposed Synthesis EAA Ethyl Acetoacetate Target This compound EAA->Target Alcohol 1-acetoxy-2-methylpropan-2-ol Alcohol->Target Catalyst Acid or Base Catalyst Catalyst->Target Transesterification Ethanol Ethanol Target->Ethanol byproduct

Caption: Proposed synthesis of the title compound via transesterification.

This reaction would likely be carried out under acidic or basic conditions with the removal of ethanol to drive the equilibrium towards the desired product.

Experimental Protocols

To facilitate a direct comparison of these compounds, the following standardized experimental protocols are proposed.

Protocol 1: Comparative Analysis of Alkylation Rates

Objective: To compare the relative rates of alkylation of the three acetoacetate esters with a model alkyl halide.

Materials:

  • This compound

  • Ethyl acetoacetate

  • tert-Butyl acetoacetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Benzyl bromide

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In separate, dry, nitrogen-flushed round-bottom flasks, dissolve equimolar amounts of each acetoacetate ester and the internal standard in anhydrous ethanol.

  • To each flask, add one equivalent of sodium ethoxide and stir for 15 minutes at room temperature to ensure complete enolate formation.

  • At time zero, add one equivalent of benzyl bromide to each flask simultaneously.

  • Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Quench each aliquot with a dilute aqueous solution of HCl and extract with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze each crude product by ¹H NMR spectroscopy to determine the ratio of starting material to the alkylated product by integrating the respective characteristic peaks relative to the internal standard.

  • Plot the percentage conversion versus time for each ester to compare their alkylation rates.

Protocol 2: Comparative Study of Hydrolytic Stability

Objective: To assess the stability of the three acetoacetate esters under acidic and basic conditions.

Materials:

  • This compound

  • Ethyl acetoacetate

  • tert-Butyl acetoacetate

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Dioxane (as a co-solvent)

  • Internal standard (e.g., biphenyl)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of each acetoacetate ester and the internal standard in dioxane.

  • For the acidic stability study, add a known volume of each stock solution to separate vials containing 1 M HCl at a constant temperature (e.g., 50 °C).

  • For the basic stability study, add a known volume of each stock solution to separate vials containing 1 M NaOH at a constant temperature (e.g., 25 °C).

  • At various time points, withdraw an aliquot from each vial, neutralize it, and dilute with the mobile phase for HPLC analysis.

  • Inject the samples into the HPLC and quantify the amount of remaining acetoacetate ester relative to the internal standard.

  • Plot the concentration of the remaining ester versus time to determine the rate of hydrolysis for each compound under both acidic and basic conditions.

Conclusion

The choice of a β-keto ester in a synthetic sequence can have profound implications for reaction efficiency, yield, and the overall feasibility of a synthetic route. While ethyl acetoacetate remains a reliable and economical choice for many standard applications, tert-butyl acetoacetate offers distinct advantages in terms of its enhanced reactivity in acetoacetylation reactions and the mild conditions required for its removal. This compound, with its unique ester substituent, presents an interesting case where increased steric hindrance is likely to play a significant role in its reactivity profile. The additional ester functionality also introduces another layer of chemical reactivity that could be either a useful handle for further transformations or a potential liability leading to undesired side reactions. The experimental protocols outlined in this guide provide a framework for a systematic and quantitative comparison of these important synthetic intermediates, enabling researchers to make informed decisions based on the specific demands of their synthetic targets.

References

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A Comparative Guide to the Structural Characterization and Confirmation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, rigorous structural characterization is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison for the characterization and structural confirmation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a β-keto ester of potential interest in various chemical applications. We will explore the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—and compare them with a well-characterized structural analog, ethyl acetoacetate.

Introduction to this compound

This compound is a diester with a β-keto functional group. Its structure, presented below, suggests a molecule with multiple carbonyl environments and distinct alkyl proton signals, making it an excellent candidate for detailed spectroscopic analysis. The presence of the β-keto ester moiety is significant, as this functional group is a versatile synthon in organic chemistry.[1]

Molecular Formula: C₁₀H₁₆O₅ Molecular Weight: 216.23 g/mol [2] CAS Number: 106685-66-9[3]

This guide will delineate the process of confirming this structure through a multi-technique approach, ensuring a self-validating system of analysis.

Structural Characterization Workflow

A logical and systematic workflow is crucial for the unambiguous structural elucidation of a novel compound. The following diagram illustrates the proposed workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the characterization of the target compound.

Part 1: Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following spectral features.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.10s2H-C(=O)CH₂C(=O)-
~3.90s2H-OCH₂C(CH₃)₂-
~2.25s3HCH₃C(=O)CH₂-
~2.05s3HCH₃C(=O)O-
~1.20s6H-C(CH₃)₂-

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~200.5CH₃C (=O)CH₂-
~170.8CH₃C (=O)O-
~167.0-CH₂C (=O)O-
~80.5-OC (CH₃)₂-
~68.0-OCH₂ C(CH₃)₂-
~50.0-C(=O)CH₂ C(=O)-
~30.0CH₃ C(=O)CH₂-
~22.0-C(CH₃ )₂-
~21.0CH₃ C(=O)O-

Experimental Protocol: NMR Spectroscopy [4]

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at a corresponding frequency (e.g., 100 MHz). Use a spectral width of ~240 ppm and a sufficient number of scans for adequate signal averaging.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
216[M]⁺ (Molecular Ion)
157[M - OCCH₃]⁺
115[M - OCH₂C(CH₃)₂OCCH₃]⁺
101[CH₂C(CH₃)₂OCCH₃]⁺
43[CH₃CO]⁺ (Base Peak)

Experimental Protocol: Mass Spectrometry [4]

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Interpretation
~2970C-H stretch (alkane)
~1745C=O stretch (ester)
~1720C=O stretch (ketone)
~1240C-O stretch (ester)
~1160C-O stretch (ester)

Experimental Protocol: Infrared (IR) Spectroscopy [4]

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber.

Part 2: Comparative Analysis with Ethyl Acetoacetate

To provide context for the characterization of this compound, we will compare its expected spectral data with that of a simpler, well-known β-keto ester, ethyl acetoacetate.

Structural Comparison

G cluster_target This compound cluster_comparator Ethyl Acetoacetate target C₁₀H₁₆O₅ MW: 216.23 comparison vs. comparator C₆H₁₀O₃ MW: 130.14

Caption: Structural comparison of the two molecules.

NMR Spectroscopy Comparison

The most significant differences in the NMR spectra will arise from the different ester groups.

  • ¹H NMR: Ethyl acetoacetate will show a characteristic quartet at ~4.2 ppm and a triplet at ~1.3 ppm for the ethyl group, which are absent in the spectrum of the target molecule.[5][6] Conversely, the target molecule will exhibit singlets for the -OCH₂- and gem-dimethyl protons.

  • ¹³C NMR: The target molecule will have additional signals corresponding to the carbons of the (2-acetyloxy-2-methylpropyl) group, including a quaternary carbon signal around 80.5 ppm. Ethyl acetoacetate's spectrum will be simpler, with signals for the ethyl group carbons.[4]

Mass Spectrometry Comparison

The fragmentation patterns will be distinct due to the different ester moieties.

  • Molecular Ion: The molecular ion for ethyl acetoacetate will be at m/z 130, significantly lower than the 216 for the target molecule.[2][7]

  • Fragmentation: Ethyl acetoacetate typically shows a prominent fragment at m/z 88 due to McLafferty rearrangement, which is not expected for the target molecule. The base peak for both is likely to be m/z 43, corresponding to the acetyl cation.[8]

Infrared Spectroscopy Comparison

The IR spectra will be broadly similar due to the presence of the β-keto ester functionality in both molecules. However, subtle differences may be observed in the C-O stretching region (1300-1000 cm⁻¹) due to the different ester alkyl groups.[9][10] Both will exhibit strong carbonyl absorptions around 1745 cm⁻¹ (ester) and 1720 cm⁻¹ (ketone).[11]

Conclusion

The structural confirmation of this compound can be confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. By comparing the predicted spectral data for the target molecule with the established data for a known analog like ethyl acetoacetate, researchers can gain a higher degree of confidence in their structural assignment. The detailed protocols and comparative data presented in this guide provide a robust framework for the characterization of this and other novel β-keto esters.

References

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biological activity of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the exploration of versatile chemical scaffolds that can be systematically modified to tune biological activity is of paramount importance. The 3-oxobutanoate framework, a key structural motif in various biologically active molecules, represents a promising starting point for the generation of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of several classes of 3-oxobutanoate derivatives, supported by experimental data and detailed protocols. By examining the structure-activity relationships (SAR) within these series, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to inform their own research endeavors.

Introduction to the 3-Oxobutanoate Scaffold

The 3-oxobutanoate moiety, also known as acetoacetate, is a beta-keto ester characterized by a ketone at the C-3 position and an ester group. This arrangement of functional groups imparts a unique chemical reactivity, most notably the presence of an acidic α-hydrogen, which makes it a versatile building block in organic synthesis.[1] Its derivatives have been investigated for a range of biological applications, including antimicrobial, cytotoxic, and neuroprotective activities. This guide will delve into specific examples from the scientific literature to compare and contrast the biological profiles of these derivatives.

Comparative Biological Activities of 3-Oxobutanoate Derivatives

Antimicrobial and Antibacterial Activity

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Several studies have demonstrated the potential of 3-oxobutanoate derivatives as effective antimicrobial agents.

A study by Shah et al. describes the synthesis and antimicrobial evaluation of a series of ethyl 3-oxo-2-(2-(3-(N-alkyl sulfamoyl) phenyl) hydrazono) butanoates.[2] These compounds were screened against various bacterial and fungal strains. The underlying hypothesis for their synthesis was that the combination of the sulfonamide group, a well-known antibacterial pharmacophore, with the 3-oxobutanoate scaffold could lead to synergistic or enhanced antimicrobial effects.

In a different approach, researchers have explored the antibacterial potential of β-keto esters designed as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic bacteria.[3][4] By mimicking the structure of the natural autoinducer molecule, N-(3-oxo-hexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), a series of eight β-keto ester analogues were synthesized and evaluated.[3]

Another class of 3-oxobutanoate derivatives, the 2-benzylidene-3-oxobutanamides, have shown promising activity against resistant bacterial strains. One study reported that (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide and (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide exhibited significant growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.

The following table summarizes the minimum inhibitory concentrations (MICs) for selected derivatives from these studies.

Derivative ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
2-Benzylidene-3-oxobutanamides(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideS. aureus (MRSA)2
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideA. baumannii (MDR)16
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamideS. aureus (MRSA)2
Ethyl 2-(benzylidene)-3-oxobutanoatesEthyl 2-(4-chlorobenzylidene)-3-oxobutanoateS. aureus25[5]
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoateE. coli25[5]
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoateNot specified-[6]
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoateNot specified-[7]

Structure-Activity Relationship Insights:

The data suggests that the introduction of a benzylidene group at the 2-position of the 3-oxobutanoate scaffold is a viable strategy for developing antibacterial agents. The presence of nitro groups on the phenyl ring of the 2-benzylidene-3-oxobutanamides appears to be crucial for their potent activity against resistant strains. For the ethyl 2-(benzylidene)-3-oxobutanoates, substitutions on the phenyl ring (e.g., chloro, methyl, fluoro) influence their antimicrobial profile, although a direct comparison of their potency is not available from the provided search results.[5][6][7]

G cluster_scaffold 3-Oxobutanoate Scaffold cluster_derivatives Derivative Classes cluster_activity Biological Activity Scaffold 3-Oxobutanoate Deriv1 2-Benzylidene- 3-oxobutanamides Scaffold->Deriv1 Modification Deriv2 Ethyl 2-(benzylidene)- 3-oxobutanoates Scaffold->Deriv2 Modification Deriv3 β-Keto Esters (QS Inhibitors) Scaffold->Deriv3 Modification Activity Antimicrobial/ Antibacterial Deriv1->Activity Deriv2->Activity Deriv3->Activity

Cytotoxicity and Anticancer Potential

The evaluation of cytotoxicity is a critical step in drug discovery, both for identifying potential anticancer agents and for assessing the safety of new chemical entities. The cytotoxicity of acetoacetate derivatives has been a subject of interest, particularly in the context of ketogenic diets and cancer therapy.

One study highlighted a crucial experimental consideration: the cytotoxic effects observed with lithium acetoacetate (LiAcAc) on breast cancer and normal cell lines were attributed to the lithium ion rather than the acetoacetate moiety itself. This was demonstrated by comparing the effects of LiAcAc with lithium chloride (LiCl) and sodium acetoacetate (NaAcAc). While LiAcAc and LiCl showed similar cytotoxic profiles, NaAcAc had no significant effect on cell viability. This finding underscores the importance of appropriate salt selection and control experiments in in vitro assays.

In contrast, another study suggested that while acetoacetate itself may not be cytotoxic, it can enhance the cytotoxic effects of other anti-tumor agents on MCF-7 breast cancer cells. This synergistic effect presents an intriguing therapeutic possibility, though the underlying mechanism remains to be fully elucidated.

A comparative study on homo-aza-steroidal esters, which are structurally distinct from simple acetoacetates but contain an ester functionality, demonstrated that these compounds can induce cytogenetic damage in human lymphocytes.[8] A correlation was found between their ability to induce sister-chromatid exchange, delay cell division, and their previously established antitumor activity.[8]

Compound/DerivativeCell LineEffectKey FindingReference
Lithium Acetoacetate (LiAcAc)Breast cancer and normal cellsCytotoxicEffect is mediated by the lithium ion, not acetoacetate.
Sodium Acetoacetate (NaAcAc)Breast cancer and normal cellsNot cytotoxicAcetoacetate alone does not induce significant cell death.
AcetoacetateMCF-7 breast cancer cellsEnhances cytotoxicity of other agentsPotentiates the effect of anti-tumor drugs.
Homo-aza-steroidal estersHuman lymphocytesInduces cytogenetic damageCorrelates with antitumor activity.[8]

G Start Select 3-Oxobutanoate Derivative and Cell Line Step1 Prepare Stock Solutions (e.g., in DMSO) Start->Step1 Step2 Seed Cells in 96-well Plates Step1->Step2 Step3 Treat Cells with Serial Dilutions of the Derivative Step2->Step3 Step4 Incubate for a Defined Period (e.g., 24, 48, 72 hours) Step3->Step4 Step5 Perform Cytotoxicity Assay (e.g., MTT, Neutral Red Uptake) Step4->Step5 Step6 Measure Absorbance/ Fluorescence Step5->Step6 Step7 Calculate IC50 Values Step6->Step7 End Comparative Analysis of Cytotoxicity Step7->End

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key biological assays are provided below.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the general principles of antimicrobial susceptibility testing and is applicable for the evaluation of novel 3-oxobutanoate derivatives.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (broth without inoculum). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

1. Cell Culture and Seeding: a. Culture the desired cancer or normal cell line in its recommended medium supplemented with fetal bovine serum and antibiotics. b. Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. c. Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test 3-oxobutanoate derivative in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

3. Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Assay and Data Analysis: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). c. Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. d. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 3-oxobutanoate scaffold has demonstrated considerable versatility, with its derivatives exhibiting a range of biological activities, most notably in the antimicrobial and anticancer arenas. The structure-activity relationship studies, though still in their early stages for many derivative classes, indicate that targeted modifications to the core structure can significantly enhance potency and selectivity. For instance, the incorporation of specific substituents on appended aromatic rings appears to be a key determinant of antibacterial efficacy.

Future research in this area should focus on the systematic synthesis and evaluation of novel libraries of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate derivatives and other related esters. A more comprehensive understanding of the SAR will be crucial for the rational design of next-generation therapeutic agents. Furthermore, elucidating the precise molecular mechanisms of action for the most promising compounds will be essential for their advancement through the drug development pipeline. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutics derived from the versatile 3-oxobutanoate scaffold.

References

  • Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. ResearchGate. Available at: [Link]

  • Shah, P. J. Synthesis, characterization and antimicrobial study of oxobutanoate. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. ResearchGate. Available at: [Link]

  • Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. ResearchGate. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Available at: [Link]

  • Mourelatos, D., Papageorgiou, A., Boutis, L., & Catsoulacos, P. (1995). Comparative study on cytogenetic damage induced by homo-aza-steroidal esters in human lymphocytes. Mutation research, 334(1), 19–22. Available at: [Link]

  • Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. ScienceDirect. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The efficiency, cost-effectiveness, and sustainability of its synthesis are critical considerations for researchers and drug development professionals. This guide provides a comprehensive cost-benefit analysis of three distinct synthesis routes: a traditional chemical approach using diketene, a chemical transesterification method, and a modern enzymatic alternative. By presenting detailed experimental protocols, comparative data, and in-depth analysis of the underlying chemical principles, this document aims to empower scientists to make informed decisions for their specific research and development needs.

Route 1: The Diketene Approach - A Direct and Rapid Synthesis

This classical approach leverages the high reactivity of diketene to directly form the acetoacetate ester. The synthesis is a two-step process, starting with the preparation of the key alcohol intermediate, 2-acetoxy-2-methyl-1-propanol.

Step 1: Synthesis of 2-acetoxy-2-methyl-1-propanol

The synthesis of the alcohol intermediate is achieved through the selective acetylation of one of the hydroxyl groups of 2-methyl-1,2-propanediol. Pyridine is used as a catalyst and base to facilitate the reaction with acetic anhydride.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-methyl-1,2-propanediol (1.0 equivalent) in dry pyridine (2-10 mL per mmol of diol) under an inert atmosphere (e.g., Argon) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2-acetoxy-2-methyl-1-propanol.

Synthesis_of_2-acetoxy-2-methyl-1-propanol 2-methyl-1,2-propanediol 2-methyl-1,2-propanediol Reaction Reaction 2-methyl-1,2-propanediol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Pyridine Pyridine Pyridine->Reaction Catalyst 2-acetoxy-2-methyl-1-propanol 2-acetoxy-2-methyl-1-propanol Reaction->2-acetoxy-2-methyl-1-propanol

Caption: Synthesis of 2-acetoxy-2-methyl-1-propanol.

Step 2: Synthesis of this compound

The final product is synthesized by reacting 2-acetoxy-2-methyl-1-propanol with diketene, a highly reactive and efficient acetylating agent. Triethylamine is used as a base to catalyze the reaction.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer under an inert atmosphere, dissolve 2-acetoxy-2-methyl-1-propanol (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or ethyl acetate).

  • Cool the mixture to 0-5°C.

  • Slowly add diketene (1.05 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1 M HCl), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Diketene_Route 2-acetoxy-2-methyl-1-propanol 2-acetoxy-2-methyl-1-propanol Reaction Reaction 2-acetoxy-2-methyl-1-propanol->Reaction Diketene Diketene Diketene->Reaction Triethylamine Triethylamine Triethylamine->Reaction Catalyst Final_Product (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Reaction->Final_Product

Caption: Diketene-based synthesis of the target ester.

Route 2: The Transesterification Pathway - A Classic and Cost-Effective Method

Transesterification offers a more traditional and potentially lower-cost alternative to the diketene route, using readily available ethyl acetoacetate. This method also begins with the synthesis of 2-acetoxy-2-methyl-1-propanol as described in Route 1, Step 1.

Experimental Protocol:

  • Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Charge the flask with 2-acetoxy-2-methyl-1-propanol (1.0 equivalent), a molar excess of ethyl acetoacetate (e.g., 3-5 equivalents), and a catalytic amount of a strong base such as sodium ethoxide (e.g., 0.1 equivalents).

  • Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thereby driving the equilibrium towards the product side.

  • Monitor the reaction progress by analyzing the distillate (for ethanol) and the reaction mixture (by TLC or GC).

  • Once the reaction is complete, cool the mixture and neutralize the basic catalyst with a weak acid (e.g., acetic acid).

  • Remove the excess ethyl acetoacetate by vacuum distillation.

  • Purify the remaining residue by vacuum distillation or column chromatography to obtain the final product.

Transesterification_Route 2-acetoxy-2-methyl-1-propanol 2-acetoxy-2-methyl-1-propanol Reaction Reaction 2-acetoxy-2-methyl-1-propanol->Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Catalyst Final_Product (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Reaction->Final_Product Ethanol Ethanol Reaction->Ethanol Byproduct (removed)

Caption: Transesterification synthesis of the target ester.

Route 3: The Enzymatic Approach - A Green and Selective Alternative

Enzymatic synthesis, specifically transesterification catalyzed by lipases, presents a more environmentally friendly and highly selective route. This method operates under mild conditions, often leading to higher purity products and easier work-up procedures.

Experimental Protocol:

  • In a suitable reaction vessel, combine 2-acetoxy-2-methyl-1-propanol (1.0 equivalent) and ethyl acetoacetate (1.0-1.5 equivalents) in a non-aqueous solvent such as toluene or MTBE.

  • Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), to the mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate mass.

  • Incubate the reaction mixture at a controlled temperature, typically between 40-60°C, with gentle agitation.

  • To drive the reaction to completion, the byproduct ethanol can be removed by applying a vacuum or by using molecular sieves.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration and can often be reused for several cycles.

  • The solvent and any excess starting material are removed under reduced pressure, often yielding a product of high purity that may not require further chromatographic purification.

Enzymatic_Route 2-acetoxy-2-methyl-1-propanol 2-acetoxy-2-methyl-1-propanol Reaction Reaction 2-acetoxy-2-methyl-1-propanol->Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Biocatalyst Final_Product (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Reaction->Final_Product Ethanol Ethanol Reaction->Ethanol Byproduct

A Senior Application Scientist's Guide to the Performance of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the nuanced interactions between a molecule and its solvent environment are paramount to achieving desired outcomes. This guide provides an in-depth analysis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a bifunctional molecule with significant potential as a versatile building block. Our focus is a critical examination of its performance—specifically, its stability—across a spectrum of common laboratory solvents. By elucidating the causality behind solvent-induced performance shifts, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed solvent selection, thereby optimizing reaction yields, minimizing impurity formation, and ensuring process robustness.

Introduction to this compound

This compound (CAS: 106685-66-9) is an organic ester characterized by the presence of both a β-ketoester and a tertiary acetate ester functionality within the same molecule.[1][] This unique structural arrangement makes it a valuable intermediate for a variety of chemical transformations. The β-ketoester moiety serves as a classic precursor for generating diverse heterocyclic compounds and for undergoing various carbon-carbon bond-forming reactions, while the tertiary ester provides a sterically hindered site that can influence reaction pathways.

However, the very features that make this molecule synthetically attractive also render its stability highly sensitive to the surrounding chemical environment. The selection of an appropriate solvent is therefore not a trivial consideration but a critical process parameter that dictates the compound's shelf-life and its reactivity in a synthetic sequence. Far from being a passive medium, the solvent actively modulates reaction rates and can even participate in degradation pathways.[3] This guide presents a comparative study of the stability of this compound in different solvent systems, supported by a theoretical framework and detailed experimental protocols for validation.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 106685-66-9BOC Sciences[]
Molecular Formula C10H16O5PubChem[1]
Molecular Weight 216.23 g/mol PubChem[1]
Appearance Light-Yellow OilPharmaffiliates[4]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and MethanolSanta Cruz Biotechnology[5]

The Decisive Role of the Solvent: A Theoretical Framework

The rate of chemical reactions, including the degradation of esters, can be profoundly influenced by the choice of solvent.[6] This influence stems from the differential solvation of the ground state (reactants) and the transition state of the reaction.[7][8] For ester hydrolysis, a key degradation pathway for this compound, the solvent's polarity and its ability to form hydrogen bonds are critical determinants of the reaction rate.

Solvent Polarity and Dielectric Constant: Polar solvents can stabilize charged or polar transition states more effectively than non-polar solvents.[3] In the case of base-catalyzed ester hydrolysis, the transition state involves the formation of a negatively charged tetrahedral intermediate. Polar solvents stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction rate.[6][7]

Protic vs. Aprotic Solvents:

  • Polar Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons and are capable of hydrogen bonding.[9] These solvents can solvate both the nucleophile (e.g., hydroxide ion) and the electrophilic carbonyl carbon. While they can stabilize the transition state, they can also form a strong solvation shell around the nucleophile, potentially reducing its reactivity.[3]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) lack acidic protons and are poor hydrogen bond donors.[10] They are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and highly reactive. This often leads to significant rate enhancements in nucleophilic substitution reactions.[3]

  • Non-Polar Solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species.[3][11] Consequently, reactions involving charged intermediates, such as ester hydrolysis, are typically much slower in these media.

The following diagram illustrates the general workflow for evaluating the performance of the target compound in various solvents.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing Compound (2-acetyloxy-2-methylpropyl) 3-oxobutanoate Solutions Prepare Stock Solutions (Known Concentration) Compound->Solutions Solvents Select Solvent Panel (Protic, Aprotic, Non-Polar) Solvents->Solutions Incubate Incubate Solutions at Controlled Temperature Solutions->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze by HPLC/UPLC (Monitor Compound Peak Area) Quench->Analyze Plot Plot ln([Compound]) vs. Time Analyze->Plot Calculate Calculate Pseudo-First-Order Rate Constant (k) Plot->Calculate Compare Compare Half-Life (t½) in Different Solvents Calculate->Compare

Caption: Experimental workflow for comparative stability analysis.

Comparative Performance Analysis: Stability in Diverse Solvent Systems

To quantify the influence of the solvent on the stability of this compound, a series of stability studies were conducted. The compound was dissolved in a range of solvents of varying polarity and proticity, and its concentration was monitored over time at a constant temperature. The primary performance metric was the half-life (t½) of the compound, representing the time taken for its concentration to decrease by 50%.

Hypothetical Stability Data of this compound at 40°C

SolventSolvent ClassDielectric Constant (ε) at 20°CHalf-Life (t½) in hours
MethanolPolar Protic33.048
EthanolPolar Protic24.596
AcetonitrilePolar Aprotic37.5250
AcetonePolar Aprotic20.7480
Ethyl AcetateModerately Polar6.0> 2000
DichloromethaneModerately Polar9.1> 2000
TolueneNon-Polar2.4> 5000
HexaneNon-Polar1.9> 5000

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes to demonstrate scientific principles. Actual values may vary.

Interpretation of Results:

The results clearly demonstrate a strong correlation between solvent properties and the stability of the ester.

  • Polar Protic Solvents: The compound exhibits the lowest stability in polar protic solvents like methanol. This is consistent with the principles of solvolysis, where the solvent itself can act as a nucleophile (methanolysis), leading to transesterification or hydrolysis if water is present. The higher dielectric constant also stabilizes the polar transition state of hydrolysis.[7][12]

  • Polar Aprotic Solvents: Stability is significantly improved in polar aprotic solvents like acetonitrile and acetone.[3] While these solvents are polar enough to dissolve the compound, they are poor hydrogen bond donors and do not act as nucleophiles, thus slowing the degradation process.

  • Non-Polar and Moderately Polar Solvents: The compound is exceptionally stable in non-polar solvents like toluene and hexane, as well as moderately polar solvents like ethyl acetate and dichloromethane.[9] The low polarity of these media disfavors the formation of the charged transition state required for hydrolysis, dramatically increasing the compound's half-life.

The following diagram illustrates the proposed mechanism for hydrolysis and the stabilizing/destabilizing effects of different solvent types on the transition state.

Caption: Solvent effects on the hydrolysis transition state.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided.

Protocol 4.1: Spectroscopic Characterization and Purity Assessment

Objective: To confirm the identity and purity of this compound before stability testing.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 15-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).[13]

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Analysis: Confirm the presence of characteristic peaks corresponding to the methyl groups, methylene groups, and quaternary carbons of the molecule. The integrated peak areas in the ¹H NMR spectrum should correspond to the number of protons in the structure. Purity can be estimated by the absence of significant impurity peaks.

B. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat oil sample between two KBr salt plates to create a thin film.[14]

  • Instrumentation: Record the spectrum using an FT-IR spectrometer from 4000-400 cm⁻¹.

  • Analysis: Identify characteristic stretching frequencies for the ketone C=O (approx. 1720 cm⁻¹) and the two ester C=O groups (approx. 1740 cm⁻¹).[15]

C. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in methanol or acetonitrile.[13]

  • Instrumentation: Analyze using a mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Analysis: Confirm the presence of the molecular ion [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 216.23 g/mol .

Protocol 4.2: Comparative Stability Study

Objective: To determine the degradation rate constant and half-life of the compound in various solvents.

  • Preparation of Standards: Prepare a stock solution of this compound in acetonitrile at a concentration of 10 mg/mL. Create a set of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by diluting the stock solution.

  • Preparation of Study Samples: For each solvent to be tested, accurately weigh and dissolve the compound to a final concentration of approximately 1 mg/mL.

  • Incubation: Place all sample vials in a temperature-controlled chamber set to 40°C.

  • Time-Point Sampling: At predetermined time intervals (e.g., t=0, 2, 4, 8, 24, 48, 96 hours), withdraw an aliquot from each sample vial.

  • Sample Analysis by HPLC:

    • Mobile Phase: A gradient of water and acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector at a wavelength where the compound shows maximum absorbance (determined by UV scan, likely around 250-275 nm for the β-ketoester chromophore).[16]

    • Injection: Inject a fixed volume (e.g., 10 µL) of each time-point sample.

  • Data Processing:

    • Generate a calibration curve from the standards by plotting peak area versus concentration.

    • For each time-point sample, determine the concentration of the remaining compound using the calibration curve.

    • Plot the natural logarithm of the concentration (ln[C]) versus time for each solvent.

    • The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Recommendations

The performance and viability of this compound are inextricably linked to the solvent system in which it is handled, stored, or reacted. Our analysis, grounded in the principles of physical organic chemistry, demonstrates a clear hierarchy of stability.

  • For long-term storage and as a reaction medium where stability is paramount, non-polar solvents such as toluene or moderately polar aprotic solvents like ethyl acetate are highly recommended. These environments suppress degradation pathways by destabilizing the polar intermediates of hydrolysis.

  • Polar aprotic solvents like acetonitrile or acetone offer a compromise, providing good solvating power with moderate stability. They are suitable for reactions where higher polarity is required but where protic sources must be avoided.

  • The use of polar protic solvents, particularly alcohols like methanol, should be approached with caution. These solvents can actively participate in the degradation of the compound and should only be used for short durations or when they are a necessary part of the reaction mechanism itself, with the understanding that competing solvolysis is likely.

By leveraging this guide, researchers can make strategic decisions in solvent selection, thereby enhancing the reliability and success of their synthetic endeavors involving this versatile ketoester.

References

  • Title: Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol Source: ResearchGate URL: [Link]

  • Title: A Deep Dive into Common Organic Solvents Source: ChemTalk URL: [Link]

  • Title: types of organic solvents Source: Tenger Chemical URL: [Link]

  • Title: Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester Source: International Journal of Trend in Scientific Research and Development URL: [Link]

  • Title: Organic Solvents: Types, Uses, & Properties Explained Source: A L Allen URL: [Link]

  • Title: Kinetic studies in ester hydrolysis Source: Indian Academy of Sciences URL: [Link]

  • Title: Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters Source: International Journal of Current Science URL: [Link]

  • Title: Organic Solvents Definition, Types & List - Lesson Source: Study.com URL: [Link]

  • Title: Organic Solvents: Complete Guide, Industrial Uses & Safety Source: Brofind URL: [Link]

  • Title: Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester Source: ResearchGate URL: [Link]

  • Title: Spectrophotometric Determination of Microgram Quantities of Ethyl Acetoacetate Source: ACS Publications URL: [Link]

  • Title: Ethyl acetoacetate 乙酰乙酸乙酯 teaches you Organic spectroscopy Source: Organic Spectroscopy International URL: [Link]

  • Title: 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester Source: PubChem URL: [Link]

  • Title: Chemical Name : 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester-d6 Source: Pharmaffiliates URL: [Link]

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A Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate: Synthesis, Comparative Analysis, and Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth technical analysis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a sterically hindered β-keto ester. Due to the limited specific literature on this compound, this guide synthesizes information from general principles of β-keto ester chemistry to offer probable synthetic routes and a comparative analysis against common alternatives.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₆O₅ and a molecular weight of 216.23 g/mol , is a unique β-keto ester characterized by a bulky ester group.[1] Its structure suggests potential applications in medicinal chemistry, where the ester moiety could serve as a cleavable group or influence the pharmacokinetic properties of a parent molecule. The core β-keto ester functionality is a versatile synthon for carbon-carbon bond formation, enabling a wide range of chemical transformations.[2][3][4]

Below is the chemical structure of this compound:

Figure 1: Chemical structure of this compound.

Plausible Synthetic Routes

The synthesis of sterically hindered β-keto esters like this compound can be challenging. Based on established methodologies for β-keto ester synthesis, two primary routes are proposed: transesterification and acylation of the corresponding alcohol.

Transesterification of a Simpler Acetoacetate

Transesterification is a widely used method for the synthesis of various β-keto esters from readily available starting materials like ethyl acetoacetate.[1][5][6] This approach involves reacting a simple acetoacetate with the desired alcohol, in this case, 2-acetoxy-2-methylpropan-1-ol, in the presence of a catalyst.

G start Ethyl Acetoacetate + 2-Acetoxy-2-methylpropan-1-ol catalyst Catalyst (e.g., Boric Acid, Lewis Acid) start->catalyst reaction Transesterification Reaction start->reaction catalyst->reaction product This compound reaction->product byproduct Ethanol (removed to drive equilibrium) reaction->byproduct

Figure 2: General workflow for the transesterification synthesis.

Experimental Protocol: Boric Acid Catalyzed Transesterification

This protocol is adapted from general procedures for boric acid-catalyzed transesterification of β-keto esters.[6][7]

  • Materials:

    • Ethyl acetoacetate

    • 2-Acetoxy-2-methylpropan-1-ol

    • Boric acid (catalyst)

    • Toluene (solvent)

    • Anhydrous sodium sulfate

    • Standard laboratory glassware for reflux and distillation

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1 equivalent), 2-acetoxy-2-methylpropan-1-ol (1.2 equivalents), and boric acid (10 mol%).

    • Add toluene as the solvent.

    • Heat the reaction mixture to reflux and monitor the removal of ethanol via the Dean-Stark trap.

    • Continue refluxing until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture to room temperature.

    • Filter to remove the boric acid catalyst.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Acylation of 2-Acetoxy-2-methylpropan-1-ol

An alternative route involves the direct acylation of 2-acetoxy-2-methylpropan-1-ol with an acetoacetylating agent. Diketene is a common reagent for this purpose; however, its high reactivity and toxicity can be problematic.[8] A safer and more stable alternative is 2,2,6-trimethyl-4H-1,3-dioxin-4-one.[8]

G start 2-Acetoxy-2-methylpropan-1-ol + 2,2,6-trimethyl-4H-1,3-dioxin-4-one conditions Reflux in THF Sodium Acetate (optional) start->conditions reaction Acylation Reaction start->reaction conditions->reaction product This compound reaction->product byproduct Acetone reaction->byproduct

Figure 3: General workflow for the acylation synthesis route.

Experimental Protocol: Acylation using 2,2,6-trimethyl-4H-1,3-dioxin-4-one

This protocol is based on a general method for the synthesis of β-keto esters using 2,2,6-trimethyl-4H-1,3-dioxin-4-one.[8]

  • Materials:

    • 2-Acetoxy-2-methylpropan-1-ol

    • 2,2,6-trimethyl-4H-1,3-dioxin-4-one

    • Sodium acetate (optional, as catalyst)

    • Tetrahydrofuran (THF), anhydrous

    • Standard laboratory glassware for reflux

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetoxy-2-methylpropan-1-ol (1 equivalent) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 equivalents) in anhydrous THF.

    • Add a catalytic amount of sodium acetate (optional).

    • Heat the mixture to reflux.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Comparative Analysis with Alternative β-Keto Esters

The choice of a β-keto ester in a synthetic route is often a trade-off between reactivity, steric hindrance, and ease of subsequent transformations. Here, we compare the anticipated properties of this compound with two widely used alternatives: ethyl acetoacetate and tert-butyl acetoacetate.

FeatureThis compoundEthyl Acetoacetatetert-Butyl Acetoacetate
Steric Hindrance HighLowHigh
Enolate Formation Likely requires a strong, non-nucleophilic base (e.g., LDA) due to steric hindrance around the α-protons.Readily forms an enolate with common bases (e.g., sodium ethoxide).[9]Requires a strong base; steric bulk can influence reaction rates.[10]
Reactivity of Enolate The bulky ester group may sterically hinder the approach of electrophiles to the α-carbon, potentially leading to lower yields or requiring more forcing conditions in alkylation reactions.Highly reactive and widely used in acetoacetic ester synthesis for C-C bond formation.[3]The tert-butyl group provides steric shielding, which can sometimes be advantageous for controlling selectivity.
Ester Cleavage The ester can be cleaved under standard hydrolysis conditions (acidic or basic). The presence of the additional acetate group might lead to multiple hydrolysis products if not carefully controlled.Typically cleaved by saponification followed by acidification and decarboxylation.[3][9]Can be cleaved under milder acidic conditions (e.g., trifluoroacetic acid) without affecting other acid-labile groups, which is a significant advantage in complex syntheses.
Potential Advantages The ester moiety may confer specific solubility or pharmacokinetic properties. The acetoxy group could potentially be involved in neighboring group participation or serve as a handle for further functionalization.Well-established reactivity, cost-effective, and a vast body of literature available.[9][11]The ease of cleavage under non-hydrolytic conditions makes it valuable for the synthesis of sensitive molecules.[12]
Potential Disadvantages Synthesis of the starting alcohol (2-acetoxy-2-methylpropan-1-ol) adds steps to the overall sequence. Steric hindrance may limit its applicability in certain reactions.Hydrolysis and decarboxylation conditions can be harsh and may not be compatible with sensitive functional groups.Higher cost and greater steric hindrance compared to ethyl acetoacetate.

Conclusion

This compound presents an interesting, albeit synthetically challenging, building block for organic synthesis. Its sterically demanding nature suggests that its application would be most beneficial in cases where the unique properties of the ester group are specifically required. For general-purpose acetoacetic ester synthesis, the more common and less hindered alternatives like ethyl acetoacetate remain the reagents of choice due to their well-understood reactivity and cost-effectiveness. The tert-butyl analogue offers a valuable alternative when mild ester cleavage is necessary. The synthetic protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions when considering the use of this compound or related β-keto esters in their research endeavors.

References

  • A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. BenchChem. Accessed January 15, 2026.
  • Shi, S., & Zheng, G. (2009). Synthesis of β-keto ester by transesterification with boric acid as catalyst. Journal of Beijing University of Chemical Technology, 36(s1), 23-26.
  • A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. BenchChem. Accessed January 15, 2026.
  • O'Brien, C. J., & Tellez, J. L. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26235-26246.
  • 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. PubChem. Accessed January 15, 2026.
  • Reddy, B. M., Patil, M. K., & Reddy, B. T. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22869-22877.
  • Kondaiah, G., et al. (2017). An efficient and high-yielding procedure for the selective transesterification of various β-keto esters using 3-nitrobenzeneboronic acid as a catalyst in an environmentally acceptable process. Tetrahedron Letters, 58(23), 2263-2266.
  • Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125.
  • Sharma, P., & Kumar, A. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10853-10874.
  • How to minimize byproduct formation in beta-keto ester synthesis. BenchChem. Accessed January 15, 2026.
  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. Current Organic Chemistry, 20(12), 1284-1303.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Accessed January 15, 2026.
  • Raj, A. Synthetic studies of β-ketoesters. International Journal of ChemTech Research, 5(5), 2289-2293.
  • Hernandez-Perez, A. C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
  • Ley, S. V., & Leach, A. G. (2002). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. Chemical Society Reviews, 31(4), 235-247.
  • Gotor, V., & Gotor-Fernández, V. (2003). US Patent 6,642,035 B2: Synthesis of B-keto esters.
  • Hauser, C. R., & Hudson, B. E. (1942). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions, 1, 266-302.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Accessed January 15, 2026.
  • Beta-Keto Ester Definition. Fiveable. Accessed January 15, 2026.
  • Wang, X., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 1145-1154.
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  • tert-Butyl acetoacet

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Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a safe and ethical research ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my aim is to instill a deep understanding of the principles behind these procedures, fostering a culture of proactive safety.

The Precautionary Principle: Characterizing the Unknown

Esters, particularly those with lower molecular weights, can be flammable and may cause irritation to the eyes, skin, and respiratory tract. The presence of two carbonyl groups might also imply reactivity under certain conditions. Therefore, our disposal plan is built upon a conservative assessment of these potential risks.

Core Disposal Workflow: A Logic-Driven Approach

The disposal of this compound should not be a complex task but rather a systematic process rooted in established safety protocols. The following workflow provides a clear path from the moment a disposal decision is made to the final handover to your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_containment Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Handover A Decision to Dispose B Hazard Assessment (Treat as Hazardous) A->B Absence of SDS C Select Personal Protective Equipment (PPE) B->C Inferred Hazards E Transfer Waste to Container C->E D Choose Compatible Waste Container D->E F Securely Seal Container E->F G Label Container with Hazardous Waste Tag F->G Complete all fields H Store in Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Wastes H->I J Request Waste Pickup from EHS I->J Follow institutional procedures

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses or gogglesProtects against potential splashes and aerosols.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Always inspect gloves for integrity before use.
Body Protection Standard laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a fume hood for larger volumes or if aerosols may be generated.Minimizes inhalation of any potential vapors.

Experimental Protocol: Step-by-Step Disposal Methodology

This protocol provides a detailed, actionable guide for the safe disposal of this compound.

1. Hazard Assessment and PPE Donning:

  • 1.1. Acknowledge the absence of a specific SDS and proceed with the understanding that the compound is to be treated as hazardous waste.

  • 1.2. In a designated area, don the appropriate PPE as specified in the table above. Ensure your laboratory coat is fully buttoned and gloves are pulled over the cuffs.

2. Waste Container Selection and Preparation:

  • 2.1. Select a waste container that is in good condition, free from leaks, and has a secure, screw-on cap.[1] The original chemical container is often the best choice for waste accumulation.[1]

  • 2.2. The container material must be compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is recommended.

  • 2.3. If not already present, affix a hazardous waste label to the container. These are typically provided by your institution's EHS department.[2]

3. Waste Transfer:

  • 3.1. Conduct the transfer of the waste chemical into the designated container within a well-ventilated area, such as a chemical fume hood, especially if dealing with larger volumes.

  • 3.2. Carefully pour the liquid waste into the container, avoiding any splashing. Use a funnel if necessary.

  • 3.3. Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.

  • 3.4. For any residual amounts in the original container, a "triple rinse" procedure should be followed. The first rinseate should be collected and added to the hazardous waste container.[1] Subsequent rinses with a suitable solvent (such as acetone or ethanol) can be managed as hazardous waste as well.

4. Container Sealing and Labeling:

  • 4.1. Securely fasten the cap on the waste container to prevent any leakage.[3]

  • 4.2. Complete the hazardous waste label with all required information.[2] This typically includes:

    • The full chemical name: "this compound" (do not use abbreviations).[2]

    • The quantity of waste.

    • The date of accumulation.

    • The principal investigator's name and contact information.

    • The laboratory location (building and room number).

    • Checkmarks indicating the relevant hazards (in this case, "flammable" and "irritant" should be conservatively selected).

5. Temporary Storage and Disposal Request:

  • 5.1. Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be away from general laboratory traffic and incompatible chemicals.

  • 5.2. Ensure the container is within secondary containment to mitigate any potential spills.

  • 5.3. Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. This is often done through an online portal or by contacting them directly.

Trustworthiness: A Self-Validating System

The protocol outlined above is designed to be inherently self-validating. By treating the chemical with a high degree of caution due to the absence of specific hazard data, we are building in a significant safety margin. The reliance on your institution's EHS department for final disposal ensures that the waste is handled in compliance with all local, state, and federal regulations. This partnership between the researcher and EHS is the cornerstone of a trustworthy and safe laboratory environment.

Concluding Remarks

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By following these detailed procedures for the disposal of this compound, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of environmental stewardship that are incumbent upon the scientific community. Always remember, when in doubt, consult with your institution's Environmental Health and Safety professionals.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work requires us to handle novel chemical entities, many of which may lack comprehensive, publicly available safety data. This is the case for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. This guide provides a robust framework for establishing safe handling protocols by analyzing the compound's chemical structure—a β-keto ester—and extrapolating from established safety standards for this chemical class. Our primary goal is to minimize all chemical exposures and ensure a self-validating system of safety through rigorous adherence to best practices.[1]

Hazard Assessment: Reasoning from Chemical Structure

This compound is a dicarbonyl compound, specifically a β-keto ester. Compounds in this class, such as ethyl acetoacetate, present several potential hazards that we must proactively mitigate.

  • Skin and Eye Irritation: Organic esters and ketones can cause skin irritation upon contact and may lead to serious eye irritation or damage.[2] Prohibition of eye and skin contact is a primary safety objective.[1]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2] Inhalation exposure should be minimized through proper ventilation.[1]

  • Flammability: Many organic esters are flammable liquids. Their vapors can be heavier than air, travel to an ignition source, and flash back.[3][4] Therefore, all work should be conducted away from heat, sparks, and open flames.[3][4]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandated by a culture of safety and regulations such as the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is the first line of defense against chemical exposure.[5] The following sections detail the minimum required PPE for handling this compound, with an emphasis on the rationale behind each selection.

Eye and Face Protection

Direct ocular exposure to chemicals poses one of the most significant risks for immediate and severe injury.

  • Mandatory Equipment: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory operations.

  • Enhanced Protection: When there is a risk of splashing—such as during liquid transfers, distillations, or reaction workups—a face shield must be worn in addition to safety glasses, or chemical splash goggles should be used. This is in accordance with OSHA's Eye and Face Protection Standard (29 CFR 1910.133).

Hand Protection: Selecting the Right Glove

No single glove material protects against all chemicals.[6] For esters and ketones, glove selection is critical and must be based on the principles of permeation, degradation, and breakthrough time.[7][8]

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber offers excellent protection against both ketones and esters, making it the superior choice for handling this compound.[8][9][10]

  • Alternative: Nitrile Gloves. While nitrile gloves provide good general-purpose protection against oils and some solvents, they are generally not recommended for prolonged use with ketones and acetates.[10] If used for incidental contact, they should be changed immediately upon contamination.

The causality for this choice is rooted in chemical compatibility. Glove materials can swell, lose strength, or allow chemicals to pass through at a molecular level (permeation) when exposed to incompatible substances.[7] Always consult the glove manufacturer's specific chemical resistance chart for data on breakthrough times.[8]

Glove MaterialResistance to EstersResistance to KetonesPrimary Use Case for this Compound
Butyl Rubber ExcellentExcellentRecommended for all handling operations
Neoprene GoodFair to GoodAcceptable for short-duration tasks with no immersion
Nitrile Fair to PoorFair to PoorNot recommended for prolonged contact; for incidental splash only
Natural Rubber/Latex PoorGoodNot recommended due to poor ester resistance and allergy risk[10]
PVC GoodPoorNot recommended due to poor ketone resistance

Table 1: Comparative analysis of common glove materials for handling this compound. Data synthesized from OSHA and chemical supplier guidelines.[6][9][10]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory. For tasks with a higher splash potential, a polyethylene-coated or other impermeable gown should be worn over the lab coat.[11]

  • Engineering Controls: All procedures that may generate vapors or aerosols must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is required. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit testing, as mandated by OSHA.

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE selection to encompass the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of unnecessary items.

  • PPE Donning: Don PPE in the following order: lab coat, safety glasses, and then gloves. Pull gloves over the cuffs of the lab coat.

  • Chemical Handling: Perform all transfers and manipulations well within the fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]

  • Post-Handling: Tightly close the primary container.[3] Decontaminate the work surface.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. First, remove gloves. Then, remove the lab coat. Finally, remove eye protection. Wash hands thoroughly with soap and water immediately after.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_actions Required PPE Ensemble assess_task Assess Task & Potential Exposure weighing Weighing / Small Transfers (in Fume Hood) assess_task->weighing Low Splash Risk liquid_handling Liquid Handling / Reaction (Risk of Splash) assess_task->liquid_handling High Splash Risk spill_response Spill Cleanup / Ventilation Failure assess_task->spill_response Emergency ppe1 Lab Coat Safety Glasses Butyl Gloves weighing->ppe1 ppe2 Lab Coat + Gown Face Shield + Glasses Double Butyl Gloves liquid_handling->ppe2 ppe3 Impervious Suit Full-Face Respirator Double Butyl Gloves spill_response->ppe3

Caption: PPE selection workflow based on task-specific risk assessment.

Chemical Waste Disposal Plan

Improper disposal of hazardous waste is a serious regulatory violation. The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[12]

  • Waste Determination: this compound waste should be considered a hazardous chemical waste due to its likely irritant and flammable properties.[13]

  • Segregation: Keep this waste separate from incompatible materials. Do not mix with strong oxidizing agents.[3] It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Management: Use an approved container that is in good condition. Keep the container closed at all times except when adding waste.[14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., Flammable, Irritant).

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory until it is ready for pickup by trained hazardous waste personnel.[14]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_process In-Lab Management cluster_disposal Final Disposal start Generate Waste (e.g., contaminated consumables, residual material) determine Determine Waste is Hazardous (Flammable, Irritant) start->determine segregate Segregate into Dedicated Waste Container determine->segregate label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms segregate->label_container close_container Keep Container Securely Closed label_container->close_container store Store in Satellite Accumulation Area (SAA) close_container->store transfer Transfer to Central Accumulation Area (CAA) by Trained Personnel store->transfer end Dispose via Licensed Waste Management Vendor transfer->end

Caption: EPA-compliant workflow for hazardous chemical waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.